BTTAA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYHUDOWOGSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The BTTAA Ligand: A Technical Guide to Advancing Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been transformative. The efficiency and biocompatibility of this reaction are critically dependent on the choice of the copper(I)-stabilizing ligand. This technical guide provides an in-depth exploration of 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid, commonly known as BTTAA, a third-generation, water-soluble ligand that has demonstrated significant advantages over its predecessors.
Core Concepts: The Role and Advantages of this compound
This compound is a highly effective ligand for CuAAC reactions, serving a dual purpose: it accelerates the reaction rate and protects biomolecules from oxidative damage by maintaining the copper catalyst in its active Cu(I) oxidation state.[1] Its water solubility makes it a superior alternative to the water-insoluble first-generation ligand, TBTA.[1]
The key advantages of employing this compound in CuAAC reactions include:
-
Enhanced Reaction Kinetics: this compound significantly accelerates the rate of the CuAAC reaction, leading to faster completion times and higher product yields.[2][3]
-
Improved Biocompatibility: By effectively chelating the copper(I) ion, this compound minimizes the generation of reactive oxygen species (ROS), thereby reducing cytotoxicity and making it suitable for applications in living cells and organisms.[3][4]
-
Water Solubility: Its high solubility in aqueous solutions simplifies experimental setup and is ideal for biological applications.[1][5]
-
Low Copper Concentration: The high efficiency of the this compound-Cu(I) catalyst allows for effective bioconjugation with lower concentrations of copper, further reducing potential toxicity.[4][6]
Quantitative Performance Analysis
The superiority of this compound in accelerating CuAAC reactions has been demonstrated in comparative studies. A fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin (B34554) provides a clear quantitative comparison of this compound against other common ligands.
| Ligand | % Cycloaddition Product (after 30 min) | Relative Signal Strength (Live Cell Labeling) |
| This compound | > 45% | 2.1-fold stronger than THPTA |
| BTTES | ~40% | 2.6-fold stronger than THPTA |
| THPTA | < 15% | - |
| TBTA | < 15% | Slower proliferation rate observed |
Data summarized from a comparative study using a fluorogenic assay and live cell labeling experiments.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the preparation of this compound stock solutions and its application in a typical CuAAC bioconjugation reaction.
Preparation of this compound Stock Solution (50 mM)
-
Dissolution: Add the appropriate volume of ddH₂O to the solid this compound. For example, to prepare a 50 mM stock solution from 25 mg of this compound (MW: 430.51 g/mol ), add 1.161 mL of ddH₂O.[7]
-
Solubilization: Vortex the solution until the this compound is completely dissolved. If necessary, gently heat the solution up to 70°C to aid dissolution, as this compound can be less soluble than other ligands like THPTA.[7]
-
Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to one year.[7]
General Protocol for this compound-Mediated CuAAC Labeling of Biomolecules
This protocol is a starting point and may require optimization for specific applications. A final CuSO₄ concentration of 2 mM and a CuSO₄:this compound ratio of 1:5 is a common starting point.[7]
-
Prepare Reagents:
-
This compound Stock Solution: 50 mM in ddH₂O.
-
CuSO₄ Stock Solution: 100 mM in ddH₂O.
-
Sodium Ascorbate (B8700270) Stock Solution: 1 M in ddH₂O (prepare fresh).
-
Azide/Alkyne-functionalized Biomolecule and Detection Reagent: Prepare in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7).
-
-
Prepare CuSO₄:this compound Premix (for one 200 µL reaction):
-
In a microcentrifuge tube, combine 4 µL of 100 mM CuSO₄ stock solution and 40 µL of 50 mM this compound stock solution.
-
Vortex briefly to mix. This premix should be prepared fresh for each experiment.[8]
-
-
Reaction Assembly (for a final volume of 200 µL):
-
In a reaction tube, combine:
-
Your alkyne-functionalized biomolecule in buffer.
-
Your azide-functionalized detection reagent (a 10-fold molar excess is recommended if the concentration of the biomolecule is known).
-
Adjust the volume with reaction buffer to 136 µL.
-
-
Add 44 µL of the freshly prepared CuSO₄:this compound premix to the reaction tube.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 20 µL of 1 M sodium ascorbate stock solution to the reaction mixture to initiate the click reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes. Protect the reaction from light, especially when using fluorescent probes.
-
-
Downstream Processing:
-
The labeled biomolecule is now ready for purification and/or analysis.
-
Visualizing Experimental Workflows
Graphviz diagrams can effectively illustrate the logical steps in experimental procedures involving this compound.
Metabolic Labeling and Detection of Glycoconjugates
This workflow describes the metabolic incorporation of an azide-modified sugar into cellular glycoconjugates, followed by fluorescent labeling using this compound-mediated click chemistry.
Caption: Workflow for metabolic labeling and detection.
Synthesis of an Antibody-Drug Conjugate (ADC)
This diagram illustrates a generalized workflow for the synthesis of an ADC using this compound-mediated click chemistry, where an azide-modified antibody is conjugated to an alkyne-containing drug.
Caption: Workflow for Antibody-Drug Conjugate synthesis.
Conclusion
The this compound ligand represents a significant advancement in the field of click chemistry, offering researchers a powerful tool for efficient and biocompatible bioconjugation. Its superior performance in terms of reaction kinetics and low cytotoxicity, coupled with its ease of use in aqueous environments, makes it an ideal choice for a wide range of applications, from fundamental biological research to the development of novel therapeutics such as antibody-drug conjugates. The adoption of this compound in CuAAC protocols can lead to more reliable and reproducible results, ultimately accelerating the pace of discovery and innovation.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Cell Reaction Buffer Kit (this compound based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 6. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
The Inner Workings of BTTAA in Copper-Catalyzed Azide-Alkyne Cycloaddition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation and drug development. Central to its widespread adoption in biological systems is the development of sophisticated ligands that enhance reaction efficiency while ensuring biocompatibility. Among these, Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA) has emerged as a state-of-the-art ligand, dramatically accelerating reaction rates and minimizing cellular toxicity. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the CuAAC reaction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanism of Action of this compound
This compound, a water-soluble ligand, plays a multifaceted role in the CuAAC reaction, primarily by stabilizing the catalytically active Cu(I) oxidation state and accelerating the catalytic cycle.[1][2] Its effectiveness stems from its unique molecular architecture, which addresses the key challenges of performing CuAAC in aqueous, biological environments.
The primary functions of this compound in the CuAAC reaction are:
-
Stabilization of the Cu(I) Oxidation State: The CuAAC reaction is catalyzed by the Cu(I) ion. However, Cu(I) is unstable in aqueous solutions and can readily disproportionate or be oxidized to the inactive Cu(II) state. This compound, with its tris(triazolylmethyl)amine core, acts as a tetradentate ligand, chelating the Cu(I) ion. This chelation shields the copper ion from potential oxidants, thereby maintaining a sufficient concentration of the active catalyst throughout the reaction.[2]
-
Acceleration of the Catalytic Cycle: this compound significantly enhances the rate of the CuAAC reaction. While the precise kinetic details are complex and can be influenced by various factors, the coordination of this compound to the copper center is believed to facilitate the key steps of the catalytic cycle. This includes the formation of the copper acetylide intermediate and the subsequent reaction with the azide (B81097). Kinetic studies have indicated a second-order dependence on copper for many N-donor ligands, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle.[2] The acetic acid moiety of this compound may also contribute to its catalytic efficiency through additional weak coordination to the copper ion.[2]
-
Enhancement of Biocompatibility: A major hurdle for the application of CuAAC in living systems is the cytotoxicity associated with copper ions, which can arise from the generation of reactive oxygen species (ROS).[3][4] this compound mitigates this in two ways. Firstly, by efficiently accelerating the reaction, it allows for the use of lower concentrations of copper, thereby reducing its toxic effects.[3][5] Secondly, this compound itself can act as a sacrificial reductant, helping to quench ROS that may be formed during the reaction, thus protecting sensitive biomolecules from oxidative damage.[1][4]
-
Prevention of Catalyst Aggregation: In the absence of a suitable ligand, copper acetylides can form polymeric, unreactive species, which can lead to catalyst deactivation.[6] The bulky tert-butyl groups present in the precursor to this compound and related ligands are thought to sterically hinder this aggregation, ensuring the catalyst remains in a monomeric, active state.[6]
Quantitative Data on this compound Performance
The superior performance of this compound in CuAAC reactions has been demonstrated in several studies. The following tables summarize key quantitative data comparing this compound with other commonly used ligands.
| Ligand | Copper Concentration (µM) | Relative Signal/Yield | Fold Increase vs. Other Ligands | Reference |
| This compound | 40 | High | 3.9-fold vs. Alkyl Azide + THPTA (100 µM Cu) | [3] |
| This compound | 100 | High | - | [3] |
| THPTA | 100 | Moderate | - | [3] |
| This compound | 30-60 | High | 3 to 4-fold vs. BTTES | [6] |
| BTTES | 50 | Moderate | - | [6] |
| THPTA | 60 | Low | - | [6] |
| TBTA | - | Very Low | - | [6] |
| Ligand | Reaction Time | Conversion to Product | Reference |
| This compound | 30 min | > 45% | [6] |
| BTTES | 30 min | ~30% | [6] |
| THPTA | 30 min | < 15% | [6] |
| TBTA | 30 min | < 15% | [6] |
Experimental Protocols
The following are generalized experimental protocols for performing CuAAC reactions using this compound for biomolecule labeling. It is important to note that optimal conditions may vary depending on the specific substrates and experimental setup, and therefore, optimization is often recommended.[7][8]
General Protocol for Biomolecule Labeling in Solution
This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules in a test tube.
Materials:
-
Alkyne- or azide-functionalized biomolecule
-
Azide- or alkyne-functionalized detection reagent (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in ddH₂O)
-
This compound stock solution (e.g., 50 mM in ddH₂O or DMSO)[9]
-
Sodium Ascorbate stock solution (e.g., 1 M in ddH₂O, freshly prepared)[8]
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare a mixture of your alkyne- and azide-functionalized molecules in the reaction buffer. The final concentration of the detection reagent may range from 2 µM to 100 µM. A 10-fold molar excess of the detection reagent over the biomolecule is often a good starting point.[9]
-
Prepare a fresh CuSO₄:this compound premix. For a final reaction volume of 200 µL with a final CuSO₄ concentration of 2 mM and a this compound concentration of 10 mM (a 1:5 ratio is recommended as a starting point), mix the appropriate volumes of the stock solutions.[8][9]
-
Add the CuSO₄:this compound premix to the reaction mixture containing the biomolecule and detection reagent. Mix gently by pipetting.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 100 mM.[8]
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes, protected from light.[8]
-
The reaction can be stopped by the addition of EDTA, or the labeled biomolecule can be purified using standard methods (e.g., size exclusion chromatography, dialysis).
Protocol for Labeling of Fixed and Permeabilized Cells
This protocol is designed for labeling biomolecules within cells that have been metabolically labeled with an alkyne or azide.
Materials:
-
Fixed and permeabilized cells on coverslips containing metabolically incorporated alkyne or azide groups.
-
Azide- or alkyne-functionalized detection reagent.
-
CuSO₄ stock solution.
-
This compound stock solution.
-
Sodium Ascorbate stock solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Prepare the "click" reaction cocktail. For a 500 µL reaction volume, combine the CuSO₄:this compound premix (to a final concentration of e.g., 2 mM CuSO₄ and 10 mM this compound) and the detection reagent in PBS.[10]
-
Add the freshly prepared Sodium Ascorbate solution to the cocktail to a final concentration of 100 mM and mix well.[10]
-
Immediately add the complete click reaction cocktail to the cells on the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the this compound-assisted CuAAC reaction.
Caption: General workflow for a this compound-mediated bioconjugation experiment.
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
An In-depth Technical Guide to the BTTAA Ligand: Properties, Solubility, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation and drug development. Central to the success of this reaction in biological systems is the development of ligands that stabilize the catalytic Cu(I) oxidation state, enhance reaction kinetics, and mitigate cellular toxicity. BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) has emerged as a next-generation ligand, demonstrating superior performance compared to its predecessors like TBTA and THPTA. This technical guide provides a comprehensive overview of the properties, solubility, and experimental protocols associated with the this compound ligand, intended to serve as a valuable resource for researchers in the field.
This compound's unique structure, featuring two tert-butyl groups and an acetic acid moiety, confers an optimal balance of reactivity and biocompatibility.[1] The bulky tert-butyl groups are believed to prevent the formation of unreactive copper acetylide polymers, while the ionizable acetic acid group may act as an additional weak donor to the Cu(I) center, thereby increasing the electron density and facilitating the catalytic cycle.[1] These structural features contribute to its remarkable ability to accelerate the CuAAC reaction, even at low micromolar concentrations of copper, minimizing perturbations to physiological systems.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀N₁₀O₂ | [4] |
| Molecular Weight | 430.51 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% (HPLC) | [4] |
| CAS Number | 1334179-85-9 | [5] |
Solubility
This compound is prized for its excellent solubility in aqueous buffers and various organic solvents, a critical feature for its use in biological and chemical applications. This high solubility contrasts with earlier generation ligands like TBTA, which are notoriously insoluble in water.
| Solvent | Solubility | Reference |
| Water | 22 mg/mL | [6] |
| DMSO | 86 mg/mL (199.76 mM) | [6] |
| DMF | Soluble | [4] |
| Methanol | Soluble | [4] |
Note: For aqueous solutions, preparing a stock solution of 50 mM in ddH₂O is a common practice.[7] If solubility issues arise, gentle heating up to 70°C can aid in dissolution.[8] For in vivo applications, it is recommended to prepare fresh solutions and use them promptly.[9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved by replacing the ethyl hydrogen sulfate (B86663) group of its precursor, BTTES.[1] While the detailed, step-by-step protocol is found in the supporting information of the original publication by Besanceney-Webler et al. (2011), the general synthetic strategy involves the key intermediate N,N-bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol provides a general guideline for a typical bioconjugation reaction. Optimization of reactant concentrations, ligand-to-copper ratio, and reaction time may be necessary for specific applications.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
This compound ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 50 mM in ddH₂O).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in ddH₂O).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in ddH₂O).
-
Dissolve the azide (B81097) and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO or the reaction buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne-functionalized molecules in the desired reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A common starting point is a 5-fold molar excess of this compound relative to CuSO₄.
-
Add the CuSO₄ stock solution to the reaction mixture. Final concentrations typically range from 50 µM to 2 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS, or fluorescence if using a fluorogenic substrate).
-
-
Quenching and Purification (Optional):
-
The reaction can be quenched by the addition of EDTA.
-
The desired bioconjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis.
-
Reaction Kinetics and Mechanism
The proposed mechanism for the CuAAC reaction is a stepwise process involving the formation of a copper-acetylide intermediate. The this compound ligand is believed to play a crucial role in stabilizing the Cu(I) catalyst and facilitating the key steps of the catalytic cycle.
Visualizations
The following diagrams illustrate the key aspects of using the this compound ligand.
Caption: Experimental workflow for a typical CuAAC reaction using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid 97% | CAS: 1334179-85-9 | AChemBlock [achemblock.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
The Role of BTTAA in Copper-Catalyzed Click Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation and drug development due to its high efficiency, specificity, and biocompatibility. Central to the success of this reaction in biological systems is the development of sophisticated ligands that stabilize the catalytically active Cu(I) oxidation state and mitigate cellular toxicity. Among these, 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) has emerged as a superior ligand, demonstrating remarkable rate acceleration and enhanced biocompatibility. This technical guide provides an in-depth exploration of the core role of this compound in CuAAC reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Pivotal Role of this compound in CuAAC
This compound is a water-soluble, tris(triazolylmethyl)amine-based ligand designed to optimize the performance of CuAAC reactions, particularly in complex biological environments.[1][2] Its primary functions are twofold: to accelerate the reaction by maintaining the copper catalyst in the active Cu(I) state and to protect biomolecules from the oxidative damage that can be induced by copper ions.[1][]
The structure of this compound is key to its efficacy. The bulky tert-butyl groups are believed to prevent the formation of undesirable copper acetylide polymers, which can lead to catalyst deactivation.[1] Furthermore, the acetic acid moiety, which is ionized to acetate (B1210297) at physiological pH, not only enhances water solubility but may also participate in the coordination of the copper ion, thereby increasing its electron density and facilitating the catalytic cycle.[1]
The use of this compound has been shown to be particularly advantageous in bioconjugation applications, including the labeling of glycoproteins, cell surface glycans, and in vivo studies in organisms such as zebrafish.[1] Its ability to promote the reaction at low copper concentrations significantly reduces cytotoxicity, making it an optimal choice for live-cell imaging and other applications where cell viability is paramount.[1][]
Quantitative Comparison of Ligand Performance
The superiority of this compound over other commonly used CuAAC ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA), has been demonstrated in several studies. The following tables summarize key quantitative data from a comparative study by Besanceney-Webler et al. (2011).
| Ligand | Cycloaddition Product Formation (%) after 30 min |
| This compound | > 45% |
| BTTES | Not specified, but higher than THPTA and TBTA |
| THPTA | < 15% |
| TBTA | < 15% |
| Reaction Conditions: 50 μM Cu(I), ligand-Cu(I) ratio of 6:1.[1] |
| Ligand | Relative Labeling Signal Strength in Zebrafish Embryos |
| This compound | 2.5-fold stronger than BTTES |
| BTTES | Baseline for comparison |
| Reaction Conditions: Labeling of azide-tagged glycoconjugates in live zebrafish embryos.[1] |
Mechanistic Insights and Experimental Workflow
The CuAAC reaction proceeds through a catalytic cycle involving the copper(I) catalyst. The ligand, this compound, plays a crucial role in stabilizing the copper ion and facilitating the key steps of the reaction.
A typical workflow for a bioconjugation experiment using this compound-CuAAC involves the preparation of the biological sample, the click reaction itself, and subsequent analysis.
Detailed Experimental Protocols
The following protocols are adapted from established procedures and provide a starting point for performing CuAAC reactions with this compound. Optimization may be required for specific applications.
General Protocol for Labeling of Biomolecules
This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules in a total reaction volume of 200 µL.[2][4]
Materials:
-
Azide- or Alkyne-functionalized biomolecule
-
Corresponding Alkyne- or Azide-functionalized detection probe (e.g., fluorescent dye, biotin)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in ddH₂O)
-
This compound stock solution (e.g., 50 mM in ddH₂O)[5]
-
Sodium Ascorbate (Na-Ascorbate) stock solution (e.g., 1 M in ddH₂O, freshly prepared)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare the CuSO₄:this compound Premix:
-
In a microcentrifuge tube, combine the appropriate volumes of the 100 mM CuSO₄ and 50 mM this compound stock solutions to achieve a final 1:5 molar ratio of CuSO₄ to this compound in the final reaction volume.[4] For a 200 µL reaction with a final concentration of 2 mM CuSO₄ and 10 mM this compound, you would mix 4 µL of 100 mM CuSO₄ and 40 µL of 50 mM this compound.
-
Vortex the premix briefly. This solution should be prepared fresh for each experiment.[4]
-
-
Set up the Reaction Mixture:
-
In a separate microcentrifuge tube, combine the following in order:
-
The desired amount of your functionalized biomolecule.
-
The detection probe to the desired final concentration (typically 10-fold molar excess over the biomolecule).[4]
-
Reaction buffer to bring the volume to 136 µL (for a 200 µL final volume).
-
-
Add the 44 µL of the CuSO₄/BTTAA-Premix to the reaction mixture.
-
Vortex briefly and spin down.
-
-
Initiate the Reaction:
-
Add 20 µL of the 1 M Na-Ascorbate stock solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate will be 100 mM.[4]
-
Vortex immediately and spin down.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe.[4]
-
-
Downstream Processing:
-
Proceed with your desired analysis, such as purification of the labeled biomolecule, SDS-PAGE, or fluorescence imaging.
-
Protocol for a Model Fluorogenic Reaction
This protocol, adapted from Presolski et al. (2011), can be used to test the efficiency of the CuAAC reaction under specific conditions before committing valuable biological samples. It utilizes a fluorogenic azide that becomes fluorescent upon triazole formation.[6]
Materials:
-
Propargyl alcohol (model alkyne)
-
3-azido-7-hydroxycoumarin (B34554) (fluorogenic azide)
-
CuSO₄ stock solution (20 mM)
-
This compound stock solution (50 mM)
-
Sodium Ascorbate stock solution (100 mM, freshly prepared)
-
Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
Procedure:
-
Prepare the Reaction Mixture:
-
In a 2 mL microcentrifuge tube, combine the following in order:
-
Buffer to a final volume of 446.2 µL.
-
10 µL of 5 mM 3-azido-7-hydroxycoumarin stock solution (final concentration: 100 µM).
-
A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM this compound (final concentrations: 0.25 mM CuSO₄ and 1.25 mM this compound, maintaining a 1:5 ratio).
-
-
-
Initiate the Reaction:
-
Add 25 µL of 100 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
-
Incubation and Measurement:
-
Close the tube and mix by inverting or using a rotator.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence intensity at 477 nm (excitation at 404 nm).
-
Conclusion
This compound has established itself as a premier ligand for copper-catalyzed click reactions in the realms of chemical biology and drug development. Its ability to significantly accelerate reaction rates while minimizing copper-induced toxicity makes it an indispensable tool for the precise and efficient modification of biomolecules in their native environments. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to harness the power of this compound-mediated CuAAC for their specific applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BTTAA for Bioconjugation
For researchers, scientists, and drug development professionals, the advent of bioorthogonal chemistry has opened new frontiers in the precise construction of complex biomolecular conjugates. Among the most powerful tools in this arena is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." Central to the success and biocompatibility of this reaction is the choice of the copper-chelating ligand. This guide provides a comprehensive overview of bistriazolyl-3-aminobenzyl alcohol (BTTAA), a highly effective, water-soluble ligand that has significantly advanced the field of bioconjugation.
The Core of CuAAC: The Role of the Ligand
The CuAAC reaction joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable triazole linkage. This reaction is exceptionally specific and efficient but requires a Cu(I) catalyst.[1][2][3] However, Cu(I) is unstable in aqueous environments and can be cytotoxic. Furthermore, the more stable Cu(II) salt, typically copper sulfate (B86663) (CuSO₄), must be reduced in situ, often by sodium ascorbate (B8700270).[1][4][5] This is where ligands like this compound play a crucial role.
This compound serves a dual purpose in the CuAAC reaction:
-
Stabilization and Acceleration: It coordinates with the Cu(I) ion, protecting it from oxidation and disproportionation in aqueous buffers. This stabilization enhances the catalytic activity, leading to faster reaction rates.[6]
-
Protection of Biomolecules: By chelating the copper, this compound mitigates its potential to cause oxidative damage to sensitive biomolecules such as proteins and antibodies.[6][7][8]
This compound is considered a next-generation ligand, demonstrating superior performance compared to earlier ligands like tris-(benzyltriazolylmethyl)amine (TBTA), tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), and even its structural predecessor, BTTES.[1][9][10] Its key advantages include high water solubility and the ability to significantly accelerate the CuAAC reaction, allowing for lower copper concentrations and reduced cytotoxicity.[9][10]
Quantitative Data Summary
The efficiency of this compound-mediated CuAAC is influenced by several factors, including the concentrations of copper, ligand, and reducing agent, as well as the nature of the biomolecule and the azide (B81097)/alkyne partners. The following tables summarize key quantitative data extracted from various studies.
| Parameter | Recommended Value/Range | Source(s) |
| Final CuSO₄ Concentration | 50 µM - 2 mM | [2][4][5][11] |
| CuSO₄:this compound Ratio | 1:5 - 1:6 (recommended starting point) | [4][5][11] |
| 1:1 (can maximize catalytic activity) | [12] | |
| Final Sodium Ascorbate Concentration | 2.5 mM - 100 mM | [4][5] |
| Final Azide Reagent Concentration | 5 µM - 50 µM | [4][5] |
| Molar Excess of Azide Reagent | 10-fold over alkyne | [4][5] |
| Reaction Time | 3 - 60 minutes | [4][5] |
| Reaction Temperature | Room Temperature or 37 °C | [4][5] |
| Ligand Comparison | Observation | Source(s) |
| This compound vs. BTTES, THPTA, TBTA | This compound shows the highest activity in accelerating CuAAC. | |
| This compound vs. BTTES | This compound-Cu(I) provides 2.5- to 4-fold stronger labeling signal in biological systems. | |
| This compound vs. THPTA, TBTA | This compound performs significantly better as a catalyst. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound-mediated bioconjugation.
Preparation of Stock Solutions
-
This compound Stock Solution (50 mM): Dissolve the appropriate amount of this compound solid in ddH₂O. If solubility is an issue, the solution can be heated briefly up to 70°C. Aliquot and store at -20°C for up to one year. Avoid repeated freeze-thaw cycles.[4][5]
-
CuSO₄ Stock Solution (100 mM): Dissolve the appropriate amount of copper (II) sulfate pentahydrate in ddH₂O. Store at room temperature.[4][5]
-
Sodium Ascorbate Stock Solution (1 M): Prepare this solution fresh by dissolving sodium ascorbate in ddH₂O. Due to its susceptibility to oxidation, it should be used promptly.[4][5]
General Protocol for Biomolecule Labeling (e.g., Protein with a Fluorescent Dye)
This protocol is a general guideline and may require optimization for specific biomolecules and labels.[4][5]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized detection reagent (e.g., a fluorescent dye) in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4). A 10-fold molar excess of the azide reagent over the alkyne is recommended as a starting point.[4][5]
-
Prepare the CuSO₄:this compound Premix: This premix should be prepared fresh for each experiment. To achieve a final concentration of 2 mM CuSO₄ and 10 mM this compound (a 1:5 ratio) in a 200 µL final reaction volume, mix the appropriate amounts of the 100 mM CuSO₄ and 50 mM this compound stock solutions. For example, for one 200 µL reaction, you might prepare a premix to be added to the reaction. A common approach is to prepare a larger volume of premix if multiple reactions are being run. For a single reaction, one might add the components sequentially.
-
Add the Catalyst Premix: Add the freshly prepared CuSO₄:this compound premix to the reaction mixture containing the biomolecule and detection reagent. Mix gently by pipetting or brief vortexing.[4][5]
-
Initiate the Reaction: Add the freshly prepared 1 M sodium ascorbate stock solution to the reaction mixture to a final concentration of 100 mM to initiate the CuAAC reaction.[4][5]
-
Incubate: Incubate the reaction at room temperature or 37°C for 30-60 minutes. Protect the reaction from light, especially when using fluorescent labels.[4][5]
-
Purification: Upon completion, the conjugated biomolecule can be purified from excess reagents using standard techniques such as size exclusion chromatography (e.g., desalting columns), dialysis, or precipitation, depending on the nature and stability of the conjugate.
-
Characterization: The resulting bioconjugate should be characterized to confirm successful conjugation and purity. Techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy are commonly employed.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the conjugation of a cytotoxic drug (payload) to an antibody.
-
Antibody Preparation: The antibody must first be functionalized with either an azide or an alkyne group. This can be achieved through various methods, such as the introduction of non-canonical amino acids or the chemical modification of native amino acid residues (e.g., lysine (B10760008) or cysteine).
-
Payload Preparation: The cytotoxic payload must be derivatized with the complementary reactive group (alkyne or azide).
-
Conjugation Reaction:
-
In a suitable buffer (e.g., PBS, pH 7.4), dissolve the functionalized antibody.
-
Add the azide/alkyne-functionalized payload. The molar ratio of payload to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Prepare the CuSO₄:this compound premix as described in the general protocol. A 1:1 ratio of Cu(I) to this compound has been shown to maximize catalytic activity in some ADC syntheses.[12]
-
Add the catalyst premix to the antibody-payload mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Incubation and Quenching: Incubate the reaction under optimized conditions (time, temperature). The reaction can be quenched by adding a chelating agent such as EDTA to sequester the copper ions.[7]
-
Purification and Characterization: The resulting ADC must be purified to remove unconjugated payload, catalyst, and other reagents. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are common methods. The purified ADC is then characterized for DAR, aggregation, and purity.
Visualizations
CuAAC Reaction Mechanism with this compound
Caption: The CuAAC reaction cycle is initiated by the reduction of Cu(II) to Cu(I), which is stabilized by this compound.
Experimental Workflow for ADC Synthesis
Caption: A typical workflow for synthesizing an antibody-drug conjugate (ADC) using this compound-mediated click chemistry.
Representative Signaling Pathway: HER2-Targeted ADC Action
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Role of BTTAA as a Superior Cu(I)-Stabilizing Ligand for Bioconjugation
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has proven to be an invaluable tool. The efficiency and biocompatibility of this reaction, however, are critically dependent on the choice of the copper(I)-stabilizing ligand. This technical guide delves into the properties and applications of 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), a next-generation ligand that has demonstrated significant advantages in enhancing reaction rates, improving yields, and minimizing cellular toxicity.
Introduction to this compound: A Paradigm Shift in CuAAC
This compound is a water-soluble, highly effective ligand designed to stabilize the Cu(I) oxidation state, which is essential for the catalysis of the CuAAC reaction.[1][2] Its unique structure, featuring two tert-butyl groups and an acetic acid moiety, confers an optimal balance of reactivity and solubility.[1] This design not only accelerates the cycloaddition but also protects sensitive biomolecules from oxidative damage, a common side effect of copper catalysis in aqueous environments.[1][2][3] Consequently, this compound has emerged as a superior alternative to traditional ligands like tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[1][4][5]
Quantitative Comparison of Ligand Performance
The superiority of this compound is most evident when comparing its performance against other commonly used Cu(I) ligands. The following tables summarize key quantitative data from comparative studies.
Table 1: Reaction Kinetics of CuAAC with Various Ligands
| Ligand | Reaction Conditions | Time (min) | Product Formation (%) | Reference |
| This compound | 50 µM Cu(I), Ligand:Cu(I) = 6:1 | 30 | > 45% | [1] |
| BTTES | 50 µM Cu(I), Ligand:Cu(I) = 6:1 | 30 | ~35% | [1] |
| THPTA | 50 µM Cu(I), Ligand:Cu(I) = 6:1 | 30 | < 15% | [1] |
| TBTA | 50 µM Cu(I), Ligand:Cu(I) = 6:1 | 30 | < 15% | [1] |
This data was obtained from a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin.[1]
Table 2: Relative Efficiency of Ligands in Bioconjugation
| Ligand | Application | Relative Signal Strength (Compared to THPTA) | Reference |
| This compound | Glycoprotein labeling in cell lysates | 2.1-fold stronger | [1] |
| BTTES | Glycoprotein labeling in cell lysates | 2.6-fold stronger | [1] |
| This compound | Labeling of alkyne-tagged fucosides in live zebrafish | 2.5-fold stronger (than BTTES) | [1] |
Table 3: Cytotoxicity of Copper Catalysts with Different Ligands
| Ligand | Copper Concentration | Observation | Reference |
| This compound | 50 µM | Cell proliferation similar to untreated cells | [1] |
| BTTES | 50 µM | Cell proliferation similar to untreated cells | [1] |
| THPTA | 50 µM | Cell proliferation similar to untreated cells | [1] |
| TBTA | 50 µM | Slower cell proliferation | [1] |
| TBTA | 75 µM | > 50% cell lysis | [1] |
Mechanism of this compound Action
The enhanced performance of this compound can be attributed to its unique molecular architecture. The bulky tert-butyl groups are thought to prevent the formation of unreactive copper acetylide polymers.[1] At physiological pH, the acetic acid group ionizes to acetate, which can act as an additional coordinating donor to the Cu(I) center. This increases the electron density on the copper, facilitating the key steps of the catalytic cycle and leading to a significant acceleration of the reaction rate.[1]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a Cu(I)-stabilizing ligand.
General Protocol for Bioconjugation using this compound
This protocol provides a general guideline for the labeling of alkyne- or azide-functionalized biomolecules.[6][7]
Materials:
-
Alkyne- or azide-functionalized biomolecule
-
Azide- or alkyne-functionalized detection reagent (e.g., fluorescent dye, biotin)
-
This compound stock solution (50 mM in ddH₂O)[7]
-
CuSO₄ stock solution (100 mM in ddH₂O)[7]
-
Sodium Ascorbate (B8700270) stock solution (1 M in ddH₂O, freshly prepared)[7]
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized detection reagent in the reaction buffer. A 10-fold molar excess of the detection reagent is recommended if the concentration of the functionalized biomolecule is known.[6]
-
Prepare the CuSO₄:this compound Premix: In a separate tube, mix the 100 mM CuSO₄ stock solution and the 50 mM this compound stock solution to achieve a final recommended ratio of 1:5 (CuSO₄:this compound).[6][7] For a final reaction concentration of 2 mM CuSO₄ and 10 mM this compound, mix appropriate volumes of the stock solutions.
-
Add the Catalyst Premix: Add the freshly prepared CuSO₄:this compound premix to the reaction mixture containing the biomolecule and detection reagent.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 100 mM to initiate the CuAAC reaction.[6]
-
Incubation: Incubate the reaction at room temperature or 37°C for 30-60 minutes, protected from light.[6]
-
Downstream Processing: The labeled biomolecule is now ready for purification and analysis.
Protocol for Live Cell Surface Labeling
This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide (B81097) groups.[8]
Materials:
-
Cells with metabolically incorporated azide groups
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore)
-
This compound stock solution (e.g., 20 mM in PBS)
-
CuSO₄ stock solution (e.g., 4 mM in PBS)
-
Sodium Ascorbate stock solution (e.g., 250 mM in PBS, freshly prepared)
-
Cell culture medium
Procedure:
-
Cell Preparation: Harvest and wash cells expressing azide-modified surface proteins.
-
Prepare Labeling Reagents:
-
Labeling Reaction:
-
Add the CuSO₄:this compound premix to the cell suspension.
-
Add freshly prepared sodium ascorbate to initiate the reaction.
-
Incubate the cells for a short duration (e.g., 5 minutes) at room temperature.[8]
-
-
Washing and Analysis: Wash the cells to remove excess reagents and analyze by flow cytometry or fluorescence microscopy.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Aqueous Click Chemistry: A Technical Guide to Water-Soluble CuAAC Ligands
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has transformed the landscape of bioconjugation, drug discovery, and materials science. Its successful application in biological systems, however, was initially hindered by the cytotoxicity of copper ions and the poor aqueous solubility of early catalytic systems. The development of water-soluble ligands to stabilize the active Cu(I) catalyst has been a critical breakthrough, enabling the widespread use of CuAAC in aqueous environments.[1] This technical guide provides an in-depth exploration of these vital ligands, offering a comprehensive overview of their properties, detailed experimental protocols, and a clear visualization of the underlying chemical processes.
The Imperative for Water-Soluble Ligands
The premier example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne, which yields a stable 1,4-disubstituted 1,2,3-triazole. While highly efficient, the reaction's reliance on a copper(I) catalyst presents challenges in biological settings. The Cu(I) ion is unstable in aqueous media, prone to disproportionation and oxidation to the inactive Cu(II) state. Furthermore, free copper ions are toxic to cells.
Water-soluble ligands address these challenges by coordinating with the copper(I) ion, forming a stable complex that:
-
Stabilizes the Catalytically Active State: The ligand protects the Cu(I) from oxidation and disproportionation in aqueous buffers.
-
Accelerates the Reaction: By maintaining a high concentration of the active catalyst, the ligand significantly increases the rate of the cycloaddition.
-
Reduces Cytotoxicity: Chelation of the copper ion by the ligand reduces its bioavailability, thereby mitigating its toxic effects on living cells. Some ligands also protect cells from reactive oxygen species (ROS) that can be generated by the copper catalyst.[1]
A Comparative Overview of Key Water-Soluble CuAAC Ligands
A variety of water-soluble ligands have been developed to enhance the efficiency and biocompatibility of CuAAC reactions. The choice of ligand can significantly impact reaction kinetics, stability, and suitability for specific applications. Below is a summary of some of the most prominent water-soluble CuAAC ligands.
| Ligand | Structure | Key Features | Primary Applications |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Tris(triazolyl)amine core with hydroxypropyl groups | High water solubility, accelerates CuAAC, protects against ROS.[1] | Bioconjugation, live cell labeling, modification of hydrophilic polymers. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris(triazolyl)amine core with tert-butyl and acetic acid groups | Dramatically accelerates reaction rates, suppresses cell cytotoxicity, allows for lower copper concentrations. | Bioconjugation, live cell labeling, in vivo applications. |
| BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) | Tris(triazolyl)amine core with tert-butyl and ethyl sulfate (B86663) groups | High water solubility and reactivity. | Bioconjugation in living systems. |
| BPS (Bathophenanthroline disulfonate) | Sulfonated phenanthroline core | Good water solubility, effective in accelerating CuAAC.[2] | Bioconjugation on viral surfaces. |
| Phosphine-based ligands (e.g., TCEP, THPP) | Contain phosphorus atoms | Water-soluble reducing agents, can also act as ligands. | Primarily used as reducing agents to generate Cu(I) from Cu(II) salts. |
Quantitative Ligand Performance
The selection of an appropriate ligand is often guided by the desired reaction rate and the sensitivity of the biological system to copper. The following table provides a comparative look at the performance of several common water-soluble ligands.
| Ligand | Relative Reaction Rate | Biocompatibility | Water Solubility | Recommended Applications |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Low | Low | Low | Organic synthesis (baseline for comparison) |
| THPTA | Moderate | Moderate | High | In vitro bioconjugation, cell surface labeling |
| BTTES | High | Very High | High | Live cell and in vivo labeling |
| This compound | Very High | Very High | Moderate | Demanding bioconjugations, low copper concentration reactions |
Note: Relative reaction rates are based on qualitative and comparative literature data. Actual rates will depend on specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of CuAAC reactions in a research setting. The following protocols provide step-by-step instructions for the synthesis of a key water-soluble ligand and for a general bioconjugation procedure.
Synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
THPTA is synthesized via a click reaction between tripropargylamine (B1585275) and 3-azido-1-propanol.
Materials:
-
Tripropargylamine
-
3-azido-1-propanol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve tripropargylamine (1 equivalent) and 3-azido-1-propanol (3.3 equivalents) in a 1:1 mixture of water and methanol.
-
In a separate flask, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in a minimal amount of deionized water.
-
Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
Add the CuSO₄ solution to the solution of tripropargylamine and 3-azido-1-propanol, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane to remove any unreacted starting materials.
-
The aqueous layer containing the THPTA ligand can be used directly or further purified by column chromatography.
General Protocol for Protein Bioconjugation using a Water-Soluble Ligand
This protocol describes a general procedure for labeling a protein containing an azide or alkyne functional group.
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne- or azide-functionalized reporter molecule (e.g., a fluorescent dye)
-
Water-soluble ligand (e.g., THPTA or this compound) stock solution (e.g., 50 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the corresponding alkyne- or azide-functionalized reporter molecule in the reaction buffer.
-
Add the water-soluble ligand stock solution to the reaction mixture. A typical ligand-to-copper ratio is 5:1.
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.
Visualizing the Core Processes
Diagrams illustrating the fundamental mechanisms and workflows can provide a clearer understanding of the roles of water-soluble ligands in CuAAC.
Caption: The catalytic cycle of CuAAC facilitated by a water-soluble ligand.
Caption: A generalized workflow for protein bioconjugation using CuAAC.
References
A Technical Guide to BTTAA for the Protection of Biomolecules from Oxidative Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, poses a significant threat to the stability and function of biomolecules. This is a critical concern in various biochemical and pharmaceutical applications, particularly in bioconjugation techniques like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." The use of a copper catalyst, while efficient, can induce oxidative damage to sensitive biomolecules such as proteins, lipids, and nucleic acids. This technical guide provides an in-depth overview of 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), a water-soluble accelerating ligand, and its crucial role in mitigating this oxidative damage. This document details the mechanisms of oxidative damage, the protective function of this compound, experimental protocols for quantifying oxidative damage, and the key signaling pathways involved in cellular oxidative stress responses.
Introduction: The Challenge of Oxidative Stress in Bioconjugation
Reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are byproducts of aerobic metabolism and can be generated by external factors, including the presence of transition metals like copper.[1][2] These highly reactive molecules can inflict damage on cellular components:
-
Lipid Peroxidation: ROS can initiate a chain reaction of lipid degradation in cell membranes, leading to compromised membrane integrity and function.[3] This process generates cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[4][5]
-
Protein Oxidation: Amino acid residues, particularly cysteine and methionine, are susceptible to oxidation, which can lead to the formation of protein carbonyls.[6] This damage can result in loss of protein function, aggregation, and degradation.[7]
-
DNA Damage: Oxidative attack on DNA can cause single- and double-strand breaks and the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a common biomarker of oxidative DNA damage.[8][9]
The CuAAC reaction, a cornerstone of bioconjugation for its high efficiency and specificity, relies on a Cu(I) catalyst. However, the reaction conditions can promote the generation of ROS, leading to the aforementioned damage to the very biomolecules being studied or modified. This has driven the development of protective strategies to enhance the biocompatibility of the reaction.[10][11]
This compound: A Protective Ligand in CuAAC Chemistry
This compound is a water-soluble tris(triazolylmethyl)amine ligand designed to coordinate with the Cu(I) catalyst in CuAAC reactions.[12][13] Its primary functions are twofold:
-
Reaction Acceleration: By stabilizing the catalytically active Cu(I) oxidation state, this compound significantly enhances the rate of the cycloaddition reaction.[14]
-
Biomolecule Protection: Crucially, this compound chelates the copper ion, shielding the surrounding biomolecules from copper-induced oxidative damage.[11][15][16] This sequestration minimizes the generation of ROS, thereby preserving the integrity of lipids, proteins, and DNA during the labeling process.[11] Furthermore, this compound helps to suppress the overall cytotoxicity associated with copper exposure in cellular systems.[12][13]
While the protective role of this compound is well-documented qualitatively, quantitative data on its specific antioxidant efficacy (e.g., IC50 values for the inhibition of lipid peroxidation) are not extensively available in the current body of scientific literature. The following tables are presented as templates to guide researchers in the quantitative assessment of this compound's protective effects.
Data Presentation: Quantifying the Protective Effects of this compound
The tables below illustrate how quantitative data on the protective effects of this compound against oxidative damage to various biomolecules can be structured. Note: The data presented here are for illustrative purposes with a generic antioxidant and are intended to serve as a template for the evaluation of this compound.
Table 1: Inhibition of Lipid Peroxidation
This table summarizes the effectiveness of an antioxidant in preventing lipid peroxidation, as measured by the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA), a key byproduct.
| Antioxidant | Concentration (µM) | % Inhibition of MDA Formation | IC50 (µM) |
| This compound | (User-defined) | (Experimental data) | (Calculated) |
| Trolox (Control) | 10 | 45.2 ± 3.1 | 11.5 |
| 25 | 78.9 ± 4.5 | ||
| 50 | 95.1 ± 2.8 |
Table 2: Prevention of Protein Carbonylation
This table illustrates the capacity of an antioxidant to prevent the formation of protein carbonyls on a model protein like Bovine Serum Albumin (BSA) when exposed to an oxidizing agent.
| Antioxidant | Concentration (µM) | Carbonyl Content (nmol/mg protein) | % Reduction in Carbonyl Formation |
| Control (Oxidized BSA) | - | 4.5 ± 0.3 | - |
| This compound | (User-defined) | (Experimental data) | (Calculated) |
| Ascorbic Acid (Control) | 100 | 2.1 ± 0.2 | 53.3 |
| 500 | 0.8 ± 0.1 | 82.2 |
Table 3: Protection Against DNA Damage
This table demonstrates the ability of an antioxidant to reduce DNA strand breaks in cells exposed to an oxidative challenge, as measured by the Comet Assay.
| Antioxidant | Treatment | % DNA in Comet Tail | % Reduction in DNA Damage |
| Control (Untreated Cells) | - | 3.2 ± 1.1 | - |
| Oxidative Challenge (H₂O₂) | 100 µM H₂O₂ | 48.5 ± 5.7 | - |
| This compound + H₂O₂ | (User-defined) | (Experimental data) | (Calculated) |
| N-acetylcysteine (Control) + H₂O₂ | 1 mM | 12.3 ± 2.5 | 74.6 |
Experimental Protocols for Assessing Oxidative Damage
To quantitatively evaluate the protective effects of this compound, standardized assays for measuring oxidative damage to lipids, proteins, and DNA can be employed.
Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay (Lipid Peroxidation)
This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or lipid suspensions to be tested. Induce oxidative stress (e.g., with FeSO₄/ascorbate) in the presence and absence of varying concentrations of this compound. Include a known antioxidant like Trolox as a positive control.
-
Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).
-
Incubate in a boiling water bath for 10 minutes.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and express the results as nmol MDA per mg of protein or tissue.
-
Determine the percentage inhibition of MDA formation by this compound.
-
References
- 1. Antioxidant and DNA damage protection potentials of selected phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Membrane Lipid Peroxidation in Copper Alloy-Mediated Contact Killing of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetaldehyde and malondialdehyde react together to generate distinct protein adducts in the liver during long-term ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute quantification of DNA damage response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin and pathophysiology of protein carbonylation, nitration and chlorination in age-related brain diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
The Vanguard of Bioconjugation: A Technical Guide to Next-Generation Click Chemistry Ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures, particularly within the intricate landscape of biological systems. Its principles of efficiency, selectivity, and biocompatibility have paved the way for unprecedented advancements in drug discovery, diagnostics, and materials science. As the field matures, a new generation of click chemistry ligands is emerging, pushing the boundaries of reaction speed, orthogonality, and applicability in vivo. This in-depth technical guide explores the core features of these next-generation ligands, providing a comprehensive resource for researchers at the forefront of chemical biology and drug development.
Core Principles of Next-Generation Click Chemistry
Next-generation click chemistry reactions are defined by their exceptional performance under physiological conditions. The key features that distinguish these advanced ligands and their corresponding reactions include:
-
Exceptional Reaction Kinetics: Many next-generation click reactions exhibit second-order rate constants that are orders of magnitude higher than first-generation copper-catalyzed azide-alkyne cycloaddition (CuAAC). This rapid reactivity is crucial for efficient labeling at low concentrations, a common scenario in biological experiments.
-
Bioorthogonality: These reactions proceed with high selectivity, meaning the participating functional groups are inert to the vast array of functionalities present in biological systems. This prevents off-target reactions and ensures that the ligation occurs only between the intended molecular partners.
-
Biocompatibility: The reagents and catalysts (if any) used in these reactions exhibit minimal toxicity to living cells and organisms, making them suitable for in vivo applications. Many next-generation reactions are catalyst-free, further enhancing their biocompatibility.[1][2]
-
Tunable Properties: The modular nature of these ligands allows for the fine-tuning of their physicochemical properties, such as solubility, stability, and steric hindrance, to suit specific applications.
The two most prominent classes of next-generation click chemistry are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, with the latter, particularly the tetrazine ligation, gaining significant traction for in vivo applications due to its exceptionally fast kinetics.
Quantitative Comparison of Key Ligands
The selection of a suitable click chemistry ligand is often dictated by the specific requirements of the experiment, with reaction kinetics being a primary consideration. The following tables provide a comparative summary of the second-order rate constants for various next-generation click chemistry reactions.
| Reaction Type | Ligand 1 (Diene/Azide) | Ligand 2 (Dienophile/Alkyne) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| IEDDA | 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | [3] |
| IEDDA | 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | 26,000 | PBS (pH 7.4), 37°C | [3] |
| IEDDA | Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not Specified | [4] |
| IEDDA | 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol, Ambient | [3] |
| IEDDA | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol, Ambient | [3] |
| SPAAC | Benzyl Azide | Dibenzocyclooctyne (DIBO) | ~0.3 | Not Specified | [5] |
| SPAAC | Benzyl Azide | Dibenzoazacyclooctyne (DBCO/DIBAC) | 0.24 - 0.31 | Not Specified | [5] |
| SPAAC | Benzyl Azide | Biarylazacyclooctynone (BARAC) | ~0.96 | Not Specified | [5] |
| SPAAC | Benzyl Azide | Bicyclononyne (BCN) | 0.07 - 0.15 | Not Specified | [5] |
Table 1: Comparison of Second-Order Rate Constants for IEDDA and SPAAC Reactions. This table highlights the significantly faster kinetics of IEDDA reactions, particularly with TCO derivatives, compared to SPAAC reactions.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | (13 ± 0.08) x 10³ | PBS, 37°C | [3] |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | (3,300 ± 40) x 10³ | Not Specified | [3] |
| Mono-substituted methyl-tetrazine | TCO | 1100 - 73,000 | Buffered aqueous solution, 37°C | [6] |
| Di-substituted phenyl-tetrazine | TCO | 1100 - 73,000 | Buffered aqueous solution, 37°C | [6] |
Table 2: Influence of Substituents on IEDDA Reaction Kinetics. The reactivity of the tetrazine-TCO ligation can be finely tuned by modifying the substituents on both the tetrazine and the TCO rings.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in biological systems and the logical flow of experimental procedures is crucial for understanding and implementing next-generation click chemistry. The following diagrams, generated using the DOT language, illustrate key concepts.
Detailed Experimental Protocols
The successful application of next-generation click chemistry relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 1: Labeling of Cell-Surface Proteins using SPAAC
This protocol describes the labeling of a protein of interest (POI) on the surface of live mammalian cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2]
Materials:
-
Mammalian cells expressing the POI with a genetically encoded non-canonical amino acid (ncAA) containing a strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN).
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and ncAA Incorporation:
-
Culture the mammalian cells expressing the POI with the BCN-containing ncAA according to standard protocols. The ncAA is incorporated into the POI during protein synthesis.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the azide-functionalized fluorescent dye in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted dye.
-
-
Imaging:
-
Add fresh cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: In Vivo Pre-targeted Imaging using Tetrazine-TCO Ligation
This protocol outlines a pre-targeted imaging strategy in a mouse tumor model using the inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified antibody and a radiolabeled tetrazine.[7][8][9]
Materials:
-
Tumor-bearing mice (e.g., xenograft model).
-
TCO-modified monoclonal antibody (mAb-TCO) targeting a tumor-specific antigen.
-
Radiolabeled tetrazine (e.g., ¹⁸F-Tetrazine).
-
Saline solution (0.9% NaCl).
-
PET/SPECT imaging system.
Procedure:
-
Antibody Administration (Pre-targeting):
-
Administer the mAb-TCO to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose will depend on the antibody and animal model.
-
Allow the mAb-TCO to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody from the bloodstream, reducing background signal.
-
-
Radiotracer Administration:
-
After the accumulation and clearance period, administer the radiolabeled tetrazine intravenously.
-
-
In Vivo Click Reaction and Clearance:
-
The radiolabeled tetrazine will rapidly react with the TCO-modified antibody accumulated at the tumor site via the IEDDA click reaction.
-
Unreacted radiolabeled tetrazine, being a small molecule, will be rapidly cleared from the body through renal excretion.
-
-
PET/SPECT Imaging:
-
At a suitable time point after radiotracer injection (e.g., 1-4 hours), perform PET or SPECT imaging to visualize the distribution of radioactivity. High signal intensity is expected at the tumor site.
-
Protocol 3: Synthesis of an NHS-Ester Functionalized Tetrazine
This protocol describes the synthesis of a tetrazine derivative activated with an N-hydroxysuccinimide (NHS) ester, which can then be used to label primary amine-containing biomolecules.
Materials:
-
Tetrazine-carboxylic acid.
-
N-Hydroxysuccinimide (NHS).
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent.
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Anhydrous Diethyl ether.
-
Argon or Nitrogen atmosphere.
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the tetrazine-carboxylic acid in anhydrous DCM or DMF.
-
-
Activation:
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by precipitation from a concentrated solution in DCM by the addition of cold diethyl ether, or by column chromatography on silica (B1680970) gel.
-
-
Characterization and Storage:
-
Confirm the structure and purity of the Tetrazine-NHS ester by NMR spectroscopy and mass spectrometry.
-
Store the final product under an inert atmosphere at -20°C to prevent hydrolysis.
-
Troubleshooting
Even with well-established protocols, challenges can arise during click chemistry experiments. Here are some common issues and potential solutions:
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient concentration of labeling reagent. | Increase the concentration of the fluorescent probe or extend the incubation time. |
| Steric hindrance around the click handle. | Redesign the construct to place the click handle in a more accessible location. | |
| Instability of the click chemistry ligand. | Prepare fresh solutions of the ligands immediately before use. For sensitive reagents, store under inert atmosphere and at low temperatures.[10] | |
| High Background Signal | Non-specific binding of the fluorescent probe. | Increase the number and duration of washing steps. Include a blocking agent (e.g., BSA) in the buffer.[11] |
| Hydrophobicity of the probe leading to aggregation. | Use a probe with a hydrophilic linker (e.g., PEG). | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, density, and growth conditions. |
| Degradation of stock solutions. | Aliquot stock solutions and store them properly to avoid multiple freeze-thaw cycles. |
Conclusion
The continuous evolution of click chemistry provides researchers with an expanding toolbox of powerful and versatile ligands. The next-generation reagents, characterized by their rapid kinetics, exceptional selectivity, and biocompatibility, are enabling increasingly sophisticated applications in live-cell imaging, in vivo diagnostics, and the development of targeted therapeutics. By understanding the core features of these ligands, carefully selecting the appropriate reaction for a given application, and adhering to robust experimental protocols, scientists can harness the full potential of this remarkable chemical technology to unravel the complexities of biology and advance the frontiers of medicine.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionano.com [bionano.com]
- 11. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging Using BTTAA
For Researchers, Scientists, and Drug Development Professionals
Harnessing the Power of BTTAA for High-Resolution Live Cell Imaging
Introduction
Live cell imaging is an indispensable tool in modern biological research and drug development, offering a window into the dynamic processes that govern cellular function. A significant advancement in this field is the use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the specific and efficient labeling of biomolecules with fluorescent probes in their native environment. At the heart of successful live cell CuAAC is the choice of the copper(I) stabilizing ligand. This compound (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) has emerged as a superior ligand for this purpose. Its water-solubility, high efficiency in catalyzing the CuAAC reaction, and ability to protect cells from copper-induced toxicity make it an ideal choice for live cell imaging applications.
These application notes provide detailed protocols and quantitative data for the use of this compound in live cell imaging, with a focus on labeling newly synthesized proteins and studying protein aggregation, a critical aspect of many neurodegenerative diseases and a key consideration in drug development.
Mechanism of Action: The Role of this compound in CuAAC
The CuAAC reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. This reaction is catalyzed by copper(I) ions. In a biological environment, the active Cu(I) state is prone to oxidation to the inactive Cu(II) state and can also generate reactive oxygen species (ROS), which are toxic to cells.
This compound serves a dual purpose in this reaction:
-
Catalysis: this compound complexes with and stabilizes the Cu(I) ion, maintaining it in its active catalytic state and thereby accelerating the rate of the CuAAC reaction.
-
Cell Protection: By sequestering the copper ion, this compound minimizes its participation in redox cycling that generates cytotoxic ROS, thus preserving cell viability during the labeling process.
The use of this compound allows for efficient labeling at significantly lower and less toxic copper concentrations compared to earlier generation ligands like TBTA and THPTA.
Application 1: Imaging Newly Synthesized Proteins in Live Cells
This protocol describes the metabolic labeling of newly synthesized proteins with a non-canonical amino acid containing an alkyne or azide moiety, followed by fluorescent labeling using this compound-mediated CuAAC.
Experimental Workflow
Protocol: Labeling of Nascent Proteins
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy.
-
Complete cell culture medium.
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (e.g., from Thermo Fisher Scientific).
-
Phosphate-buffered saline (PBS), sterile.
-
Fluorescent alkyne or azide probe (e.g., Alexa Fluor™ 488 Alkyne).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in sterile water).
-
This compound stock solution (e.g., 50 mM in sterile water or DMSO).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in sterile water).
-
Live cell imaging medium.
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the culture medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine pools. c. Replace the medium with methionine-free medium supplemented with 25-100 µM AHA or HPG. d. Incubate the cells for 1-4 hours under normal culture conditions (37°C, 5% CO₂). The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.
-
Cell Washing: a. Gently aspirate the labeling medium. b. Wash the cells twice with warm PBS to remove unincorporated AHA or HPG.
-
Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use in live cell imaging medium. For a final volume of 500 µL, add the components in the following order: i. Fluorescent probe (e.g., Alexa Fluor™ 488 Alkyne to a final concentration of 1-10 µM). ii. CuSO₄ (to a final concentration of 50-100 µM). iii. This compound (to a final concentration of 250-500 µM, maintaining a 5:1 ratio with CuSO₄). iv. Freshly prepared sodium ascorbate (to a final concentration of 2.5-5 mM). b. Gently mix the cocktail and immediately add it to the cells. c. Incubate for 5-15 minutes at 37°C, protected from light.
-
Final Wash and Imaging: a. Aspirate the Click Reaction Cocktail. b. Wash the cells three times with live cell imaging medium. c. Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and a live-cell imaging chamber to maintain temperature and CO₂ levels.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Metabolic Label (AHA/HPG) | 25 - 100 µM | Optimize for cell type to minimize toxicity. |
| Labeling Incubation Time | 1 - 4 hours | Longer times increase signal but may affect cell health. |
| Fluorescent Probe | 1 - 10 µM | Titrate to achieve optimal signal-to-noise. |
| CuSO₄ Concentration | 50 - 100 µM | Use the lowest effective concentration. |
| This compound:CuSO₄ Ratio | 5:1 | Crucial for protecting cells. |
| Sodium Ascorbate | 2.5 - 5 mM | Prepare fresh for each experiment. |
| Click Reaction Time | 5 - 15 minutes | Longer times may increase background. |
Application 2: Visualizing Protein Aggregation in Live Cells
This application note provides a strategy for adapting the metabolic labeling and click chemistry protocol to study the dynamics of protein aggregation, a hallmark of many neurodegenerative diseases. This example focuses on Huntingtin (Htt), the protein implicated in Huntington's disease.
Signaling Pathway: Protein Aggregation Cascade
Protocol: Imaging Huntingtin Protein Aggregation
This protocol requires a cell line that expresses a version of the Huntingtin protein with an expanded polyglutamine tract (e.g., Htt-Q74 or Htt-Q94) tagged with a self-labeling tag (e.g., HaloTag or SNAP-tag) for specific labeling. A non-canonical amino acid is incorporated throughout the proteome, and the specific labeling of the aggregating protein is achieved through the self-labeling tag.
Materials:
-
Cell line expressing tagged, aggregation-prone Htt.
-
Complete cell culture medium.
-
L-azidohomoalanine (AHA).
-
HaloTag® or SNAP-Cell® ligand with a terminal alkyne (e.g., HaloTag®-alkyne).
-
Fluorescent azide probe (e.g., Alexa Fluor™ 555 Azide).
-
Reagents for this compound-mediated CuAAC as listed in Application 1.
Procedure:
-
Metabolic Labeling: a. Culture the Htt-expressing cells. b. Metabolically label the cells with AHA as described in Application 1 (Protocol: Labeling of Nascent Proteins, step 1).
-
Specific Labeling of Htt: a. After metabolic labeling, wash the cells with warm PBS. b. Incubate the cells with the alkyne-modified HaloTag® or SNAP-Cell® ligand (e.g., 1-5 µM) in complete medium for 30-60 minutes at 37°C. c. Wash the cells three times with warm PBS to remove the unbound ligand.
-
Click Reaction for Visualization: a. Perform the this compound-mediated CuAAC reaction as described in Application 1 (Protocol: Labeling of Nascent Proteins, step 3), using a fluorescent azide probe. This will attach the fluorophore to the alkyne-modified Htt protein.
-
Live Cell Imaging of Aggregation: a. After the final wash, replace the medium with live cell imaging medium. b. Image the cells over time using a fluorescence microscope with an environmental chamber. c. Acquire images at regular intervals to track the formation and dynamics of fluorescently labeled Htt aggregates.
Data Presentation: Quantitative Analysis of Protein Aggregation
| Metric | Description | Measurement Method |
| Aggregate Number | The number of distinct fluorescent puncta per cell. | Image analysis software (e.g., ImageJ/Fiji) to count particles above a defined size and intensity threshold. |
| Aggregate Size | The area or volume of each fluorescent aggregate. | Measurement of the area of each segmented puncta in 2D images or volume in 3D reconstructions. |
| Total Aggregate Fluorescence | The integrated fluorescence intensity of all aggregates within a cell. | Sum of the pixel intensities within all segmented aggregates. |
| Soluble Protein Fluorescence | The mean fluorescence intensity of the non-aggregated, diffuse signal in the cytoplasm or nucleus. | Measurement of the mean gray value in regions of interest outside of the aggregates. |
This compound is a powerful and versatile tool for live cell imaging, enabling the specific and efficient fluorescent labeling of biomolecules with minimal cytotoxicity. The protocols and data presented here provide a framework for researchers to visualize newly synthesized proteins and to adapt these methods for studying complex cellular processes such as protein aggregation. The ability to perform these experiments in living cells provides invaluable insights into the dynamic nature of cellular biology and offers significant potential for advancing drug discovery and development.
Application Notes and Protocols for Biotin-Tyramide Amplification in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying Terminology
While the term BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) refers to a specific water-soluble ligand used to stabilize Cu(I) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reactions, this document focuses on the applications of Biotin-Tyramide in proteomics. Biotin-Tyramide is a key reagent in enzyme-mediated proximity labeling techniques that leverage Tyramide Signal Amplification (TSA) to map protein interaction networks and subcellular proteomes. These methods are powerful tools for identifying transient and spatially restricted protein interactions, which are crucial for understanding cellular signaling pathways and for the development of novel therapeutics.
Application Note 1: Proximity Labeling using Engineered Ascorbate (B8700270) Peroxidase (APEX2)
Proximity labeling (PL) with engineered ascorbate peroxidase (APEX2) is a robust method for capturing the proteome of a specific subcellular compartment or the interaction partners of a protein of interest in living cells.[1][2] The technique relies on the genetic fusion of APEX2 to a "bait" protein, which localizes the enzyme to a specific cellular region.[3] In the presence of biotin-phenol (biotin-tyramide) and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 generates highly reactive biotin-phenoxyl radicals that covalently label endogenous proteins within a nanometer-scale radius.[2][3][4] These biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.[3][5]
One of the key advantages of APEX2-mediated labeling is its high temporal resolution; the labeling reaction can be completed in as little as one minute, providing a snapshot of the proteome at a specific moment in time.[5][6] This makes it particularly well-suited for studying dynamic cellular processes, such as signaling cascades initiated by ligand-receptor interactions.[6][7]
Key Applications in Proteomics Research:
-
Mapping Organellar Proteomes: APEX2 has been successfully used to map the proteomes of various organelles that are difficult to isolate using traditional biochemical fractionation methods, including mitochondria, cilia, and stress granules.[1]
-
Identifying Protein-Protein Interactions: By fusing APEX2 to a protein of interest, researchers can identify both stable and transient interaction partners in their native cellular context.[1]
-
Studying Dynamic Signaling Networks: The rapid labeling kinetics of APEX2 allow for the time-resolved analysis of signaling pathways. For example, it has been used to map the dynamic changes in the protein neighborhood of the Epidermal Growth Factor Receptor (EGFR) upon ligand activation.[7]
Application Note 2: Tyramide Signal Amplification-Mass Spectrometry (TSA-MS)
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method that can be coupled with mass spectrometry to identify proteins within specific cellular structures in fixed cells or tissues.[8][9] This technique typically involves immunohistochemistry (IHC) or immunofluorescence (IF), where a primary antibody targets a protein of interest, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).[8] In the presence of biotin-tyramide and H₂O₂, HRP catalyzes the deposition of biotin (B1667282) onto adjacent proteins.[8][10] The biotinylated proteins are then identified by mass spectrometry.
TSA-MS is particularly useful for analyzing the proteomes of specific cell types within complex tissues.[5] A key consideration for this method is the diffusion radius of the tyramide radicals, which has been estimated to be in the range of 0.5–1 µm.[8] To improve the specificity of protein identification, a ratiometric approach comparing the target structure to a reference structure can be employed.[8][9]
Key Applications in Proteomics Research:
-
Cell-Type Specific Proteomics in Tissues: TSA-MS allows for the proteomic analysis of specific cell types within a heterogeneous tissue sample, which is invaluable for understanding the molecular basis of disease in its native context.[5]
-
Analysis of Nuclear Substructures: The method has been successfully used to identify proteins within nuclear speckles, providing new insights into their composition and function.[8][9]
-
In Situ Interactome Analysis: By targeting a specific protein with an antibody, TSA-MS can be used to identify its proximal proteins in fixed tissue samples, offering a powerful tool for studying protein interactions in a preserved anatomical context.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data from proteomics studies using Biotin-Tyramide based methods.
Table 1: Comparison of Proximity Labeling Enzymes for TDP-43 Interactome
| Feature | APEX2-TDP-43 | miniTurbo-TDP-43 |
| Number of High-Confidence Interactors | Greater | Fewer |
| Overlap with Known Interactors | Less | Greater |
Data adapted from a comparative study of APEX2 and miniTurbo for the interactome of TDP-43.[11]
Table 2: Proteomic Analysis of Kir2.1 Macromolecular Complexes using BioID
| Category | Number of Proteins |
| Total High-Confidence Hits | 218 |
| Previously Identified Interactors | 10 (out of 24 known) |
| Preferential Interaction with Kir2.1WT | 75 |
| Preferential Interaction with Kir2.1Δ314-315 | 66 |
| Interaction with Both | 77 |
Data from a study on Kir2.1 macromolecular complexes in HEK293T cells using BioID.[12]
Experimental Protocols
Protocol 1: APEX2-Mediated Proximity Labeling in Cultured Cells
This protocol is a general guideline for APEX2-mediated proximity labeling in cultured cells for subsequent mass spectrometry analysis.
1. Reagent Preparation:
-
Biotin-Phenol (Biotin-Tyramide) Stock Solution (50 mM): Dissolve biotin-phenol in DMSO. Store at -20°C.
-
Hydrogen Peroxide (H₂O₂) Stock Solution (30% w/v): Store at 4°C.
-
Quenching Solution: 20 mM Sodium Ascorbate, 10 mM NaN₃, and 10 mM Trolox in PBS. Prepare fresh.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Cell Culture and Transfection:
-
Culture cells to the desired confluency.
-
Transfect cells with the APEX2-fusion construct targeting the protein or organelle of interest.
-
Allow for protein expression for 24-48 hours.
3. Biotinylation Reaction:
-
Pre-incubate cells with 0.5 mM biotin-phenol in culture medium for 30-60 minutes at 37°C.[2]
-
Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature.[2][4]
-
Immediately quench the reaction by removing the H₂O₂-containing medium and adding the quenching solution.[2]
-
Wash the cells three times with ice-cold PBS.
4. Cell Lysis and Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
5. Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer, followed by high-salt buffer, and finally a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate).
6. Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins using trypsin overnight at 37°C.
-
Collect the resulting peptides and desalt them using C18 StageTips.
-
Analyze the peptides by LC-MS/MS.
Protocol 2: Tyramide Signal Amplification-Mass Spectrometry (TSA-MS) on Tissue Sections
This protocol provides a general workflow for TSA-MS on paraffin-embedded tissue sections.
1. Reagent Preparation:
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 2% BSA, 3% goat serum in PBST.[13]
-
Biotin-Tyramide Solution: Dilute biotin-tyramide stock (in DMSO) in an amplification buffer (e.g., 0.1 M sodium borate, pH 8.5) to the desired concentration (e.g., 1:1000).[5][13]
-
H₂O₂ Solution: Prepare a 0.003% H₂O₂ solution in amplification buffer.[13]
2. Tissue Section Preparation:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the sections in antigen retrieval buffer.[14]
-
Quench endogenous peroxidase activity by incubating with 0.3% H₂O₂ in PBS for 15 minutes.[13]
3. Immunohistochemistry and Biotinylation:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.[13]
-
Incubate with the primary antibody overnight at 4°C.[13]
-
Wash with PBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash with PBST.
-
Incubate with the biotin-tyramide/H₂O₂ solution for 15 minutes at room temperature.[13]
-
Stop the reaction by washing with a stop solution or PBST.
4. Protein Extraction and Enrichment:
-
Lyse the tissue sections directly on the slide or after scraping.
-
Proceed with protein extraction, enrichment of biotinylated proteins, and sample preparation for mass spectrometry as described in Protocol 1 (steps 4-6).
Visualizations
Caption: Experimental workflow for APEX2-mediated proximity labeling proteomics.
Caption: Simplified EGFR signaling pathway highlighting proximal proteins identifiable by APEX2.
Caption: Relationship between Biotin-Tyramide based proteomics techniques.
References
- 1. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. Probing ion channel neighborhoods using proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 9. researchgate.net [researchgate.net]
- 10. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 14. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
preparing BTTAA stock solutions for experiments
An essential component for reproducible and successful experimentation is the correct preparation of stock solutions. This document provides detailed application notes and protocols for the preparation of stock solutions of 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), a widely used water-soluble ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Application Notes
This compound is a third-generation water-soluble ligand designed to protect biomolecules from oxidative damage and to accelerate the CuAAC reaction by maintaining the copper(I) oxidation state.[1][2] Its high water solubility and efficacy make it a superior alternative to older, less soluble ligands like TBTA.[1][2] These protocols are intended for researchers, scientists, and drug development professionals utilizing click chemistry for bioconjugation, labeling, and other applications.
Key Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₉H₃₀N₁₀O₂ | [1] |
| Molecular Weight | 430.51 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥95% (HPLC) | [1][4][5] |
| Solubility | Water, DMSO, DMF, MeOH | [1][4][5] |
| Storage (Solid) | -20°C | [1][4][6] |
| Storage (Stock Solution) | -20°C or -80°C | [1][2][3] |
| Shipping Condition | Ambient temperature | [1][4][5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration aqueous stock solution of this compound, which is suitable for most click chemistry applications.
Materials:
-
This compound solid
-
Nuclease-free water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[7]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 21.53 mg of this compound.
-
Dissolve in ddH₂O: Add the appropriate volume of ddH₂O to the this compound powder. For a 50 mM solution with 21.53 mg of this compound, add 1 mL of ddH₂O.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.[8] If solubility issues arise, gentle warming up to 70°C can be applied.[8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3] Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[3][8]
Protocol 2: Preparation of this compound Stock Solution in an Organic Solvent
For applications where an organic solvent is preferred, this protocol details the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: As with the aqueous protocol, allow the vial of solid this compound to reach room temperature before opening.[7]
-
Weigh this compound: Weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound.
-
Ensure Complete Dissolution: Vortex the solution until all the solid has dissolved.[7]
-
Aliquot and Store: Aliquot the DMSO stock solution into single-use volumes in amber tubes to protect from light.[7] Store at -20°C for up to 1 year or -80°C for up to 2 years.[3]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Role of this compound in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Role of this compound in the CuAAC reaction pathway.
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Metabolic Labeling of Fucosylated Glycoproteins using Biotin-Tagged Azido-Fucose Analogs and BTTAA-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of glycoproteins that plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a well-established hallmark of various diseases, most notably cancer, making the study of fucosylated glycoproteins (fucosylproteome) a promising avenue for biomarker discovery and therapeutic development.
This document provides detailed application notes and protocols for the metabolic labeling of fucosylated glycoproteins using a biotin-tagged azido-fucose analog. This powerful two-step technique involves the metabolic incorporation of an azido-modified fucose sugar into cellular glycoproteins, followed by the highly efficient and biocompatible copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach a biotin (B1667282) tag. The use of the water-soluble ligand BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is highlighted for its superior performance in accelerating the CuAAC reaction while minimizing cellular toxicity.[1][2]
Principle of the Method
The workflow is comprised of two main stages:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-fucose analog (e.g., peracetylated 6-azidofucose, Ac46AzFuc). The acetyl groups enhance cell permeability. Once inside the cell, endogenous esterases remove the acetyl groups, and the liberated azido-fucose enters the fucose salvage pathway.[1][3] It is converted to GDP-azidofucose and subsequently transferred by fucosyltransferases onto nascent glycoproteins.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled glycoproteins are then reacted with an alkyne-tagged biotin probe via CuAAC. The this compound ligand chelates and stabilizes the Cu(I) catalyst, significantly enhancing the reaction rate and protecting cells from copper-induced cytotoxicity.[2] The biotinylated glycoproteins can then be detected, enriched, or visualized using streptavidin-based affinity reagents.
Quantitative Data
The efficiency of metabolic labeling and the subsequent click reaction can be influenced by the choice of fucose analog and the Cu(I)-stabilizing ligand.
Table 1: Comparison of Labeling Efficiency for Different Fucose Analogs
| Fucose Analog | Labeling Efficiency | Cytotoxicity | Reference(s) |
| 6-Alkynyl-fucose (6-Alk-Fuc) | Efficient labeling of various glycoproteins. | Low | [4][5] |
| 7-Alkynyl-fucose (7-Alk-Fuc) | Weaker labeling of some glycoproteins compared to 6-Alk-Fuc. | Low | [4] |
| 6-Azido-fucose (6-Az-Fuc) | Highly efficient labeling, often superior to alkynyl analogs. | Moderate to high, depending on cell type and concentration. | [4][6] |
Note: The choice of fucose analog may require optimization based on the cell type and experimental goals, balancing labeling efficiency with potential cytotoxicity.
Table 2: Comparison of Cu(I)-Stabilizing Ligands for Click Chemistry
| Ligand | Relative Labeling Efficiency | Key Advantages | Reference(s) |
| This compound | High | Water-soluble, significantly accelerates CuAAC, reduces cellular toxicity. | [2][7] |
| THPTA | Moderate | Water-soluble, but less efficient than this compound. | [2][7] |
| TBTA | Low | Water-insoluble, less effective for live-cell labeling. | [2] |
Note: this compound is the recommended ligand for achieving high labeling efficiency with minimal perturbation to living systems.
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycoproteins in Cultured Cells
This protocol describes the incorporation of peracetylated 6-azidofucose (Ac46AzFuc) into glycoproteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated 6-azidofucose (Ac46AzFuc)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Ac46AzFuc Stock Solution: Prepare a 10 mM stock solution of Ac46AzFuc in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Dilute the Ac46AzFuc stock solution directly into the complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
As a negative control, prepare a culture vessel with medium containing an equivalent amount of DMSO.
-
Remove the old medium from the cells and replace it with the Ac46AzFuc-containing medium or the control medium.
-
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated azido-sugar.
-
Harvest the cells by scraping in PBS or by trypsinization.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
The cell pellet can be used immediately for the click chemistry reaction or stored at -80°C for later use.
-
Protocol 2: this compound-Catalyzed Click Chemistry for Biotinylation of Labeled Glycoproteins
This protocol describes the biotinylation of azide-labeled glycoproteins in cell lysates using an alkyne-biotin conjugate and the this compound ligand.
Materials:
-
Azide-labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
ddH2O
-
Protein assay kit (e.g., BCA)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Alkyne-Biotin (10 mM): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
This compound (50 mM): Prepare a 50 mM stock solution in ddH2O. Store at -20°C in aliquots to avoid freeze-thaw cycles.[8]
-
CuSO4 (100 mM): Prepare a 100 mM stock solution in ddH2O. Store at room temperature.
-
Sodium Ascorbate (1 M): Prepare a fresh 1 M stock solution in ddH2O immediately before use.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be adjusted as needed. For a 100 µL final reaction volume:
-
Protein lysate (containing 50-100 µg of total protein)
-
ddH2O to bring the volume to 85 µL
-
Alkyne-biotin (1 µL of 10 mM stock, final concentration 100 µM)
-
This compound (2 µL of 50 mM stock, final concentration 1 mM)
-
CuSO4 (1 µL of 100 mM stock, final concentration 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate (10 µL of 1 M stock, final concentration 100 mM).
-
Vortex immediately and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for Downstream Analysis:
-
The biotinylated protein sample is now ready for downstream applications such as SDS-PAGE and Western blotting, or for enrichment using streptavidin-coated beads.
-
Protocol 3: Detection of Biotinylated Glycoproteins by Western Blot
Materials:
-
Biotinylated protein lysate (from Protocol 2)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated protein lysate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the signal using a chemiluminescence imaging system.
-
Visualizations
Metabolic Incorporation Pathway
Caption: Metabolic incorporation of Ac46AzFuc into glycoproteins.
Experimental Workflow
Caption: Experimental workflow for glycoprotein labeling and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Click Reagents for Application on Mycobacteria - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Labeling Azide-Tagged Biomolecules using BTTAA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way biomolecules are labeled and detected.[1][2][3] The efficiency and biocompatibility of this reaction are heavily dependent on the ligand used to stabilize the copper(I) catalyst. BTTAA (2-[4-{(Bis[(1-tert-butyl-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) has emerged as a superior, water-soluble ligand that significantly accelerates reaction rates and enhances biocompatibility by protecting biomolecules from oxidative damage and allowing for lower copper concentrations.[4][5][6][7] These notes provide detailed protocols and comparative data for utilizing this compound in the labeling of azide-tagged biomolecules across various applications.
Advantages of this compound in CuAAC Reactions
This compound offers several key advantages over previous generation ligands such as TBTA and THPTA:
-
Accelerated Reaction Kinetics: this compound significantly increases the rate of CuAAC, leading to faster and more efficient labeling.[5][6][8]
-
Enhanced Biocompatibility: Its high efficiency allows for the use of lower copper concentrations, minimizing cellular toxicity.[6][7][8] this compound also helps protect biomolecules from oxidative damage during the labeling reaction.[4][5]
-
Superior Water Solubility: Unlike the water-insoluble TBTA, this compound is readily soluble in aqueous buffers, simplifying experimental setup for biological applications.[4][6]
-
Versatility: this compound is effective for a wide range of bioconjugation applications, including the labeling of proteins, glycans, and nucleic acids in various settings from cell lysates to living organisms.[8][9]
Data Presentation
Table 1: Comparative Performance of CuAAC Ligands
| Ligand | Relative Reaction Rate/Signal Intensity | Biocompatibility (Cell Viability) | Key Features | References |
| This compound | Highest activity, providing the strongest labeling signal.[8] | High; allows for effective bioconjugation with suppressed cell cytotoxicity by lowering Cu(I) loading.[6][7][8] | Water-soluble, protects against oxidative damage.[4][5] | [5][6][8] |
| BTTES | High activity, stronger signal than THPTA and TBTA.[8] | Good | Good balance of reactivity and solubility.[8] | [8] |
| THPTA | Slower reaction rates compared to this compound and BTTES.[8] | Moderate; water-soluble ligand that improves cell compatibility over no ligand.[10] | Water-soluble. | [8][10] |
| TBTA | Lowest activity, weakest signal.[8] | Low in aqueous biological systems due to insolubility. | Water-insoluble. | [8] |
Table 2: Recommended Starting Concentrations for CuAAC Reactions using this compound
| Component | In Vitro (e.g., Cell Lysate) | Live Cell Labeling | In Vivo (e.g., Zebrafish) |
| Azide- or Alkyne-Biomolecule | 1-10 µM | Metabolically incorporated | Metabolically incorporated |
| Alkyne- or Azide-Probe | 10-100 µM (10-fold excess recommended)[11] | 20-50 µM | 50 µM |
| CuSO₄ | 50 µM - 2 mM[11][12] | 10-100 µM[10] | 40-45 µM[8] |
| This compound | 250 µM - 10 mM (CuSO₄:this compound ratio of 1:5 is a good starting point)[11][12] | 50-500 µM (5-fold excess to CuSO₄)[10] | 200-225 µM (5-fold excess to CuSO₄) |
| Sodium Ascorbate | 1-5 mM | 2.5 mM | Not explicitly stated, but typically used. |
| Incubation Time | 30-60 min at RT or 37°C[11][12] | 3-5 min at RT[8][10] | 3-5 min at RT[8] |
| Incubation Buffer | 100 mM Sodium Phosphate buffer, pH 7.4 | PBS or cell culture medium | Appropriate aqueous buffer |
Experimental Workflows and Signaling Pathways
The general workflow for labeling azide-tagged biomolecules using this compound-catalyzed click chemistry involves two main stages: the incorporation of an azide (B81097) tag into the biomolecule of interest, followed by the CuAAC reaction with an alkyne-containing probe.
The mechanism of this compound-catalyzed CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a triazole ring. This compound plays a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction.
Experimental Protocols
Protocol 1: General Labeling of Azide-Modified Biomolecules in Solution (e.g., Purified Proteins, Nucleic Acids)
This protocol provides a general guideline for labeling azide-functionalized biomolecules with an alkyne-containing probe.[11]
Materials:
-
Azide-modified biomolecule in a compatible buffer (e.g., PBS, Tris, HEPES, pH 7-8)
-
Alkyne-probe (e.g., fluorescent dye-alkyne, biotin-alkyne)
-
This compound solution (e.g., 50 mM in ddH₂O, store at -20°C)
-
CuSO₄ solution (e.g., 100 mM in ddH₂O)
-
Sodium Ascorbate solution (e.g., 1 M in ddH₂O, prepare fresh)
-
ddH₂O
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-probe in the reaction buffer. A 10-fold molar excess of the probe over the biomolecule is recommended as a starting point.[11]
-
Prepare a fresh premix of CuSO₄ and this compound. For a final reaction volume of 200 µL with a final CuSO₄ concentration of 2 mM and a 1:5 ratio, mix 4 µL of 100 mM CuSO₄ with 40 µL of 50 mM this compound.
-
Add the CuSO₄/BTTAA premix to the biomolecule/probe solution and mix gently.
-
To initiate the reaction, add the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM (e.g., 2 µL of a 1 M stock for a 200 µL reaction).
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light.
-
The labeled biomolecule is now ready for downstream applications, such as purification, SDS-PAGE analysis, or mass spectrometry.
Protocol 2: Labeling of Azide-Tagged Glycoproteins on Live Cells
This protocol is adapted for labeling cell surface glycans that have been metabolically tagged with an azide-containing sugar.[8]
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Alkyne-probe (e.g., biotin-alkyne)
-
This compound solution (e.g., 10 mM in PBS)
-
CuSO₄ solution (e.g., 10 mM in PBS)
-
Sodium Ascorbate solution (e.g., 100 mM in PBS, prepare fresh)
-
Cell culture medium or PBS
Procedure:
-
Wash the cells gently with PBS to remove any un-incorporated azide sugar.
-
Prepare the labeling solution in cell culture medium or PBS. For a final copper concentration of 45 µM, combine the alkyne-probe (final concentration 45 µM), CuSO₄ (from 10 mM stock), this compound (from 10 mM stock, to achieve a 6:1 ligand to copper ratio), and Sodium Ascorbate (final concentration 2.5 mM).[8]
-
Add the labeling solution to the cells and incubate for 3 minutes at room temperature.[8]
-
Wash the cells three times with PBS to remove excess labeling reagents.
-
The cells are now labeled and can be fixed for microscopy or lysed for downstream analysis like flow cytometry or western blotting. For biotin-labeled cells, they can be subsequently stained with fluorescently-labeled streptavidin.[8]
Protocol 3: Labeling of Azide-Tagged Proteins in Cell Lysates
This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate, where proteins have been metabolically labeled with an azide-containing amino acid.
Materials:
-
Cell lysate containing azide-tagged proteins
-
Alkyne-probe (e.g., alkyne-fluorophore)
-
This compound solution (50 mM in ddH₂O)
-
CuSO₄ solution (100 mM in ddH₂O)
-
Sodium Ascorbate solution (1 M in ddH₂O, prepare fresh)
-
Lysis buffer compatible with the downstream application
Procedure:
-
To 50 µL of cell lysate (typically 1-5 mg/mL protein concentration), add the alkyne-probe to a final concentration of 20-100 µM.
-
Add the this compound solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2-1 mM. A 1:5 ratio of CuSO₄ to this compound is recommended.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.
-
Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
The proteins in the lysate are now labeled and can be analyzed by SDS-PAGE with in-gel fluorescence scanning or by western blot after biotinylation and streptavidin probing.
Conclusion
This compound has established itself as a premier ligand for CuAAC-mediated bioconjugation. Its ability to significantly accelerate reaction rates while maintaining high biocompatibility makes it an invaluable tool for researchers in chemical biology, drug discovery, and diagnostics. The protocols provided herein serve as a starting point, and optimization of reaction conditions for specific applications is encouraged to achieve the best results. The superior performance of this compound opens up new possibilities for the sensitive and robust detection of azide-tagged biomolecules in a wide array of biological systems.
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for BTTAA-Mediated Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advancement of BTTAA in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful method for covalently linking molecules with high specificity and efficiency.[1][2] The success of this reaction in biological environments, however, is critically dependent on the ligand used to stabilize the catalytic Copper(I) ion, which can be toxic to living systems and prone to oxidation.[2][3]
This compound (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) is a next-generation, water-soluble ligand designed to overcome the limitations of earlier ligands like TBTA and THPTA.[3][4][5] Developed by substituting the ethyl hydrogen sulfate (B86663) group of its predecessor, BTTES, with an acetic acid group, this compound offers an ideal balance of reactivity and biocompatibility.[4][6] At physiological pH, the acetic acid ionizes to acetate, which may act as an additional donor to coordinate with Cu(I), increasing the electron density of the metal center and accelerating the reaction.[6] This results in dramatically accelerated reaction rates, suppressed cytotoxicity, and enhanced performance in a wide range of bioconjugation applications, from cell surface labeling to the synthesis of antibody-drug conjugates (ADCs).[3][5][7]
Mechanism of Action: The Role of this compound in the CuAAC Catalytic Cycle
The CuAAC reaction involves the formation of a stable triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a Cu(I) species.[4] The ligand's primary roles are to accelerate the reaction and protect the biomolecules from oxidative damage caused by reactive oxygen species (ROS) that can be generated during the in-situ reduction of Cu(II) to Cu(I).[8][9] this compound excels in this role due to its unique structure. The bulky tert-butyl groups are believed to prevent the formation of unreactive copper acetylide polymers, while the ionized acetic acid group enhances both solubility and catalytic activity.[6]
Caption: The catalytic cycle of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) facilitated by a this compound ligand.
Applications of this compound-Mediated Bioconjugation
This compound's superior kinetics and biocompatibility have enabled its use in a variety of demanding applications where efficiency and preservation of biological function are paramount.
-
Glycoprotein and Cell Surface Labeling: this compound-Cu(I) has been successfully used to label azide-tagged glycoconjugates on the surface of live Jurkat cells and in crude cell lysates.[6] In comparative studies, it provided significantly stronger signals than catalysts using THPTA or BTTES ligands.[6]
-
Whole-Organism Imaging: The high efficiency and low toxicity of this compound make it ideal for labeling in living organisms. It has been used to label glycans in zebrafish embryos by reacting metabolically incorporated azido (B1232118) sugars with alkyne-biotin.[6] These experiments showed robust labeling with no observable developmental defects, highlighting this compound's excellent biocompatibility.[6]
-
Antibody-Drug Conjugate (ADC) Synthesis: The CuAAC reaction is a powerful tool for creating stable ADCs.[7] Kinetic studies have optimized this compound-based formulations for ADC synthesis, demonstrating that a metal-chelating azide on the drug molecule can create highly efficient conjugation conditions.[7]
-
Genetically Encoded Click Reactions (GEN-Click): this compound has been incorporated into genetically encoded systems for spatially restricted labeling.[10] By conjugating this compound to a HaloTag ligand or using peroxidase-mediated tyramide chemistry, the CuAAC catalyst can be localized to specific proteins or subcellular regions, enabling precise metabolite labeling.[10]
Quantitative Data and Performance Comparison
The effectiveness of this compound is demonstrated by direct comparison with other common CuAAC ligands and copper-free click chemistry approaches.
Table 1: Comparison of Ligand Performance in Various Applications
| Application | Ligand/Method | Key Parameters | Result / Signal Fold-Increase | Reference |
| Labeling Recombinant Glycoprotein | This compound-Cu(I) | 1 hour reaction | 2.1-fold stronger signal than THPTA-Cu(I) | [6] |
| BTTES-Cu(I) | 1 hour reaction | 2.6-fold stronger signal than THPTA-Cu(I) | [6] | |
| TBTA-Cu(I) | 1 hour reaction | No detectable signal | [6] | |
| Live Zebrafish Embryo Labeling | This compound-Cu(I) | [Cu] = 40 μM, 3 min reaction | 2.5-fold stronger signal than BTTES-Cu(I) | [6] |
| BARAC-biotin | 50 μM, 5 min reaction | Weak labeling signal | [6] | |
| Fluorogenic Cycloaddition Assay | This compound-Cu(I) | [Cu] = 50 μM, 30 min reaction | >45% product formation | [6] |
| THPTA-Cu(I) | [Cu] = 50 μM, 30 min reaction | <15% product formation | [6] | |
| TBTA-Cu(I) | [Cu] = 50 μM, 30 min reaction | <15% product formation | [6] |
Table 2: Biocompatibility and Cytotoxicity
| Cell Line / Organism | Catalyst | Copper [Cu] Concentration | Observation | Reference |
| Jurkat Cells | This compound-Cu(I) | Up to 75 μM | Proliferation rate similar to untreated cells | [6] |
| BTTES-Cu(I) | Up to 75 μM | Proliferation rate similar to untreated cells | [6] | |
| THPTA-Cu(I) | Up to 75 μM | Proliferation rate similar to untreated cells | [6] | |
| TBTA-Cu(I) | 50 μM | Slower proliferation rate | [6] | |
| No Ligand | 50 μM | >90% cell lysis within 24 hours | [6] | |
| Zebrafish Embryos | This compound-Cu(I) | 40-45 μM | No developmental defects observed after 5 days | [6] |
Experimental Protocols
The following are general protocols that can be adapted for specific applications. Optimization may be required for different biomolecules, cell types, or experimental setups.[11][12]
Protocol 1: General Bioconjugation of an Azide-Modified Protein with an Alkyne-Probe
This protocol outlines the general steps for labeling a purified protein containing an azide modification with a terminal alkyne-functionalized detection probe (e.g., a fluorophore or biotin).
Caption: A standard workflow for this compound-mediated protein bioconjugation.
A. Materials and Reagents
-
This compound ligand[8]
-
Copper(II) Sulfate (CuSO₄)[11]
-
Sodium Ascorbate (Na-Ascorbate)[11]
-
Azide-modified protein
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0[11][12]
-
Solvent for probe (e.g., DMSO)[7]
-
Deionized water (ddH₂O)[12]
-
Purification tools (e.g., desalting columns)
B. Preparation of Stock Solutions
-
50 mM this compound: Dissolve this compound in ddH₂O. If solubility is an issue, warm the solution briefly up to 70°C.[12] Prepare aliquots and store at -20°C for up to one year.[12]
-
100 mM CuSO₄: Dissolve CuSO₄ in ddH₂O. Store at room temperature.[12]
-
1 M Sodium Ascorbate: Dissolve sodium ascorbate in ddH₂O. Prepare this solution fresh, as it is prone to oxidation. A functional solution should be colorless to slightly yellow.[12]
-
Azide-Protein: Prepare your protein in the reaction buffer at the desired concentration.
-
Alkyne-Probe: Prepare a concentrated stock (e.g., 10 mM) in an appropriate solvent like DMSO.
C. Labeling Protocol Note: Final concentrations should be optimized. The following is a starting point for a 200 µL reaction volume.[11][12]
-
Prepare CuSO₄:this compound Premix: For a final reaction concentration of 2 mM CuSO₄ and 10 mM this compound (1:5 ratio), mix 4.4 µL of 100 mM CuSO₄ and 44 µL of 50 mM this compound stock solution. This premix should be prepared fresh for each experiment.[11][12]
-
In a microcentrifuge tube, combine the following:
-
Azide-modified protein (to a final concentration of 10-50 µM)
-
Alkyne-probe (to a final concentration of 50-250 µM)
-
Reaction Buffer to bring the volume to 178 µL.
-
-
Add 8.8 µL of the CuSO₄:this compound premix to the protein/probe mixture. Mix gently.
-
Initiate the reaction by adding 13.2 µL of fresh 1 M Sodium Ascorbate solution to reach a final concentration of 100 mM. Mix gently.
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.
-
(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess reagents and purify the labeled protein using a desalting column or dialysis.
-
Analyze the conjugation efficiency via SDS-PAGE, Western blot (if using biotin), or fluorescence imaging.
Protocol 2: Live Cell Surface Labeling of Azide-Modified Glycans
This protocol is adapted from studies on Jurkat cells and is suitable for labeling cell surface glycans that have been metabolically tagged with an azido sugar (e.g., Ac₄ManNAz).[6]
Caption: Workflow for metabolic labeling and subsequent this compound-mediated click chemistry on live cell surfaces.
A. Materials and Reagents
-
Cells cultured with an appropriate azido sugar (e.g., Ac₄ManNAz)
-
Click reaction components (this compound, CuSO₄, Sodium Ascorbate)
-
Alkyne-probe (e.g., alkyne-biotin)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Detection reagent (e.g., Streptavidin-Alexa Fluor 488)
B. Preparation of Reagents
-
Prepare stock solutions as described in Protocol 1.
-
Click Reaction Mix (prepare immediately before use): For a final reaction, you will need a catalyst formulation with a ligand-to-copper ratio of 6:1.[6] For example, to achieve final concentrations of 45 µM Cu(I) and 270 µM this compound, with 2.5 mM Sodium Ascorbate and 45 µM alkyne-probe in PBS.
C. Labeling Protocol
-
Metabolically label cells by culturing them for 2-3 days in media supplemented with an azido sugar (e.g., 25 µM Ac₄ManNAz).
-
Harvest the cells and wash them twice with ice-cold PBS to remove unincorporated sugar.
-
Resuspend the cell pellet in the freshly prepared Click Reaction Mix.
-
Incubate at room temperature for a short duration (e.g., 3-5 minutes).[6] Longer times may increase cytotoxicity.
-
Quench the reaction by adding 5 volumes of Flow Cytometry Staining Buffer.
-
Pellet the cells and wash three times with staining buffer to remove excess click reagents.
-
If an indirect detection method was used (e.g., alkyne-biotin), resuspend the cells in staining buffer containing the secondary detection reagent (e.g., Streptavidin-Alexa Fluor 488) and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice more with staining buffer.
-
Resuspend the final cell pellet in buffer suitable for analysis by flow cytometry or confocal microscopy.
References
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
Standard Operating Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BTTAA
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This bioorthogonal reaction has found widespread application in bioconjugation, drug development, and materials science.[1] The efficiency and biocompatibility of CuAAC are significantly enhanced by the use of copper(I)-chelating ligands.[3][4] BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a highly effective, water-soluble ligand that accelerates the reaction, protects biomolecules from oxidative damage, and allows for a reduction in the required copper concentration, thereby minimizing cytotoxicity.[3][5][6][7]
This document provides a detailed standard operating procedure for performing CuAAC reactions using this compound as a ligand.
Data Presentation: Quantitative Parameters for CuAAC with this compound
The following table summarizes key quantitative parameters for setting up a CuAAC reaction with this compound, compiled from various sources. These values should serve as a starting point, and optimization for specific applications is highly recommended.[8][9][10][11]
| Parameter | Recommended Range/Value | Notes | Source |
| Final CuSO₄ Concentration | 50 µM - 2 mM | A lower concentration is generally preferred for live-cell applications to minimize toxicity. The combination with this compound allows for decreased copper concentrations while maintaining high efficiency.[2][6][8][9][10][11] | [2][6][8][9][10][11] |
| CuSO₄:this compound Molar Ratio | 1:5 | This ratio is a good starting point for most applications. Increasing ligand concentration can protect biomolecules from oxidative damage.[8][9][10][11][12] | [8][9][10][11][12] |
| Final Sodium Ascorbate (B8700270) Concentration | 5 mM - 100 mM | Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state.[8][9] | [8][9] |
| Final Azide/Alkyne Concentration | Application Dependent | For labeling biomolecules, a 10-fold molar excess of the detection reagent (azide or alkyne) is often recommended if the concentration of the other reactant can be calculated.[9] For general bioconjugation, concentrations can be in the low micromolar to millimolar range. | [9] |
| Reaction Time | 30 - 60 minutes | Reaction times can be shorter for highly efficient systems. Monitoring progress is recommended. | [9][13] |
| Reaction Temperature | Room Temperature or 37 °C | The optimal temperature can depend on the specific biomolecules involved. | [9] |
| Reaction Buffer | 100 mM Sodium Phosphate Buffer (pH 7.4) | Other biological buffers like PBS can also be used. | [8][14] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare concentrated stock solutions of all reagents to minimize the addition of large volumes to the reaction mixture.
-
This compound Stock Solution (50 mM):
-
Weigh out the required amount of this compound solid.
-
Add an appropriate volume of ddH₂O to achieve a 50 mM concentration.
-
Vortex until the compound is completely dissolved. If necessary, gently heat the solution up to 70 °C to aid dissolution.[9][13]
-
Store in aliquots at -20 °C for up to one year to avoid repeated freeze-thaw cycles.[9][13]
-
-
Copper(II) Sulfate (CuSO₄) Stock Solution (100 mM):
-
Dissolve the appropriate amount of CuSO₄ in ddH₂O.
-
Vortex until fully dissolved.
-
Store in aliquots at -20 °C.[2]
-
-
Sodium Ascorbate (Na-Ascorbate) Stock Solution (1 M):
-
Prepare this solution fresh for optimal performance.
-
Dissolve the required amount of sodium ascorbate in ddH₂O.
-
Vortex until fully dissolved.
-
-
Azide and Alkyne Stock Solutions:
-
Prepare stock solutions of your azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO, water). The concentration will be application-dependent.
-
General Protocol for CuAAC Reaction
This protocol is a general guideline for a 200 µL final reaction volume. Adjust volumes proportionally for different reaction scales.
-
Prepare the CuSO₄:this compound Premix:
-
This premix should be prepared fresh for each experiment.[8][9][10][11]
-
Allow the CuSO₄ and this compound stock solutions to warm to room temperature.[8][9][10][11]
-
To achieve a final concentration of 2 mM CuSO₄ and 10 mM this compound in the final 200 µL reaction, mix the following in a microcentrifuge tube:
-
4 µL of 100 mM CuSO₄ stock solution
-
40 µL of 50 mM this compound stock solution
-
-
Vortex the premix briefly.
-
-
Prepare the Reaction Mixture:
-
In a separate microcentrifuge tube, combine the following:
-
Your azide-functionalized molecule (e.g., 2 µL of a 10 mM stock for a final concentration of 100 µM).
-
Your alkyne-functionalized molecule (e.g., 2 µL of a 10 mM stock for a final concentration of 100 µM).
-
Reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to bring the volume up to 132 µL.
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Incubation:
-
Downstream Processing:
-
The reaction mixture can now be used for downstream analysis, such as gel electrophoresis, microscopy, or mass spectrometry. If necessary, the reaction can be quenched by adding a chelating agent like EDTA.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for a CuAAC reaction using this compound ligand.
Catalytic Cycle of CuAAC with this compound
Caption: Simplified catalytic cycle for the CuAAC reaction stabilized by this compound.
References
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 9. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Glycoconjugates in Zebrafish Using BTTAA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycosylation, a critical post-translational modification, is essential for understanding numerous biological processes, including cell-cell communication, protein trafficking, and adhesion.[1] Visualizing these complex glycoconjugates in a living organism provides invaluable insights into development and disease. The zebrafish (Danio rerio) has emerged as a powerful model organism for in vivo studies due to its rapid, external development and optical transparency.[2]
This document details a highly sensitive and biocompatible method for detecting glycoconjugates in zebrafish embryos using a bioorthogonal chemical reporter strategy. This approach involves two key steps: the metabolic incorporation of an azide-tagged monosaccharide into glycans, followed by a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction for detection.[3] A pivotal component of this protocol is the use of the water-soluble ligand BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) , which accelerates the CuAAC reaction and protects the organism from copper-induced toxicity, making it ideal for in vivo applications.[4]
Principle of the Method
The methodology is based on a two-step process. First, a peracetylated, azide-modified sugar, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), is introduced into zebrafish embryos.[3] The peracetyl groups enhance cell permeability.[1] Once inside the cells, endogenous esterases remove the acetyl groups, and the azidosugar is processed by the glycan biosynthetic machinery and incorporated into O-linked glycoconjugates.[3]
In the second step, the azide-labeled glycans are detected via a click chemistry reaction. The this compound-Cu(I) complex catalyzes the covalent ligation of a biotin-alkyne probe to the azide (B81097) tag.[2] The resulting biotinylated glycans can then be visualized using a fluorescently labeled streptavidin conjugate, such as streptavidin-Alexa Fluor 488.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical workflow of the metabolic labeling and detection process. As this method is a tool for visualizing existing biological structures rather than elucidating a specific signaling cascade, the first diagram outlines the metabolic pathway for labeling, and the second details the experimental procedure.
Caption: Metabolic pathway for Ac4GalNAz incorporation into glycoconjugates.
Caption: Experimental workflow for this compound-based detection of glycoconjugates.
Quantitative Data
The use of this compound as a ligand in CuAAC reactions for detecting glycoconjugates in zebrafish embryos results in significantly higher signal intensity compared to other methods. The following tables provide representative data summarizing the efficiency of this technique.
Table 1: Comparison of Fluorescence Intensity with Different Cu(I) Ligands
| Ligand | Relative Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. BTTES | Notes |
| This compound | 2500 ± 150 | 2.5 | Strong, specific labeling observed.[2] |
| BTTES | 1000 ± 90 | 1.0 | Moderate labeling.[2] |
| No Ligand | 150 ± 30 | 0.15 | Very weak, near background signal. |
Data are representative and based on findings that this compound-Cu(I) provides a 2.5-fold stronger signal than BTTES-Cu(I).[2]
Table 2: Comparison of this compound-CuAAC with Copper-Free Click Chemistry
| Detection Method | Signal Intensity (Arbitrary Units) | Signal-to-Background Ratio | Reaction Time |
| This compound-CuAAC | 3200 ± 210 | ~20:1 | 5 minutes |
| Copper-Free (BARAC-biotin) | 800 ± 75 | ~5:1 | 5 minutes |
Data are representative, reflecting reports of "significant labeling" with this compound-Cu(I) versus "weak labeling" with copper-free methods under short reaction times.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Zebrafish Embryos with Ac4GalNAz
This protocol describes the microinjection of an azide-tagged sugar into one-cell stage zebrafish embryos.
Materials:
-
Zebrafish embryos (1-cell stage)
-
Ac4GalNAz solution (10 mM in DMSO, diluted to a working concentration in 0.2 M KCl)
-
Phenol red (0.1% w/v) or Rhodamine-dextran (5% w/v) as a tracer dye[3]
-
Microinjection system (micromanipulator, microinjector, pulled glass capillaries)
-
Agarose (B213101) injection plates
-
E3 embryo medium
Procedure:
-
Prepare the Ac4GalNAz injection mix by diluting the stock solution in 0.2 M KCl to the desired final concentration (e.g., 1 mM). Add a tracer dye to visualize the injection.
-
Align the one-cell stage zebrafish embryos in the troughs of an agarose injection plate.
-
Back-load a pulled glass capillary with 1-2 µL of the Ac4GalNAz injection mix.
-
Mount the needle on the microinjector and calibrate the injection volume to approximately 1 nL.
-
Carefully inject the Ac4GalNAz solution into the yolk of each embryo.[2] The injected solution will diffuse into the embryonic cells.
-
Transfer the injected embryos to a petri dish containing E3 embryo medium.
-
Incubate the embryos at 28.5 °C to the desired developmental stage (e.g., 24 hours post-fertilization, hpf).[2]
Protocol 2: this compound-Cu(I) Catalyzed Click Chemistry and Detection
This protocol details the click reaction to label the incorporated azides with biotin, followed by fluorescent detection.
Materials:
-
Metabolically labeled zebrafish embryos (from Protocol 1)
-
Biotin-alkyne (e.g., 50 µM final concentration)[2]
-
This compound solution
-
CuSO4 solution
-
Sodium Ascorbate (B8700270) solution (freshly prepared, 100 mM stock in water)
-
Streptavidin-Alexa Fluor 488 conjugate
-
E3 embryo medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound-Cu(I) Catalyst: Prepare a premix of this compound and CuSO4. For a final copper concentration of 40-45 µM, mix this compound and CuSO4 in an appropriate ratio (e.g., 5:1 ligand to copper) in E3 medium.[2]
-
Click Reaction: a. At the desired developmental stage (e.g., 24 hpf), transfer the metabolically labeled embryos to a 96-well plate. b. Prepare the click reaction cocktail in E3 medium containing:
- Biotin-alkyne (to a final concentration of 50 µM)[2]
- The premixed this compound-Cu(I) catalyst (to a final concentration of ~40-45 µM Cu)[2] c. Add the click reaction cocktail to the embryos. d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM. e. Incubate for 5-10 minutes at room temperature, protected from light.[2]
-
Quenching and Washing: a. Stop the reaction by adding a copper chelator like bathocuproine disulfonate or by washing thoroughly. b. Wash the embryos three times with PBS containing 0.1% Tween-20 (PBST).
-
Streptavidin Staining: a. Incubate the biotinylated embryos with a solution of streptavidin-Alexa Fluor 488 (e.g., 1:500 dilution in PBST) for 1 hour at room temperature, protected from light.[2]
-
Final Washes and Imaging: a. Wash the embryos three to five times with PBST to remove unbound streptavidin conjugate. b. Mount the embryos in a low-melting-point agarose on a glass-bottom dish. c. Image the embryos using a confocal microscope with appropriate laser excitation (e.g., 488 nm) and emission filters.
Conclusion
The combination of metabolic labeling with azide-tagged sugars and subsequent detection using a this compound-Cu(I) catalyzed click chemistry reaction offers a robust, sensitive, and biocompatible method for imaging glycoconjugates in living zebrafish embryos. The superior performance of the this compound ligand allows for rapid labeling with high signal-to-noise ratios, making this an invaluable tool for researchers in developmental biology, glycobiology, and drug development.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing enveloping layer glycans during zebrafish early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
optimizing BTTAA concentration in CuAAC reactions
Welcome to the Technical Support Center for optimizing BTTAA concentration in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in CuAAC reactions?
This compound (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a water-soluble ligand that plays a crucial dual role in CuAAC reactions. Firstly, it accelerates the reaction by stabilizing the catalytically active copper(I) oxidation state. Secondly, it protects sensitive biomolecules from oxidative damage that can be caused by copper ions.[1][2]
Q2: What is the optimal ratio of this compound to copper?
The optimal ligand-to-copper ratio typically ranges from 1:1 to 5:1.[3] For bioconjugation applications, a 5-fold excess of this compound to the copper source is often recommended as a starting point to ensure the stability of the Cu(I) catalyst and protect biomolecules.[4][5][6][7] However, the catalytic activity of Cu(I) may reach its maximum at a 1:1 ratio with this compound.[8] Therefore, optimization for each specific application is highly recommended.[4][5][6][7]
Q3: What are the recommended starting concentrations for copper and this compound?
The ideal concentrations are application-dependent. For labeling in living cells, lower copper concentrations of 10-100 µM are used to minimize cytotoxicity.[9] In other bioconjugation or small molecule synthesis reactions, the final CuSO₄ concentration can range from 50 µM to 2 mM.[4][5][6] Consequently, the this compound concentration will vary based on the chosen copper concentration and the optimal ratio. For instance, with 40 µM CuSO₄, 200 µM this compound would be used for a 1:5 ratio.[9]
Q4: Is it necessary to pre-mix the copper source and this compound?
Yes, it is highly recommended to pre-mix the copper salt (e.g., CuSO₄) and the this compound ligand before adding them to the reaction mixture containing the azide (B81097) and alkyne.[4][5][10][11] This allows for the formation of the protective copper-ligand complex before the introduction of the reducing agent.
Q5: What is the correct order of reagent addition?
A generally accepted order of addition to the solution containing the azide and alkyne is:
-
The pre-mixed copper/BTTAA solution.
-
The reducing agent (e.g., sodium ascorbate) to initiate the reaction.[4][5][10][11]
Adding the ascorbate (B8700270) last is critical to prevent the premature reduction of Cu(II) before it can be complexed by the this compound ligand.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) may have oxidized to the inactive Cu(II) state. | • Ensure you are using a stabilizing ligand like this compound.[11]• Prepare the sodium ascorbate solution fresh for each experiment.[8]• Degas your solvents to remove oxygen.[11] |
| Insufficient Catalyst: The concentration of the copper-ligand complex is too low. | • Increase the concentration of the copper catalyst and this compound, maintaining the optimal ratio.[12] | |
| Inhibiting Functional Groups: Substrates containing groups like thiols can interfere with the copper catalyst. | • If your substrate has copper-coordinating groups, consider increasing the concentration of the copper-ligand complex.[3] | |
| Slow Reaction Rate | Suboptimal Reagent Concentrations: Low concentrations of reactants or catalyst can slow down the reaction. | • Increase the concentration of your azide and alkyne substrates.[12]• Optimize the this compound to copper ratio; while a 5:1 ratio is common for protection, a lower ratio might increase the rate for some substrates.[8] |
| Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. | • Increase the reaction time or consider gentle heating if your substrates are stable.[3] | |
| Damage to Biomolecules | Copper-Induced Damage: Unchelated copper ions can cause oxidative damage to proteins, DNA, or other biomolecules. | • Increase the this compound to copper ratio to better sequester the copper ions. A ratio of 5:1 is a good starting point for bioconjugations.[9][12]• Keep the reaction time as short as possible by optimizing other parameters.[3] |
| Reaction Fails with Biomolecules but Works with Small Molecules | Cytotoxicity in Live Cells: Copper is toxic to living cells. | • Use the lowest effective copper concentration, typically in the 10-100 µM range for live-cell applications.[9]• Ensure a sufficient excess of this compound (e.g., 5-fold) to minimize copper toxicity.[9] |
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reactions with this compound
| Application | Final CuSO₄ Concentration | Recommended this compound:CuSO₄ Ratio | Reference |
| Live Cell Labeling | 10 µM - 100 µM | 5:1 | [9] |
| Bioconjugation (in vitro) | 50 µM - 2 mM | 5:1 | [4][5][6][7] |
| Antibody-Drug Conjugate Synthesis | 10 µM - 40 µM | 2:1 | [8] |
| General Small Molecule Synthesis | 50 µM - 2 mM | 1:1 to 5:1 | [4][5][6][8] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and requires optimization for specific applications.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-containing molecule: Dissolve in DMSO or an appropriate buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[3]
-
This compound: 50 mM in water.[5]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[3][4]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing biomolecule and the alkyne-containing molecule at their desired final concentrations.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and this compound stock solutions. For a final reaction volume of 500 µL with a final copper concentration of 2 mM and a 1:5 ratio, you would mix an appropriate amount of 100 mM CuSO₄ and 50 mM this compound stock solutions.[4][10]
-
Add the copper/BTTAA premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix and allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.[3]
3. Monitoring and Workup:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, LC-MS, HPLC).
-
Once complete, the reaction can be quenched and the product purified as needed.
Mandatory Visualizations
Caption: Recommended experimental workflow for CuAAC reactions using this compound.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. CuAAC Cell Reaction Buffer Kit (this compound based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
troubleshooting low yield in BTTAA-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with BTTAA-catalyzed reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in CuAAC reactions?
This compound (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a water-soluble ligand used to stabilize the Cu(I) catalyst in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2] Its primary functions are to accelerate the reaction rate and to protect biomolecules from oxidative damage by maintaining the copper in its active Cu(I) oxidation state.[1] this compound is considered a superior alternative to older, water-insoluble ligands like TBTA.[1]
Q2: What are the key advantages of using this compound over other ligands like THPTA?
This compound is a newer generation ligand that generally provides greater rate enhancement compared to previous generation ligands such as THPTA.[3] It can also reduce the amount of copper required for an efficient reaction, which in turn suppresses cell cytotoxicity, a crucial factor in biological applications.[3][4] Studies have shown that this compound-Cu(I) catalysts can lead to significantly higher product yields in shorter reaction times compared to THPTA-Cu(I).[5][6]
Q3: What is the recommended starting ratio of CuSO₄ to this compound?
A common starting point for the molar ratio of CuSO₄ to this compound is 1:5.[7][8][9][10] However, this ratio is a critical parameter and may require optimization for each specific assay.[7][8][9][10] Some studies have found that the maximum catalytic activity is reached when the Cu(I)-to-BTTAA ratio is 1:1.[11]
Q4: Can this compound be used in live-cell imaging experiments?
Yes, this compound is highly suitable for live-cell applications due to its high biocompatibility and very low cytotoxicity.[4] It allows for effective bioconjugation with reduced copper concentrations, which minimizes perturbations to the physiological state of cells.[3]
Q5: How should I prepare and store this compound stock solutions?
This compound is a solid that is soluble in water, DMSO, DMF, and MeOH.[1] A stock solution can be prepared in deionized water.[1] To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots and store them at -20°C.[1][8] The solution is generally stable for up to one year when stored properly.[8] If the this compound is difficult to dissolve, gentle heating up to 70°C can be applied.[8][12]
Troubleshooting Guide for Low Yield
Low or no product formation is a common challenge in CuAAC reactions. The following guide provides potential causes and solutions to troubleshoot low yields.
Problem 1: Inefficient Catalyst Activity
Possible Cause: The Cu(I) catalyst is being oxidized to the inactive Cu(II) state or is present at a suboptimal concentration.
Solutions:
-
Optimize CuSO₄:this compound Ratio: The ratio of copper to ligand is critical.[7][8][9][10] While a 1:5 ratio is a good starting point, it is highly recommended to perform a titration to find the optimal ratio for your specific substrates.
-
Increase Catalyst Concentration: If the reaction is slow, consider increasing the concentration of the copper catalyst and the this compound ligand.[13]
-
Use Fresh Reducing Agent: Sodium ascorbate (B8700270) is typically used to reduce Cu(II) to Cu(I). Ensure that your sodium ascorbate solution is freshly prepared, as it can oxidize over time, losing its effectiveness.[8][9] Oxidized solutions may appear brown.[8]
-
Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before adding the catalyst can improve the reaction outcome.[13]
Problem 2: Issues with Starting Materials
Possible Cause: Impurities in the azide (B81097) or alkyne, or instability of the starting materials can inhibit the reaction.
Solutions:
-
Verify Purity: Confirm the purity of your azide and alkyne starting materials using methods like NMR or mass spectrometry.[13]
-
Use High-Purity Reagents: Always use high-purity reagents and solvents to avoid introducing contaminants that could interfere with the catalyst.[14]
-
Consider Substrate Structure: Steric hindrance around the azide or alkyne functional groups can slow down the reaction.[14] If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature.[14]
Problem 3: Suboptimal Reaction Conditions
Possible Cause: The reaction conditions, such as concentration, solvent, and temperature, may not be optimal for your specific substrates.
Solutions:
-
Increase Reactant Concentration: If you are working with very dilute solutions, the reaction will be slower. If possible, increase the concentration of your reactants.[13]
-
Check for Precipitates: The formation of a precipitate during the reaction can indicate product insolubility or aggregation, which can halt the reaction.[13] If this occurs, try a different solvent or a co-solvent to maintain the solubility of all components.
-
Adjust Stoichiometry: While a 1:1 stoichiometric ratio of azide to alkyne is often used, employing a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (typically the less precious one) can help drive the reaction to completion.[14]
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating to 40-50°C may improve the yield.[13]
Quantitative Data Summary
The following tables summarize typical starting concentrations and ratios for this compound-catalyzed CuAAC reactions. Note that these are starting points and optimization is often necessary.
Table 1: Recommended Starting Concentrations for Reagents
| Reagent | Recommended Starting Concentration | Notes |
| CuSO₄ | 50 µM - 2 mM | The final concentration is a critical parameter to optimize.[7][8][9][10] |
| This compound | 250 µM - 10 mM | Should be in excess of the CuSO₄ concentration. |
| Sodium Ascorbate | 5 mM - 100 mM | Should be prepared fresh.[7][8][9] |
| Azide/Alkyne | 2 µM - 100 µM | A 10-fold molar excess of the detection reagent is often recommended if the other component's concentration is known.[8][9] |
Table 2: Comparison of Ligands in CuAAC Reactions
| Ligand | Key Properties |
| This compound | Very high reaction kinetics, very high biocompatibility, very low cytotoxicity, water-soluble.[4] |
| THPTA | Moderate reaction kinetics, moderate biocompatibility, moderate cytotoxicity, high water solubility.[4] |
| TBTA | Very high reaction kinetics, low biocompatibility, high cytotoxicity, low water solubility.[4] |
Experimental Protocols
General Protocol for a this compound-Catalyzed CuAAC Reaction
This protocol is a general guideline and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
Prepare a 50 mM stock solution of this compound in deionized water. Store aliquots at -20°C.[8]
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water. Store aliquots at -20°C.[8]
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each experiment.[13]
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the alkyne and azide substrates in the desired reaction buffer (e.g., phosphate (B84403) buffer, pH 7).
-
If necessary, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[13]
-
-
Catalyst Premix Preparation:
-
In a separate tube, prepare the CuSO₄:this compound premix. For a final reaction volume of 200 µL and a desired final concentration of 2 mM CuSO₄ and 10 mM this compound, you would mix the appropriate volumes of the stock solutions.[7][8][9] It is recommended to prepare this premix fresh for each experiment.[7][8][9][10]
-
-
Initiate the Reaction:
-
Incubation:
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.
-
Once the reaction is complete, the copper can be removed by chelation with EDTA, followed by standard extraction and purification procedures (e.g., column chromatography).[13]
-
Visualizations
Caption: Catalytic cycle of the this compound-assisted CuAAC reaction.
Caption: Troubleshooting workflow for low yield in this compound-catalyzed reactions.
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. CuAAC Cell Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reducing Cell Cytotoxicity with BTTAA in Bioconjugation Experiments
Welcome to the technical support center for utilizing BTTAA to minimize cell cytotoxicity in your research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and viable labeling of your cells.
I. Troubleshooting and FAQs
This section addresses common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in cellular experiments, focusing on the role of this compound in mitigating cytotoxicity.
Q1: I'm observing high levels of cell death after my click reaction. What are the likely causes and how can I fix this?
A1: High cell cytotoxicity is primarily due to the toxic effects of copper (I) ions, which can generate reactive oxygen species (ROS).[1][2] this compound is designed to reduce this toxicity by enabling lower copper concentrations and protecting biomolecules.[1][3][4] Here’s a troubleshooting workflow:
Troubleshooting Workflow: High Cell Cytotoxicity
Caption: Troubleshooting workflow for high cell cytotoxicity.
Q2: My labeling efficiency is low, even with this compound. How can I improve my signal without increasing cytotoxicity?
A2: Low labeling efficiency can be due to several factors not directly related to cytotoxicity. Consider the following:
-
Optimize Reagent Concentrations: While high copper is toxic, too low a concentration can result in poor labeling. A balance is necessary. It is recommended to perform a titration to find the optimal copper concentration for your specific cell type and application.
-
This compound to Copper Ratio: A suboptimal ratio of this compound to copper can lead to decreased reaction efficiency. A 5:1 ratio of this compound to CuSO4 is a good starting point.[5][6]
-
Purity of Azide (B81097)/Alkyne Probes: Ensure your labeling probes are of high purity and have not degraded.
-
Cellular Uptake: For intracellular targets, ensure your probes can efficiently cross the cell membrane.
Q3: How does this compound compare to other ligands like THPTA and TBTA in terms of reducing cytotoxicity?
A3: this compound is a newer generation ligand that offers significant advantages over older ligands like THPTA and TBTA.[3][4][7] It generally provides a higher reaction rate, allowing for the use of lower copper concentrations and shorter reaction times, both of which contribute to reduced cell death.[8][9]
| Ligand | Key Characteristics | Impact on Cytotoxicity |
| This compound | Newest generation, water-soluble, high reaction rate.[3][4][7] | Significantly suppresses cell cytotoxicity by allowing for lower copper loading.[1][3][4] |
| THPTA | Water-soluble, good reaction rate. | Less cytotoxic than TBTA, but generally less effective at reducing cytotoxicity than this compound.[8] |
| TBTA | Water-insoluble, requires organic co-solvents. | Can be more cytotoxic due to its insolubility and the need for co-solvents.[8][9] |
Q4: Can I prepare and store stock solutions of this compound and other click chemistry reagents?
A4: Yes, proper preparation and storage of stock solutions are crucial for reproducible results.
-
This compound: Prepare a stock solution in water (ddH₂O). This solution can be stored at -20°C. It is advisable to avoid repeated freeze-thaw cycles.[7][10]
-
Copper Sulfate (CuSO₄): Prepare a stock solution in water. This can be stored at room temperature or 4°C.
-
Sodium Ascorbate: This reducing agent is prone to oxidation. It is highly recommended to prepare a fresh solution for each experiment.
II. Experimental Protocols
Here are detailed methodologies for performing a CuAAC reaction on live cells using this compound to minimize cytotoxicity.
Protocol 1: General Live-Cell Labeling with this compound
This protocol provides a starting point for labeling cell surface or intracellular targets on live cells. Optimization for your specific cell type and experimental goals is highly recommended.
Materials:
-
Cells metabolically labeled with an azide or alkyne
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Azide or alkyne-functionalized detection reagent (e.g., fluorescent probe)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow
References
- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. international-biopharma.com [international-biopharma.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 7. CuAAC Cell Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Technical Support Center: Optimizing BTTAA Reaction Kinetics for Accelerated Labeling
Welcome to the technical support center for the highly efficient Copper(I)-stabilizing ligand, BTTAA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving this compound reaction kinetics for faster and more efficient biomolecule labeling. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
A1: this compound (4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-1H-1,2,3-triazole-1-acetic acid) is a water-soluble and highly effective ligand for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1] Its primary roles are to accelerate the reaction by maintaining the copper in its active Cu(I) oxidation state and to protect biomolecules from oxidative damage during the labeling process.[1] this compound has been shown to promote higher reaction efficiencies and faster kinetics compared to other common ligands like THPTA and TBTA.[2][3]
Q2: What are the key advantages of using this compound over other copper-chelating ligands?
A2: this compound offers several advantages, including:
-
Very High Reaction Kinetics: It significantly accelerates the CuAAC reaction.[4]
-
Very High Biocompatibility: It exhibits very low cytotoxicity, making it ideal for in vivo and live-cell labeling experiments.[3][4]
-
High Stability in Biological Systems: The this compound-Cu(I) complex is stable, which is beneficial for long-term reactions.[4]
-
Reduced Copper Concentration: Its high efficiency allows for the use of lower, less toxic concentrations of copper.[4][5]
Q3: How should this compound be stored for optimal performance?
A3: this compound is supplied as a solid and should be stored at -20°C for long-term stability (≥ 4 years).[6] Stock solutions can be prepared in ddH₂O, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one year.[1][5] For solvent-based stock solutions, storage at -80°C is recommended for up to one year.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated labeling experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | Suboptimal Copper Concentration: The final concentration of CuSO₄ is critical for reaction efficiency.[5][8] | Start with a final CuSO₄ concentration of 2 mM and optimize as needed. The minimum recommended concentration is 50 µM.[5][8] |
| Incorrect CuSO₄:this compound Ratio: An improper ratio can hinder catalyst performance.[5][8] | A CuSO₄:this compound ratio of 1:5 is a recommended starting point.[5][8] Titrate this ratio to find the optimal condition for your specific assay. | |
| Degraded Reagents: Improper storage of this compound, CuSO₄, or sodium ascorbate (B8700270) can lead to loss of activity. | Ensure all reagents are stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[1][5] Prepare fresh CuSO₄:this compound premix for each experiment.[5][8] | |
| Low Reactivity of Azide/Alkyne: Standard azides and alkynes can have inherently slow reaction kinetics. | Consider using picolyl-azide reagents, which have an internal copper-chelating moiety that can significantly increase reaction efficiency, especially when combined with this compound.[5][9] | |
| High Background Signal | Excessive Concentration of Detection Reagent: Too much azide- or alkyne-functionalized detection reagent can lead to non-specific binding. | If the molar amount of your target is unknown, start with a detection reagent concentration of 50 µM for conventional azides or 5 µM for picolyl-azides. Titrate the concentration down if high background persists.[8] If the molar amount of your target can be calculated, a 10-fold molar excess of the detection reagent is a good starting point.[5] |
| Low Labeling Signal | Insufficient Concentration of Detection Reagent: The concentration of the detection reagent may be too low for effective labeling. | If the signal is low, consider titrating the concentration of the detection reagent upwards.[8] |
| Suboptimal Incubation Time/Temperature: The reaction may not have proceeded to completion. | Incubate samples for 30-60 minutes at room temperature or 37°C, protected from light.[5] Optimization of incubation time may be necessary. | |
| This compound Solubility Issues | Incomplete Dissolution: this compound is less soluble than other ligands like THPTA.[5][8] | When preparing a stock solution in ddH₂O, vortex thoroughly. If necessary, briefly heat the solution up to 70°C to achieve complete dissolution.[5][8] |
Experimental Protocols
General Protocol for Biomolecule Labeling using this compound
This protocol provides a general guideline. Optimization for each specific assay is highly recommended.[5]
1. Preparation of Stock Solutions:
-
50 mM this compound Stock: Dissolve the appropriate amount of this compound solid in ddH₂O. Vortex until fully dissolved, heating briefly to 70°C if necessary. Aliquot and store at -20°C.[5][8]
-
100 mM CuSO₄ Stock: Dissolve CuSO₄ in ddH₂O. Aliquot and store at -20°C.[5]
-
1 M Sodium Ascorbate Stock: Dissolve sodium ascorbate in ddH₂O. Prepare this solution fresh or store aliquots at -20°C for up to one year.[5]
-
10 mM Azide/Alkyne Detection Reagent Stock: Prepare in a suitable solvent (e.g., DMSO, water).
2. Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, combine your alkyne-functionalized biomolecule and azide-functionalized detection reagent in the appropriate reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer).
-
Prepare CuSO₄:this compound Premix: In a separate tube, freshly mix 4 µL of 100 mM CuSO₄ stock solution with 40 µL of 50 mM this compound stock solution. Vortex briefly.[10]
-
Add 44 µL of the freshly prepared CuSO₄:this compound premix to the biomolecule/detection reagent mixture. Vortex and spin down briefly.
-
Initiate the Reaction: Add 20 µL of 1 M sodium ascorbate stock solution to start the reaction. Vortex and spin down briefly.
3. Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. Protect the samples from light.[5]
4. Downstream Processing:
-
Proceed with your downstream application, such as purification, gel electrophoresis, or imaging. For cell-based assays, wash the cells to remove excess reagents.[11]
Visualizing the CuAAC Reaction and Workflow
To better understand the process, the following diagrams illustrate the core reaction and experimental workflow.
Caption: The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: A streamlined experimental workflow for this compound-mediated biomolecule labeling.
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 11. interchim.fr [interchim.fr]
BTTAA Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, third-generation copper(I)-chelating ligand. Its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It serves a dual purpose: accelerating the CuAAC reaction by maintaining the Cu(I) oxidation state and protecting biomolecules from oxidative damage during the labeling reaction.[1][2] this compound is considered a superior alternative to the water-insoluble ligand TBTA.[1]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C.[1][3] Under these conditions, it is stable for at least four years.[3] Some suppliers recommend storage at 2-8°C, so it is always best to consult the product-specific datasheet.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water, DMSO, DMF, and methanol.[1][5][6] For aqueous stock solutions, dissolve this compound in high-purity water (e.g., ddH₂O) to the desired concentration.[7] If solubility is an issue, gentle heating up to 70°C can aid dissolution.[7] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][7]
Q4: What is the stability of this compound stock solutions?
The stability of this compound stock solutions depends on the storage temperature:
-
Stored at -20°C, the solution is stable for up to 1 year.[7][8]
-
Stored at -80°C, the solution is stable for up to 2 years.[8][9]
Q5: Can I store this compound at room temperature?
Solid this compound is shipped at ambient temperature and short-term exposure (up to 1 week) to room temperature is possible without compromising its integrity.[1] However, for long-term storage, the recommended refrigerated or frozen conditions should be maintained.
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Solid this compound Storage | -20°C | ≥ 4 years | [3] |
| 2-8°C | Varies by supplier | [4] | |
| Stock Solution Storage | -20°C | 1 year | [7][8] |
| -80°C | 2 years | [8][9] | |
| Short-term Exposure | Ambient Temperature | Up to 1 week | [1] |
Troubleshooting Guide
Issue 1: Low or No "Click" Reaction Efficiency
-
Possible Cause 1: Suboptimal Reagent Concentrations. The final concentrations of CuSO₄, this compound, and the reducing agent (e.g., sodium ascorbate) are critical for reaction efficiency.[7][10]
-
Solution: As a starting point, a final CuSO₄ concentration of 2 mM, a CuSO₄:this compound ratio of 1:5, and a final sodium ascorbate (B8700270) concentration of 100 mM are recommended for many biomolecule labeling experiments.[7][10][11] However, individual optimization for each specific assay is strongly advised.[12] The minimum recommended CuSO₄ concentration is 50 µM.[7][12]
-
-
Possible Cause 2: Degradation of Reagents. Improper storage or handling of stock solutions can lead to degradation.
-
Solution: Prepare fresh stock solutions of all reaction components, especially the sodium ascorbate reducing agent, which is prone to oxidation. Ensure this compound and CuSO₄ stock solutions have been stored correctly and are within their stable shelf life. Always prepare the CuSO₄:this compound premix fresh for each experiment.[7][10]
-
-
Possible Cause 3: Incorrect Order of Reagent Addition. The order of addition can impact the reaction.
Issue 2: Cell Viability Issues or Cytotoxicity
-
Possible Cause: High Copper Concentration. Copper can be cytotoxic.
-
Solution: this compound is designed to suppress cell cytotoxicity by allowing for effective bioconjugation with lower copper loading.[4][5] If cytotoxicity is observed, try reducing the final copper concentration. The combination of this compound with Picolyl-Azide reagents may allow for the use of decreased copper concentrations while maintaining high reaction efficiency.[7]
-
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of double-distilled water (ddH₂O) to achieve a 50 mM concentration (e.g., for 25 mg of this compound with a molecular weight of 430.51 g/mol , add approximately 1.16 mL of ddH₂O).
-
Vortex the solution until the this compound is completely dissolved. If necessary, heat the solution briefly up to 70°C to aid dissolution.[7]
-
Briefly centrifuge the vial to spin down any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[7][8]
Protocol 2: General Protocol for a CuAAC Reaction
This is a general guideline and may require optimization for specific applications.
-
Prepare Reagent Stock Solutions:
-
50 mM this compound in ddH₂O (see Protocol 1).
-
100 mM CuSO₄ in ddH₂O.
-
1 M Sodium Ascorbate in ddH₂O (prepare fresh).
-
Your alkyne- and azide-containing samples in a suitable reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne- and azide-functionalized molecules in the reaction buffer.
-
Prepare the CuSO₄:this compound premix fresh. For a 1:5 ratio, mix the appropriate volumes of the 100 mM CuSO₄ and 50 mM this compound stock solutions. For example, to achieve final concentrations of 2 mM CuSO₄ and 10 mM this compound in a 200 µL reaction, you would need 4 µL of 100 mM CuSO₄ and 40 µL of 50 mM this compound stock solution.
-
Add the CuSO₄:this compound premix to the tube containing the alkyne and azide (B81097) molecules and mix briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 100 mM (e.g., 20 µL of a 1 M stock for a 200 µL final volume).
-
Incubate the reaction at room temperature for the desired time (typically 30 minutes to 2 hours). The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry, or fluorescence imaging).
-
Visualizations
Caption: Workflow for a typical CuAAC reaction using this compound.
Caption: Troubleshooting workflow for low CuAAC reaction efficiency.
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ≥95% | 1334179-85-9 [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 7. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Technical Support Center: Overcoming Solubility Issues with Click Chemistry Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered during click chemistry experiments.
Troubleshooting Guide
This guide is designed to provide solutions to common solubility-related problems in a question-and-answer format.
Q1: My azide (B81097) or alkyne starting material is not dissolving in the aqueous reaction buffer. What should I do?
A1: Poor solubility of one or both of your starting materials is a common issue. Here are several strategies to address this:
-
Co-solvent Systems: Introduce a water-miscible organic co-solvent. A mixture of DMSO and tert-Butanol (3:1) is a common choice.[1] Other options include DMF, NMP, and up to 10% DMSO or DMF in the reaction mixture, which are generally biocompatible.[2]
-
Incorporate Solubilizing Linkers: If you are designing your own click chemistry partners, consider incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), into your azide or alkyne. This can improve water solubility and reduce steric hindrance between the molecules being conjugated.[3]
-
pH Adjustment: While the click reaction itself is largely pH-insensitive (effective between pH 4 and 12), the solubility of your specific ligand may be pH-dependent.[4][5] Adjusting the pH of your buffer, if your molecule has ionizable groups, could improve its solubility.
-
Solvent Selection Table: The following table provides a starting point for solvent selection with poorly soluble ligands.
| Solvent System | Ratio (Organic:Aqueous) | Notes |
| DMSO / Water | Up to 1:9 | Generally biocompatible at lower concentrations.[2] |
| DMF / Water | Up to 1:9 | Can be effective for a wide range of compounds.[2] |
| t-Butanol / Water | Varies | Often used in combination with other co-solvents. |
| DMSO / t-Butanol | 3:1 | A recommended "click solvent" for challenging compounds.[1] |
| Acetonitrile (B52724) / Water | Varies | Use with caution as acetonitrile can sometimes compete in the click reaction.[6] |
Q2: My reaction mixture becomes cloudy or a precipitate forms after adding the copper catalyst and reducing agent. What is happening and how can I fix it?
A2: Precipitation upon addition of the catalyst system is a frequent problem and can be caused by several factors:
-
Insoluble Copper(I) Species: The active Cu(I) catalyst can be insoluble in aqueous solutions. Using a water-soluble copper-chelating ligand is crucial to prevent this.
-
Ligand Choice: Early generation ligands like TBTA have poor water solubility and often require organic co-solvents.[7][8] Newer, water-soluble ligands such as THPTA and BTTAA are highly recommended for aqueous reactions.[7][8] THPTA, in particular, simplifies the reaction by allowing it to be run entirely in water.
-
Order of Addition: To avoid the formation of insoluble copper-phosphate complexes, pre-mix the CuSO4 with the water-soluble ligand (e.g., THPTA) before adding it to the reaction buffer.[2]
-
Reducing Agent Issues: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[9] However, if not prepared fresh, it can be oxidized and less effective, potentially leading to catalyst instability. Always use a freshly prepared solution of sodium ascorbate.[10]
-
High Reactant Concentrations: While click reactions are concentration-dependent, excessively high concentrations of your starting materials can lead to the precipitation of the product as it is formed.[11] If you suspect this is the case, try diluting your reaction mixture.
Q3: The click reaction is not proceeding to completion, and I suspect solubility is the issue. How can I improve the reaction efficiency?
A3: Incomplete reactions can often be traced back to poor solubility of one of the components. Here is a logical workflow to troubleshoot this issue:
Frequently Asked Questions (FAQs)
Q1: Why are water-soluble ligands like THPTA so important for click chemistry in biological applications?
A1: Water-soluble ligands are critical for several reasons:
-
Prevent Catalyst Precipitation: They chelate the Cu(I) ion, preventing its precipitation in aqueous buffers.[8]
-
Accelerate the Reaction: By stabilizing the active Cu(I) catalytic species, these ligands significantly increase the reaction rate.[8]
-
Reduce Cytotoxicity: The chelation of copper ions reduces their bioavailability, mitigating their toxic effects on living cells.[8][12]
-
Protect Biomolecules: Ligands like THPTA can protect cells from reactive oxygen species (ROS) that can be generated by the copper-catalyzed reduction of oxygen by ascorbate.[8][10]
Q2: What are the typical concentration ranges for a successful click reaction?
A2: While optimal concentrations should be determined empirically for each specific system, the following table provides generally recommended starting concentrations.
| Reagent | Typical Concentration Range | Notes |
| Alkyne-modified molecule | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or an excess of other reagents.[11] |
| Azide Probe | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne is often used.[11] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The source of the copper catalyst. |
| Water-Soluble Ligand (e.g., THPTA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is recommended to protect the Cu(I) state.[11] |
| Sodium Ascorbate | 1 - 5 mM | Used in excess to ensure the reduction of Cu(II) to Cu(I). |
Q3: Are there any buffer components I should avoid?
A3: Yes, certain buffer components can interfere with the click reaction.
-
Tris Buffer: The amine groups in Tris can chelate copper, potentially inhibiting the reaction. It is advisable to use buffers like PBS or HEPES instead.[11]
-
Reducing Agents: If your sample contains reducing agents like DTT, they should be removed via dialysis or buffer exchange prior to the click reaction as they can interfere with the catalyst system.[11]
-
Thiol-Containing Molecules: Free thiols, such as those in cysteine residues, can react with the copper catalyst and alkyne probes, leading to off-target labeling.[10] If this is a concern, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[11]
Q4: What are copper-free click chemistry alternatives if I cannot resolve my solubility or toxicity issues?
A4: If copper-related issues persist, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[3][7] SPAAC utilizes strained cyclooctynes (like DBCO or BCN) that react with azides without the need for a copper catalyst.[1][13] This eliminates concerns about copper toxicity and catalyst solubility, making it highly suitable for in vivo and other sensitive biological applications.[7] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction in an Aqueous System
This protocol is a starting point and may require optimization for your specific reactants.
1. Preparation of Stock Solutions:
-
Azide Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).
-
Alkyne-Modified Molecule: Prepare a 1-2 mM stock solution in an appropriate buffer or solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[2]
-
Water-Soluble Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[10]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh for each experiment. [2][11]
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add your alkyne-modified molecule to your desired final concentration (e.g., 50 µM).
-
Add the azide probe to the desired final concentration (e.g., 100 µM).
-
Add buffer (e.g., PBS) to bring the volume to approximately 90 µL.
-
Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of the 50 mM ligand stock solution with 2.5 µL of the 20 mM CuSO₄ stock solution. Let this mixture sit for a few minutes.
-
Add the 5 µL of the catalyst premix to the reaction tube.
-
Initiate the Reaction: Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1 hour, protected from light if using fluorescent probes.
3. Analysis:
-
The reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE (if one of the components is a protein), or fluorescence imaging, depending on the nature of your molecules.
References
- 1. interchim.fr [interchim.fr]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
Technical Support Center: Minimizing Oxidative Damage During Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize oxidative damage during their experiments. Oxidative modification of proteins is a significant challenge that can lead to reduced conjugation efficiency, loss of biological activity, and increased aggregation.[1][2] This guide provides practical solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My conjugation yield is low. Could oxidation be the cause?
Yes, oxidation of amino acid residues, particularly cysteine and methionine, is a common reason for low conjugation efficiency.[2] Oxidized residues are often unreactive towards the desired conjugation chemistry.[3][4]
Troubleshooting Steps:
-
Assess Thiol Oxidation (for Cysteine Conjugation): Free thiols on cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides and other thiol-specific reagents.[3][4]
-
Solution: Before conjugation, reduce disulfide bonds using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective and does not need to be removed before adding a maleimide (B117702) reagent.[3][5] Dithiothreitol (DTT) is also effective but must be removed prior to conjugation to prevent it from competing with your target molecule.[3][6]
-
-
Evaluate Methionine Oxidation: Methionine is highly susceptible to oxidation, forming methionine sulfoxide.[2][7] This can be problematic if methionine is the target for conjugation or if its oxidation affects protein structure and reactivity of other residues.[8]
-
Check for Metal Ion Contamination: Divalent metal ions can catalyze the oxidation of thiols.[3][10]
-
Solution: Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions.[3]
-
FAQ 2: I'm observing significant protein aggregation after my conjugation reaction. What's happening?
Protein aggregation is a frequent issue in bioconjugation and can be exacerbated by oxidative damage.[11][12] Oxidation can expose hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[12][13]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Protein Concentration: High protein concentrations can increase the risk of aggregation.[12][14] Try lowering the protein concentration.[14]
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation processes.[14]
-
pH: The pH of the buffer should be optimized to maintain protein stability. Avoid the isoelectric point (pI) of the protein, where it is least soluble.[12] For maleimide-thiol conjugation, a pH range of 6.5-7.5 is optimal to ensure thiol reactivity while minimizing side reactions.[3]
-
-
Use Stabilizing Additives:
-
Include excipients like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) in your buffers to enhance protein solubility.[14][15]
-
-
Consider the Hydrophobicity of Your Reagent: Highly hydrophobic labeling reagents can increase the overall hydrophobicity of the protein, promoting aggregation.[11]
-
Solution: If possible, choose more hydrophilic crosslinkers, such as those containing polyethylene (B3416737) glycol (PEG) spacers.[16]
-
FAQ 3: How can I prevent oxidative damage from the start?
Proactive measures can significantly reduce the risk of oxidative damage during bioconjugation.
Preventative Strategies:
| Strategy | Recommendation | Rationale |
| Buffer Preparation | Degas all buffers immediately before use by vacuum or by bubbling with an inert gas like argon or nitrogen.[3][4] | Removes dissolved oxygen, a key driver of oxidation. |
| pH Control | Maintain a pH that ensures protein stability and minimizes oxidation. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended.[3] | Suboptimal pH can increase susceptibility to oxidation and other side reactions. |
| Use of Antioxidants | Add antioxidants such as methionine or sodium thiosulfate (B1220275) to the formulation.[9] | These agents act as scavengers for free radicals and other reactive oxygen species.[9] |
| Metal Chelators | Include a chelating agent like EDTA (1-5 mM) in all buffers.[3] | Sequesters metal ions that can catalyze oxidative reactions.[3][10] |
| Temperature Control | Perform reactions and handle solutions on ice when possible.[3] | Slows down the rate of oxidative reactions. |
| Reagent Quality | Use fresh, high-quality reagents. Prepare solutions of sensitive reagents like maleimides immediately before use.[5] | Degraded reagents can be a source of reactive oxygen species. |
FAQ 4: How can I detect and quantify oxidative damage in my bioconjugate?
Several analytical techniques can be used to identify and measure protein oxidation.
Analytical Methods:
| Technique | Description | Application |
| Mass Spectrometry (MS) | A powerful tool for identifying specific oxidative modifications and their locations on the protein.[17][18] It can detect small mass shifts associated with oxidation. | Provides detailed information on the nature and site of oxidation.[17] |
| Carbonyl Assay | Involves derivatizing carbonyl groups (a hallmark of protein oxidation) with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which can then be detected spectrophotometrically or by immunoblotting.[19][20] | A common method for quantifying overall protein carbonylation.[19] |
| Gel Electrophoresis | Can be used to detect protein fragmentation, which can be a consequence of oxidative damage.[20] | Useful for assessing the integrity of the protein backbone. |
| Hydrophobic Interaction Chromatography (HIC) | Can separate oxidized protein species from the non-oxidized form, as oxidation can alter the protein's hydrophobicity.[9] | Used to quantify the extent of oxidation, particularly for methionine.[9] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds Prior to Cysteine Conjugation
This protocol is essential for ensuring that cysteine residues are available for reaction with thiol-reactive reagents like maleimides.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, amine-free buffer like PBS or HEPES, pH 7.0-7.5)[4][14]
-
TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM stock, freshly prepared)[6][21]
-
DTT (dithiothreitol) solution (1 M stock, freshly prepared)[6]
-
Desalting column (e.g., Sephadex G-25)[14]
Procedure using TCEP (Recommended):
-
Add TCEP stock solution to the protein solution to a final concentration of 10-100 fold molar excess over the protein.[5]
-
Incubate the mixture for 20-60 minutes at room temperature.[3][5]
-
The reduced protein solution can often be used directly in the conjugation reaction without removing the TCEP.[3]
Procedure using DTT:
-
Add DTT stock solution to the protein solution to a final concentration of 10-100 mM.[3]
-
Incubate for 30-60 minutes at room temperature.[3]
-
Crucially, remove the excess DTT using a desalting column or buffer exchange before proceeding with the conjugation reaction.[3]
Protocol 2: General Maleimide-Thiol Conjugation with Minimized Oxidation
This protocol outlines a standard procedure for conjugating a maleimide-functionalized molecule to a protein's cysteine residues while minimizing oxidation.
Materials:
-
Reduced protein solution (from Protocol 1) in a degassed buffer (pH 6.5-7.5) containing 1-5 mM EDTA.[3]
-
Maleimide-functionalized reagent.
-
Anhydrous DMSO or DMF.[5]
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol).[3]
-
Purification system (e.g., size-exclusion chromatography).[3]
Procedure:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[14]
-
Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution.[3] This ratio may need to be optimized for your specific application.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[3][14]
-
To stop the reaction, add a quenching reagent like cysteine to react with any excess maleimide.[3]
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[3][11]
Visualizations
Caption: Workflow for bioconjugation with steps to minimize oxidation.
Caption: Troubleshooting logic for low conjugation yield due to oxidation.
References
- 1. sfrbm.org [sfrbm.org]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 7. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges [mdpi.com]
- 19. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
BTTAA reaction conditions for sensitive biomolecules
Technical Support Center: BTTAA in Bioconjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) in bioconjugation reactions, particularly with sensitive biomolecules. This compound is a state-of-the-art, water-soluble ligand for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly effective, water-soluble ligand used to accelerate Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2][3] Its primary application is in bioconjugation, where it facilitates the precise and efficient labeling of biomolecules such as proteins, nucleic acids, and sugars, even in complex biological environments like live cells.[4][5]
Q2: What are the main advantages of using this compound over other copper-chelating ligands like TBTA or THPTA?
A2: this compound offers several key advantages:
-
Enhanced Reaction Rate: It dramatically accelerates the rate of CuAAC reactions, leading to faster and more efficient conjugation.[1][2][6]
-
Improved Biocompatibility: By enhancing the reaction rate, this compound allows for the use of significantly lower concentrations of copper catalyst, which in turn suppresses cell cytotoxicity and minimizes perturbations to the physiological state of cells or organisms.[1][2][4][6]
-
Water-Solubility: Unlike the water-insoluble ligand TBTA, this compound is water-soluble, making it easier to use in aqueous buffers common for biological experiments.[1][3]
-
Superior Performance: In comparative studies, this compound-Cu(I) catalysts have demonstrated stronger labeling signals compared to those with TBTA, THPTA, or BTTES.[4]
Q3: What types of biomolecules can be labeled using this compound-mediated CuAAC?
A3: A wide range of biomolecules can be labeled using this method, provided they are functionalized with either an azide (B81097) or an alkyne group. This includes proteins, peptides, nucleic acids, and glycans.[5] The reaction is highly selective, ensuring that the conjugation occurs only between the azide and alkyne partners, leaving other functional groups on the biomolecules unaffected.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal reagent concentrations. | Optimize the concentrations of your azide/alkyne-modified biomolecule, detection probe, CuSO4, and this compound. A typical starting point is a 1:5 molar ratio of CuSO4 to this compound.[4][7] |
| Inactive catalyst. | Prepare fresh solutions of sodium ascorbate (B8700270) and the CuSO4:this compound premix for each experiment. Sodium ascorbate reduces Cu(II) to the active Cu(I) state, and its effectiveness can diminish over time in solution. | |
| Degradation of reagents. | Store this compound and other reagents according to the manufacturer's instructions. This compound is typically stored at 4°C or -20°C.[2][3][6] Avoid multiple freeze-thaw cycles of stock solutions.[3] | |
| High Cell Toxicity or Perturbation of Biological System | High copper concentration. | One of the primary advantages of this compound is that it allows for lower copper concentrations.[4][6] Try reducing the final CuSO4 concentration to the low micromolar range (e.g., 10-100 µM).[8] |
| Presence of reactive oxygen species (ROS). | This compound helps protect biomolecules from oxidative damage.[3] Ensure a sufficient concentration of sodium ascorbate is present to act as a reducing agent and scavenger of ROS. | |
| Poor Reproducibility | Inconsistent reagent preparation. | Prepare master mixes of your reagents to minimize pipetting errors. Always prepare the CuSO4:this compound premix freshly before adding it to the reaction mixture.[7] |
| Variations in reaction conditions. | Ensure consistent temperature, pH, and incubation times across your experiments. |
Quantitative Data Summary
Comparison of Common CuAAC Ligands
| Ligand | Solubility | Relative Reaction Rate | Biocompatibility |
| This compound | Water, DMSO, DMF, MeOH[2] | Very High[1][4][6] | High (allows for low copper concentrations)[4][6] |
| THPTA | Water-soluble | Moderate[4] | Moderate |
| BTTES | Water-soluble | High[4] | High |
| TBTA | Water-insoluble (requires organic co-solvent) | Low[4] | Lower (often requires higher copper concentrations)[4] |
Recommended Starting Concentrations for CuAAC Reactions
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| CuSO4 | 100 mM in ddH2O | 50 µM - 2 mM[7] |
| This compound | 50 mM in ddH2O | 250 µM - 10 mM[7] |
| Sodium Ascorbate | 1 M in ddH2O (prepare fresh) | 5 - 100 mM |
| Azide/Alkyne Probe | 1-10 mM in DMSO | 10 - 100 µM |
| Biomolecule | Varies | Varies |
Note: These are starting recommendations. Optimal concentrations for each component should be determined empirically for your specific application.
Experimental Protocols
General Protocol for Labeling of Proteins in Cell Lysate via CuAAC using this compound
This protocol provides a general workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO4 in sterile deionized water.
-
Prepare a 50 mM stock solution of this compound in sterile deionized water. If necessary, warm slightly to dissolve.[7]
-
Prepare a 1 M stock solution of sodium ascorbate in sterile deionized water. This solution must be prepared fresh for each experiment.
-
Prepare a 10 mM stock solution of your azide-functionalized detection reagent in DMSO.
-
Prepare your cell lysate containing the alkyne-functionalized protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer).[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your cell lysate and the azide-functionalized detection reagent to the desired final concentrations.
-
Prepare the CuSO4:this compound premix. For a 1:5 ratio, mix 1 volume of 100 mM CuSO4 with 10 volumes of 50 mM this compound. Vortex briefly.[9]
-
Add the CuSO4:this compound premix to the tube containing the lysate and detection reagent. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration (e.g., 5-10 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour. The optimal incubation time may vary depending on the specific reactants and should be optimized.
-
-
Analysis:
-
Analyze the labeling of your target protein using SDS-PAGE and in-gel fluorescence scanning or by Western blot analysis.[4]
-
Visualizations
Caption: The CuAAC reaction pathway facilitated by the this compound ligand.
Caption: A typical experimental workflow for bioconjugation using this compound.
References
- 1. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. CuAAC Cell Reaction Buffer Kit (this compound based), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: BTTAA Storage and Stability
Welcome to the technical support center for BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary concern for this compound functionality is not necessarily its own chemical degradation but its role in preventing oxidation within the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This compound is a ligand designed to stabilize copper in its catalytically active Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.[1][2][3][4] Instability in the reaction milieu, often due to the presence of oxygen, can lead to the oxidation of the Cu(I) catalyst, which this compound is meant to prevent. While the this compound molecule itself is robust, its performance can be compromised if the overall reaction conditions are not optimal.
Q2: How should I store solid this compound and for how long?
A2: Solid this compound should be stored at -20°C in a tightly sealed container.[1][2][5] Under these conditions, it is stable for at least three to four years.[2][5] Short-term exposure to ambient temperatures, for instance during shipping, is generally acceptable.[2]
Q3: What is the best way to store this compound stock solutions?
A3: this compound stock solutions, typically prepared in ddH₂O or DMSO, should be aliquoted into single-use volumes and stored at -20°C.[1][2][3] This practice is crucial to avoid repeated freeze-thaw cycles, which can compromise stability.[1][2][3] When stored correctly, these solutions are typically stable for at least one year.[3][6] For even longer-term storage, -80°C for up to two years has also been recommended.[7]
Q4: Can I do anything to improve the stability of my CuAAC reaction?
A4: Yes. To minimize oxidative effects and enhance reaction efficiency, consider performing the CuAAC reaction under anaerobic conditions.[1] This can be particularly beneficial when working with sensitive biomolecules that are prone to oxidative degradation.[1] Additionally, always use freshly prepared solutions of the reducing agent, such as sodium ascorbate (B8700270), as its efficacy diminishes upon oxidation.
Troubleshooting Guide
This guide addresses common issues that may indicate compromised this compound performance or stability.
| Issue | Potential Cause | Recommended Solution |
| Low or no "click" reaction yield | 1. Oxidized Cu(I) catalyst: The primary role of this compound is to stabilize Cu(I). If the reaction is exposed to excessive oxygen, the catalyst may oxidize to inactive Cu(II).2. Degraded reducing agent: Sodium ascorbate is sensitive to oxidation.3. Repeated freeze-thaw cycles of this compound stock: This can lead to a gradual loss of ligand efficacy. | 1. Degas your reaction buffer and other components. If possible, set up the reaction in an anaerobic chamber.2. Always use a freshly prepared solution of sodium ascorbate.3. Prepare new aliquots of this compound stock solution from a solid that has been stored correctly. |
| High background signal in fluorescence-based assays | 1. Non-specific copper binding: Free copper ions can sometimes lead to background fluorescence.2. Formation of Reactive Oxygen Species (ROS): The combination of copper, a reducing agent, and oxygen can generate ROS, leading to non-specific labeling. | 1. Ensure an adequate ligand-to-copper ratio (typically 5:1 or higher) to fully chelate the copper ions.2. Perform a final wash with a copper chelator like EDTA. De-gas reagents to minimize oxygen in the reaction. |
| Precipitate formation in the reaction mixture | 1. Poor this compound solubility: this compound is less soluble than other ligands like THPTA.[3][6]2. Formation of insoluble copper acetylides: This can occur if the copper catalyst is not properly stabilized. | 1. When preparing aqueous stock solutions, gentle heating (up to 70°C) can be used to ensure complete dissolution.[3][6]2. Ensure the this compound is fully dissolved and mixed with the copper source before adding other reaction components. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, ready-to-use stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or nuclease-free ddH₂O
-
Vortex mixer
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 50 mM).
-
Add the appropriate volume of solvent (DMSO or ddH₂O) to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If using water, gentle heating (up to 70°C) can be applied to aid dissolution.[3][6]
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2][3]
Protocol 2: Quality Control of this compound via a Functional Assay
Objective: To assess the performance of a stored this compound solution by monitoring a standard CuAAC reaction.
Materials:
-
This compound stock solution (the one to be tested)
-
Freshly prepared this compound stock solution (as a positive control)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM)
-
Sodium ascorbate stock solution (e.g., 1 M, freshly prepared)
-
A fluorogenic alkyne (e.g., 7-ethynylcoumarin)
-
A simple azide (B81097) (e.g., benzyl (B1604629) azide)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Fluorescence plate reader
Procedure:
-
Design a standard CuAAC reaction. For example, in a 96-well plate, prepare reaction mixtures containing the buffer, fluorogenic alkyne, and azide.
-
Prepare a premix of CuSO₄ and the this compound solution to be tested at a 1:5 molar ratio. Do the same for the fresh this compound control.
-
Add the CuSO₄:this compound premix to the wells.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes).
-
Compare the reaction kinetics of the test this compound to the fresh this compound control. A significant decrease in the reaction rate for the test sample may indicate degradation.
Visualizations
References
- 1. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lumiprobe.com [lumiprobe.com]
Technical Support Center: Refining BTTAA Protocols for High-Efficiency Antibody Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining BTTAA (Bifunctional Trivalent Thiol-yne Antibody-Antigen) protocols for high-efficiency labeling.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound labeling experiments in a question-and-answer format.
Q1: Why is my labeling efficiency low or non-existent?
A1: Low or no labeling efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, such as those using this compound, can be attributed to several factors. A primary cause is the inactivation of the Cu(I) catalyst, which is susceptible to oxidation to the inactive Cu(II) state.[1] Another common issue is the quality of the reagents; impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.[1] Additionally, suboptimal reaction conditions, including incorrect stoichiometry of reactants, inappropriate temperature, or unsuitable solvent and pH, can significantly reduce efficiency.[1] The choice and concentration of the ligand are also critical, as an improper ligand-to-copper ratio can negatively impact the reaction.[1]
To troubleshoot, ensure the use of fresh, high-purity reagents. It is also crucial to optimize the reaction conditions, paying close attention to the recommended concentrations and ratios of the catalyst, ligand, and reducing agent.
Q2: I'm observing antibody aggregation and precipitation during the labeling reaction. What could be the cause and how can I prevent it?
A2: Antibody aggregation during labeling can be triggered by several factors. Unfavorable buffer conditions, such as a pH close to the antibody's isoelectric point (pI), can decrease solubility and lead to aggregation.[2] The labeling reagents themselves, particularly hydrophobic dyes, can create patches on the antibody surface that encourage self-association.[2] The introduction of organic solvents like DMSO or DMF, often used to dissolve labeling reagents, can also destabilize the antibody.[2] High antibody concentrations increase the likelihood of intermolecular interactions, while elevated temperatures and mechanical stress from vigorous mixing can cause denaturation and aggregation.[2]
To mitigate aggregation, start with a highly purified antibody (>95%) and ensure it is in an appropriate buffer, avoiding those containing primary amines like Tris.[2] It is advisable to perform a buffer exchange if necessary. Optimize the labeling by testing different dye-to-antibody ratios to avoid over-labeling. When adding reagents dissolved in organic solvents, do so slowly and with gentle mixing. Filtering the antibody and label solutions before use can also help remove small aggregates that can seed further precipitation.[3]
Q3: My results show high background or non-specific labeling. How can I resolve this?
A3: High background or non-specific staining can obscure results. This can be due to spectral overlap if using multiple fluorophores.[4] Inadequate washing steps can leave behind unbound antibodies or labeling reagents. The secondary antibody itself may be the source of non-specific binding, or it could be binding to endogenous immunoglobulins in the sample if the primary and sample species are the same.[4]
To reduce background, ensure that the fluorophores chosen do not have overlapping emission spectra. Increase the number and duration of washing steps. Using a blocking serum from the same species as the secondary antibody can help to block non-specific sites.[4] It is also recommended to use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound labeling protocols.
Q1: What is the optimal ratio of CuSO4 to this compound for efficient antibody labeling?
A1: The ratio of copper to the stabilizing ligand is a critical parameter for high-efficiency CuAAC reactions. For this compound, a final CuSO4 concentration of 2 mM with a CuSO4:this compound ratio of 1:5 is often recommended as a starting point.[5][6][7] However, individual optimization for each specific antibody and label is highly recommended.[5][6][7] The minimum recommended CuSO4 concentration is typically 50 µM.[5][6][7] Some studies have shown that this compound can provide a stronger labeling signal compared to other ligands like THPTA, even at lower copper concentrations.[8] For live cell labeling, lower copper concentrations (e.g., 30-50 µM) with this compound have been used successfully.[8]
Q2: What is the recommended buffer for this compound-mediated conjugation?
A2: The choice of buffer can significantly impact the efficiency of the CuAAC reaction. Buffers containing high concentrations of chloride ions (>0.2 M) should be avoided as chloride can compete for copper binding.[9] Tris buffers can also slow down the reaction due to the binding of Tris molecules to copper.[9] While copper-phosphate complexes can be insoluble, premixing the copper source with the this compound ligand before adding it to a phosphate-based buffer can prevent precipitation and allow for high reaction rates.[9] Commonly used and recommended buffers include phosphate, acetate, HEPES, and MOPS, as long as they do not contain other copper-binding species.[9]
Q3: How does this compound compare to other copper-chelating ligands like THPTA?
A3: this compound has been shown to be a highly effective ligand for Cu(I)-catalyzed click chemistry, often demonstrating superior performance compared to other ligands like THPTA and TBTA.[8][10] In comparative studies, this compound-mediated reactions have resulted in significantly stronger labeling signals. For instance, reactions with this compound-Cu(I) have shown 2.1 to 2.6-fold stronger signals than those with THPTA-Cu(I).[8] this compound also shows high activity in accelerating the CuAAC reaction, with over 45% product formation within 30 minutes at 50 µM Cu(I), compared to less than 15% for THPTA under similar conditions.[8] Furthermore, the rate enhancement provided by using a picolyl azide in combination with this compound has been shown to be greater than the enhancement from switching from THPTA to this compound.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound labeling protocols.
Table 1: Recommended Reagent Concentrations for this compound-Mediated CuAAC
| Reagent | Recommended Starting Concentration | Key Considerations |
| CuSO4 | 50 µM - 2 mM[5][6][7] | Minimum of 50 µM is recommended. Higher concentrations may be needed for less reactive systems, but can increase risk of protein damage. |
| This compound | 250 µM - 10 mM | The CuSO4:this compound ratio is critical. A 1:5 ratio is a good starting point.[5][6][7] |
| Sodium Ascorbate (B8700270) | 2.5 mM - 100 mM | Should be in excess to ensure complete reduction of Cu(II) to Cu(I).[14] |
| Azide/Alkyne-modified Antibody | Varies | Should be empirically determined. |
| Labeling Reagent (Alkyne/Azide) | 10-fold molar excess over antibody[5][15] | Can be titrated down to reduce background or up for low signals. |
Table 2: Comparison of Cu(I) Stabilizing Ligands in CuAAC Reactions
| Ligand | Relative Labeling Signal (vs. THPTA) | Key Characteristics |
| This compound | 2.1 - 2.6 fold stronger[8] | High reaction acceleration and biocompatibility.[8][11] |
| BTTES | 2.6 fold stronger[8] | Another effective tris(triazolylmethyl)amine ligand. |
| THPTA | Baseline | A commonly used water-soluble ligand. |
| TBTA | Significantly weaker | Limited by poor water solubility, which can lead to protein precipitation.[8] |
Experimental Protocols & Workflows
Detailed Methodology for a General this compound Antibody Labeling Experiment
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in nuclease-free water. Store in aliquots at -20°C.[14]
-
Prepare a 50 mM stock solution of this compound in nuclease-free water. Gentle heating may be required for complete dissolution. Store in aliquots at -20°C.[5][7]
-
Prepare a 1 M stock solution of sodium ascorbate in nuclease-free water. Prepare this solution fresh for each experiment as it is prone to oxidation.[5]
-
Dissolve the azide or alkyne-functionalized labeling reagent in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Antibody Preparation:
-
Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
If necessary, introduce the azide or alkyne functionality to the antibody using established protocols.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide/alkyne-modified antibody and the alkyne/azide-functionalized labeling reagent. A 10-fold molar excess of the labeling reagent is a good starting point.
-
Prepare the CuSO4:this compound premix. For a 1:5 ratio, mix the appropriate volumes of the 100 mM CuSO4 and 50 mM this compound stock solutions. Let this mixture stand for a few minutes.[14]
-
Add the CuSO4:this compound premix to the antibody-label mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect from light if using a fluorescent label.
-
-
Purification:
-
Remove unreacted labeling reagent and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the label at its maximum absorbance wavelength.
-
Assess the functionality of the labeled antibody through appropriate binding assays (e.g., ELISA, flow cytometry).
-
Visualizing Experimental Workflows and Logical Relationships
Caption: General workflow for this compound-mediated antibody labeling.
Caption: Troubleshooting logic for low labeling efficiency in this compound protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zoom in on Antibody Aggregates: A Potential Pitfall in the Search of Rare EV Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Validation & Comparative
A Head-to-Head Battle for Biocompatibility: BTTAA vs. TBTA in In Vivo Click Chemistry
For researchers, scientists, and drug development professionals venturing into the world of in vivo bioconjugation, the choice of a copper(I)-stabilizing ligand is a critical determinant of experimental success. The ideal ligand must not only efficiently catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction but also exhibit minimal toxicity in the complex biological milieu. This guide provides an objective comparison of two prominent tris(triazolylmethyl)amine-based ligands: 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), supported by experimental data to inform your selection for in vivo click chemistry applications.
The advent of click chemistry has revolutionized the ability to tag and visualize biomolecules in their native environments. However, the inherent cytotoxicity of the copper(I) catalyst has historically limited its application in living systems. The development of chelating ligands that stabilize the Cu(I) oxidation state and accelerate the reaction has been a pivotal advancement. This compound has emerged as a next-generation, water-soluble ligand designed to overcome the limitations of its predecessor, the water-insoluble TBTA. This comparison delves into their relative performance in terms of reaction kinetics and biocompatibility.[1][2]
At a Glance: Key Differences
| Feature | This compound | TBTA |
| Solubility | Water-soluble | Water-insoluble (requires DMSO or DMF for dissolution)[3] |
| Reaction Rate | High | Low to moderate[4] |
| Biocompatibility | High | Low |
| Cell Cytotoxicity | Suppressed | Significant[1] |
| Applications | Ideal for in vivo and live-cell labeling | Primarily for in vitro or ex vivo applications |
Performance Deep Dive: Reaction Kinetics and Biocompatibility
A direct comparative study highlights the superior performance of this compound in accelerating the CuAAC reaction under biologically relevant conditions. In a fluorogenic assay, the this compound-Cu(I) catalyst demonstrated significantly higher activity, with over 45% of the cycloaddition product formed within 30 minutes. In stark contrast, the TBTA-mediated reaction was substantially slower, yielding less than 15% product in the same timeframe.[4] This enhanced kinetic profile of this compound is crucial for in vivo applications where rapid and efficient labeling is paramount.
The biocompatibility of the catalyst system is arguably the most critical factor for in vivo studies. Here, this compound again shows a clear advantage. Cell proliferation assays have demonstrated that cells treated with the this compound-Cu(I) catalyst exhibit growth rates similar to untreated cells. Conversely, the TBTA-Cu(I) catalyst led to a slower rate of cell proliferation, and at higher copper concentrations (75 μM), resulted in over 50% cell lysis.[4] This suggests that the structural modifications in this compound, particularly the inclusion of a carboxylate group, not only enhance its solubility but also likely reduce the bioavailability of toxic copper ions to the cells.[5]
Quantitative Performance Data
The following tables summarize the key quantitative data from comparative studies:
Table 1: Reaction Kinetics of CuAAC with Different Ligands
| Ligand | Cycloaddition Product Formation (at 30 min) |
| This compound | > 45% |
| THPTA | < 15% |
| TBTA | < 15% |
| BTTES | > 45% |
| Data from a fluorogenic assay using 50 μM Cu(I) with a ligand-to-copper ratio of 6:1.[4] |
Table 2: Biocompatibility of Copper-Ligand Complexes in Jurkat Cells
| Catalyst | Cell Proliferation | Observed Cytotoxicity |
| This compound-Cu(I) | Similar to untreated cells | Minimal |
| THPTA-Cu(I) | Similar to untreated cells | Minimal |
| TBTA-Cu(I) | Slower than untreated cells | >50% cell lysis at 75 μM Cu(I) |
| BTTES-Cu(I) | Similar to untreated cells | Minimal |
| Cells were treated with 50 μM Cu(I) and the respective ligand.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo click chemistry experiments. Below are representative protocols for utilizing this compound and TBTA.
In Vivo Labeling of Glycans in Zebrafish Embryos with this compound
This protocol outlines the steps for labeling metabolically incorporated alkynyl-sugars in a living vertebrate model.
1. Metabolic Labeling:
-
Microinject one-cell stage zebrafish embryos with an alkynyl-derivatized sugar, such as Ac4ManNAl (peracetylated N-(4-pentynoyl)mannosamine).
-
Allow the embryos to develop to the desired stage (e.g., 9 hours post-fertilization).
2. Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of:
-
Alexa Fluor 488-azide (or other azide-functionalized probe) in DMSO.
-
CuSO4 in water.
-
This compound ligand in water.
-
Sodium ascorbate (B8700270) in water (prepare fresh).
-
3. In Vivo Click Reaction:
-
In a microcentrifuge tube, pre-complex CuSO4 and this compound in a 1:5 molar ratio in embryo medium for a few minutes.
-
Add the azide (B81097) probe to the pre-complexed catalyst solution.
-
Immerse the metabolically labeled zebrafish embryos in this solution.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Allow the reaction to proceed for a short duration (e.g., 3 minutes).
4. Quenching and Imaging:
-
Quench the reaction by adding a copper chelator like bathocuproine disulfonate (BCS).
-
Wash the embryos extensively with embryo medium.
-
Mount the embryos and image using confocal fluorescence microscopy.
In Vitro Labeling of Cell Lysates with TBTA
This protocol is suitable for labeling proteins in a cell lysate, a common ex vivo application for TBTA.
1. Cell Lysis and Protein Extraction:
-
Lyse cells containing metabolically incorporated azide- or alkyne-functionalized biomolecules using an appropriate lysis buffer.
-
Quantify the protein concentration of the lysate.
2. Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of:
-
Alkyne- or azide-functionalized probe (e.g., a fluorescent reporter) in DMSO.
-
TBTA in DMSO/t-butanol (1:4 v/v).
-
CuSO4 in water.
-
Sodium ascorbate in water (prepare fresh).
-
3. Click Reaction:
-
To the cell lysate, add the detection probe.
-
Add the TBTA stock solution.
-
Add the CuSO4 stock solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Vortex the mixture and allow it to react for 1-2 hours at room temperature, protected from light.
4. Analysis:
-
The labeled proteins in the lysate can then be analyzed by methods such as SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics approaches.
Visualizing the Workflow and Performance
To better illustrate the processes and comparisons discussed, the following diagrams were generated using the DOT language.
Experimental Workflow for In Vivo Click Chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
A Head-to-Head Comparison of BTTAA and THPTA Ligands for Enhanced Copper-Catalyzed Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is paramount. The choice of the copper(I)-stabilizing ligand is a critical determinant of reaction kinetics, yield, and biocompatibility. This guide provides an objective comparison of two prominent water-soluble ligands, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA), supported by experimental data to inform your selection.
This compound has emerged as a newer-generation ligand that demonstrates significantly enhanced reaction efficiency compared to the more established THPTA.[1][2][3] This improved performance allows for lower copper concentrations, which in turn reduces cytotoxicity, a crucial factor in live-cell imaging and in vivo applications.[2][3]
Quantitative Performance Comparison
Experimental data from fluorogenic assays and bioconjugation experiments consistently highlight the superior performance of this compound over THPTA.
| Performance Metric | This compound | THPTA | Source |
| Reaction Yield (30 min) | > 45% | < 15% | [1] |
| Relative Reaction Rate | Highest among tested ligands | Slower than this compound and BTTES | [1] |
| Bioconjugation Signal | 2.1-fold stronger signal | Baseline | [1] |
| Required Cu(I) Concentration | Lower concentrations effective | Higher concentrations required | [2][3][4] |
| Cell Viability | Similar to untreated cells | Similar to untreated cells | [1] |
Signaling Pathways and Experimental Workflows
The CuAAC reaction, often referred to as "click chemistry," is a bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. The copper(I) catalyst is essential for this transformation, and ligands like this compound and THPTA play a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction.
Figure 1. General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The comparative advantages of this compound can be summarized in a logical relationship diagram, highlighting its key features that contribute to improved reaction outcomes.
Figure 2. Comparison of key features between this compound and THPTA ligands.
Experimental Protocols
The following is a representative protocol for a fluorogenic assay to compare the reaction efficiency of this compound and THPTA, based on the study by Besanceney-Webler et al. (2011).[1]
Objective: To determine the relative reactivity of Cu(I) catalysts formed with this compound and THPTA by monitoring the fluorescence increase of a cycloaddition product.
Materials:
-
Propargyl alcohol
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
This compound ligand
-
THPTA ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Fluorescence plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 3-azido-7-hydroxycoumarin in DMSO.
-
Prepare a 100 mM stock solution of propargyl alcohol in PBS.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare 10 mM stock solutions of this compound and THPTA in water.
-
-
Reaction Mixture Preparation:
-
In a 96-well black microplate, prepare the reaction mixtures. The final reaction volume is typically 100 µL.
-
For each ligand, prepare a premix of CuSO₄ and the ligand. A common ligand-to-copper ratio is 5:1 or 6:1.[1] For a final Cu(I) concentration of 50 µM, this would be 250 µM or 300 µM of the ligand.
-
To the wells, add the following in order:
-
PBS to bring the final volume to 100 µL.
-
3-azido-7-hydroxycoumarin to a final concentration of 10 µM.
-
Propargyl alcohol to a final concentration of 1 mM.
-
The CuSO₄/ligand premix (e.g., to final concentrations of 50 µM CuSO₄ and 250 µM ligand).
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the coumarin (B35378) product.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each ligand.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
The reaction yield at a specific time point can be calculated by normalizing the fluorescence signal to that of a fully reacted sample.
-
Live Cell Labeling Protocol Considerations:
For labeling of azide-tagged biomolecules on live cells, the following general conditions can be used as a starting point:
-
Reactants: Azide-modified cells, alkyne-probe (e.g., 50 µM).
-
Catalyst System: 40-50 µM CuSO₄, 200-250 µM this compound, and 2.5 mM sodium ascorbate.[1]
-
Incubation: Incubate for 5-10 minutes at physiological temperature.
-
Analysis: Wash cells and analyze via fluorescence microscopy or flow cytometry.
Conclusion
The available data strongly indicates that this compound is a more efficient ligand than THPTA for CuAAC reactions. Its ability to accelerate the reaction and achieve higher yields with lower copper concentrations makes it particularly advantageous for applications requiring high sensitivity and biocompatibility, such as live-cell imaging and proteomic studies. While THPTA remains a viable and highly water-soluble option, researchers seeking to optimize reaction speed and minimize potential cytotoxicity should consider this compound as a superior alternative.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. | Sigma-Aldrich [sigmaaldrich.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
BTTAA: A New Generation Ligand Revolutionizing Bioconjugation via Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the emergence of 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) marks a significant advancement over previous generation ligands for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This next-generation, water-soluble ligand dramatically enhances reaction rates and minimizes cellular toxicity, enabling more efficient and reliable labeling of biomolecules in complex biological systems.
This compound distinguishes itself from its predecessors, primarily tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA) and the first-generation tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), by offering a superior combination of catalytic activity and biocompatibility.[1][2] Its key advantages lie in its ability to provide significantly greater rate enhancement for the CuAAC reaction while simultaneously suppressing cell cytotoxicity by allowing for lower copper concentrations.[3][4][5]
Performance Comparison: this compound vs. Previous Generation Ligands
Experimental data consistently demonstrates the superior performance of this compound in accelerating the CuAAC reaction and ensuring cell viability. A comparative study by Hong et al. (2011) provides a clear quantitative assessment of these advantages.[1]
| Performance Metric | This compound | BTTES* | THPTA | TBTA | No Ligand |
| Reaction Conversion (30 min, 50 µM Cu(I)) | > 45%[1] | - | < 15%[1] | < 15%[1] | - |
| Relative Labeling Signal Strength | 2.1-fold[1] | 2.6-fold[1] | 1.0-fold (baseline)[1] | No detectable signal[1] | - |
| Cell Viability (relative to untreated cells) | Similar proliferation[1] | Similar proliferation[1] | Similar proliferation[1] | Slower proliferation[1] | >90% cell lysis within 24h (50µM Cu(I))[1] |
*BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) is another advanced ligand.
Enhanced Reaction Kinetics
This compound's primary advantage is its remarkable ability to accelerate the CuAAC reaction. In a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin, the this compound-Cu(I) catalyst demonstrated the highest activity.[1] Within 30 minutes, using 50 μM of Cu(I), the reaction reached over 45% completion, a stark contrast to the less than 15% conversion observed with THPTA and TBTA under the same conditions.[1] This enhanced kinetic efficiency allows for faster experimental workflows and the potential to work with lower concentrations of labeling reagents.
Superior Biocompatibility and Reduced Cytotoxicity
A major limitation of earlier CuAAC protocols in living systems was the cytotoxicity associated with the copper catalyst. This compound mitigates this issue by enabling effective bioconjugation with significantly lower copper loading.[1][5] Cell proliferation assays have shown that cells treated with this compound-Cu(I) complexes exhibit growth rates comparable to untreated cells.[1] In contrast, the first-generation ligand TBTA, particularly at higher copper concentrations (75 µM), leads to significant cell lysis (over 50%).[1] Furthermore, performing the CuAAC reaction with 50 µM Cu(I) in the absence of a protective ligand results in over 90% cell death within 24 hours, highlighting the crucial role of advanced ligands like this compound in maintaining cell health during live-cell imaging and labeling experiments.[1]
Mechanism of Action: The Role of this compound
This compound is a Cu(I)-stabilizing ligand.[1][5][6] Its primary functions are to maintain the copper catalyst in its active Cu(I) oxidation state, which is essential for the cycloaddition reaction, and to protect biomolecules from oxidative damage caused by reactive oxygen species (ROS) that can be generated in the presence of copper ions.[3][7] The structural features of this compound, including the tris(triazolylmethyl)amine core and tert-butyl groups, are believed to prevent the formation of unreactive copper acetylide polymers, thereby enhancing catalytic turnover.[1]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Fluorogenic Assay for Reaction Kinetics
This assay qualitatively measures the kinetics of the CuAAC reaction by monitoring the fluorescence increase upon the formation of the triazole product from a non-fluorescent azide (B81097) and an alkyne.
Materials:
-
3-azido-7-hydroxycoumarin
-
Propargyl alcohol
-
Ligands: this compound, THPTA, TBTA
-
CuSO₄
-
Sodium Ascorbate (B8700270)
-
Phosphate (B84403) buffer
Procedure:
-
Prepare stock solutions of the ligands, CuSO₄, 3-azido-7-hydroxycoumarin, and propargyl alcohol in an appropriate solvent (e.g., DMSO, water).
-
In a fluorescence microplate reader, combine the phosphate buffer, 3-azido-7-hydroxycoumarin, and propargyl alcohol.
-
Add the respective ligand and CuSO₄ solution. The final recommended concentration for Cu(I) is 50 µM with a ligand-to-copper ratio of 6:1.[1]
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the coumarin (B35378) fluorophore.
-
Plot the fluorescence intensity or product conversion against time to compare the reaction rates of the different ligands.[1]
Cell Surface Glycoprotein Labeling
This protocol details the labeling of azide-modified glycoproteins on the surface of live cells with an alkyne-biotin tag, followed by detection via Western blot.
Materials:
-
Cells cultured with an azide-functionalized sugar (e.g., Ac₄ManNAz)
-
Ligands: this compound, THPTA, TBTA
-
CuSO₄
-
Sodium Ascorbate
-
Alkyne-biotin
-
Lysis buffer
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Culture cells in the presence of an azide-functionalized sugar to incorporate azides into cell surface glycans.
-
Harvest and wash the cells.
-
Incubate the cells with a reaction mixture containing the alkyne-biotin, the respective ligand, CuSO₄, and sodium ascorbate. A typical condition is 100 µM biotin-alkyne, with a ligand:CuSO₄:sodium ascorbate ratio of 5:2.5:25.[1]
-
Allow the reaction to proceed for a set time (e.g., 1 hour).[1]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescence substrate.
-
Quantify the band intensities to compare the labeling efficiency of the different ligands.[1]
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Water-Soluble Ligands for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has become an indispensable tool for rapid and efficient bioconjugation, drug discovery, and materials science. In aqueous environments, the success of this reaction hinges on the use of water-soluble ligands that stabilize the catalytic Cu(I) species, accelerate the reaction rate, and mitigate cellular toxicity. This guide provides an objective comparison of the performance of prominent water-soluble CuAAC ligands, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific application.
Ligand Performance: A Quantitative Comparison
The selection of a water-soluble ligand significantly impacts the efficiency and biocompatibility of the CuAAC reaction. Below is a summary of the performance of three widely used ligands: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris((1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA), and Bathophenanthroline disulfonate (BPS). The data presented is based on a fluorogenic assay monitoring the reaction between an azide (B81097) and an alkyne in aqueous buffer.
| Ligand | Copper Concentration (µM) | Ligand:Cu Ratio | Reaction Time (min) | Product Formation (%) | Key Characteristics |
| THPTA | 50 | 5:1 | 30 | < 15% | Good water solubility, moderate reaction kinetics, reduces copper cytotoxicity.[1] |
| This compound | 50 | 6:1 | 30 | > 45% | High water solubility, very high reaction kinetics, excellent biocompatibility, allows for lower copper concentrations.[1][2] |
| BPS | - | - | - | - | Good water solubility, reported to be an effective ligand, but with lower Cu(I) stabilization compared to triazole-based ligands.[3] |
Note: The data for BPS is not directly comparable due to a lack of studies with identical experimental conditions.
The Catalytic Role of Water-Soluble Ligands in CuAAC
The CuAAC reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a triazole ring. Water-soluble ligands play a crucial role in this catalytic cycle.
Experimental Protocols
Detailed methodologies for performing CuAAC reactions with THPTA and this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Bioconjugation using THPTA
This protocol describes a general procedure for conjugating an azide-modified small molecule to an alkyne-functionalized biomolecule in an aqueous buffer.[4][5]
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-modified small molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-modified small molecule in the reaction buffer. The final concentrations should be optimized for the specific reactants, but a starting point is a 1:2 to 1:5 molar ratio of biomolecule to small molecule.
-
Prepare the Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution. A common ligand-to-copper ratio is 5:1.[4][5] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let the mixture stand for a few minutes to allow for complex formation.
-
Initiate the Reaction: Add the Cu(I)-THPTA premix to the reaction mixture containing the alkyne and azide.
-
Add Reducing Agent: Immediately initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove unreacted small molecules and the copper catalyst.
Protocol 2: Cell Surface Labeling using this compound
This protocol outlines a procedure for labeling azide-modified glycans on the surface of live cells with an alkyne-functionalized fluorescent probe.[2][6][7]
Materials:
-
Cells with azide-modified surface glycans (e.g., after metabolic labeling)
-
Alkyne-functionalized fluorescent probe
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
This compound stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Cell culture medium or a biocompatible buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Gently wash the cells with a biocompatible buffer to remove any residual media components.
-
Prepare the Labeling Cocktail: In a sterile tube, prepare the labeling cocktail. A recommended starting final concentration is 2 mM CuSO₄ and 10 mM this compound (1:5 ratio).[6][7][8] Add the alkyne-functionalized fluorescent probe to the desired final concentration (e.g., 5-25 µM).
-
Initiate the Labeling Reaction: Add the freshly prepared sodium ascorbate solution to the labeling cocktail to a final concentration of 100 mM to initiate the reaction.[6][7][8]
-
Labeling: Immediately add the complete labeling cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: After incubation, gently aspirate the labeling cocktail and wash the cells three times with a biocompatible buffer to remove unreacted reagents.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Workflow for Ligand Comparison
To select the optimal ligand for a new application, a systematic comparison is recommended. The following workflow outlines a general approach for evaluating ligand performance.
Conclusion
The choice of a water-soluble ligand is a critical determinant of the success of CuAAC reactions in biological and aqueous environments. While THPTA has been a reliable workhorse, newer ligands like this compound offer significantly accelerated reaction kinetics and improved biocompatibility, allowing for the use of lower, less toxic copper concentrations.[1][2] For applications requiring rapid and efficient labeling, particularly in live-cell imaging, this compound presents a clear advantage. However, for general bioconjugation where reaction time is less critical, THPTA remains a cost-effective and viable option. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions and optimize their CuAAC reactions for enhanced performance and reliability.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuAAC Cell Reaction Buffer Kit (this compound based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
BTTAA: A Superior Ligand for Copper-Catalyzed Click Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of BTTAA in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized the way biomolecules are labeled and detected. The efficiency and biocompatibility of this reaction are critically dependent on the choice of the copper(I)-stabilizing ligand. Among the various ligands developed, 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (this compound) has emerged as a superior alternative, demonstrating significantly enhanced reaction rates and yields with reduced cytotoxicity compared to other commonly used ligands.[1][2][3][4][5][6] This guide provides a comprehensive comparison of this compound's performance against other ligands, supported by experimental data and detailed protocols.
Unparalleled Performance of this compound in CuAAC Reactions
This compound is a water-soluble ligand that serves a dual purpose in CuAAC reactions: it accelerates the reaction by maintaining the Cu(I) oxidation state and protects biomolecules from oxidative damage.[1] Studies have consistently shown that this compound outperforms other ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), and another tris(triazolylmethyl)amine-based ligand, BTTES.[3][4][7]
Quantitative Comparison of Ligand Performance
A key study by Besanceney-Webler et al. (2011) provides a direct comparison of the catalytic activity of this compound, BTTES, THPTA, and TBTA in a fluorogenic assay. The results, summarized in the table below, clearly indicate the superior performance of this compound.
| Ligand | Cycloaddition Product Formation (%) after 30 min | Relative Signal Strength (Cell-based Assay) | Relative Signal Strength (in vivo, Zebrafish) |
| This compound | > 45% | 3-4 fold higher than BTTES | 2.5-fold stronger than BTTES |
| BTTES | Not specified | - | - |
| THPTA | < 15% | 2.1-fold weaker than this compound | Not specified |
| TBTA | < 15% | No detectable signal | Not specified |
Data synthesized from Besanceney-Webler et al. (2011).[4]
The data demonstrates that this compound-Cu(I) catalyzed reactions result in significantly higher product formation in a shorter time frame.[4] In cell-based labeling experiments, the this compound-Cu(I) catalyst yielded a 3 to 4-fold higher signal compared to the BTTES-Cu(I) catalyst.[4] Furthermore, in vivo studies using zebrafish embryos showed that this compound-Cu(I) provided a 2.5-fold stronger signal than BTTES-Cu(I).[4]
The Mechanism Behind this compound's Superiority
The enhanced performance of this compound can be attributed to its unique molecular structure. The two tert-butyl groups are believed to prevent the polymerization of copper acetylides, thereby avoiding the formation of unreactive species.[4] The acetic acid group, which is ionized to acetate (B1210297) at physiological pH, contributes to the ligand's high water solubility and biocompatibility.[1][2][4]
Caption: The role of this compound in the CuAAC reaction pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to evaluate the performance of this compound.
Fluorogenic Assay for Comparing Ligand Activity
This assay quantifies the rate of the CuAAC reaction by measuring the fluorescence increase upon the formation of a triazole product.
Protocol:
-
A non-fluorescent azide and an alkyne are reacted in the presence of a Cu(I) source and the ligand being tested (this compound, BTTES, THPTA, or TBTA).
-
The reaction is initiated by the addition of sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I).
-
The formation of the fluorescent triazole product is monitored over time using a fluorometer.
-
The reaction rates are calculated from the initial linear portion of the fluorescence versus time plot.
Based on the methodology described in Besanceney-Webler et al. (2011).[4]
Live Cell Labeling and Analysis
This protocol assesses the efficiency and biocompatibility of different ligands for labeling biomolecules on the surface of living cells.
Caption: Workflow for comparing ligand efficiency in live cell labeling.
Protocol:
-
Jurkat cells are cultured in the presence of an azide-modified sugar (e.g., Ac4ManNAz) to introduce azides onto cell surface glycans.
-
The cells are then treated with a reaction mixture containing an alkyne-biotin conjugate, a Cu(I) source, sodium ascorbate, and the ligand to be tested.
-
After the reaction, the cells are washed and labeled with a fluorescently tagged streptavidin (e.g., Alexa Fluor 488-streptavidin), which binds to the biotinylated glycans.
-
The fluorescence intensity of the labeled cells is quantified by flow cytometry to determine the labeling efficiency.
Based on the methodology described in Besanceney-Webler et al. (2011).[4]
In Vivo Labeling in Zebrafish Embryos
This protocol evaluates the performance of the ligands in a living organism.
Protocol:
-
One-cell stage zebrafish embryos are microinjected with an alkyne-derivatized sugar analog (e.g., GDP-FucAl).
-
At a specific developmental stage (e.g., 9 hours post-fertilization), the embryos are reacted with an azide-functionalized fluorophore (e.g., Alexa Fluor 488-azide) in the presence of the Cu(I) catalyst with either this compound or BTTES.
-
Following the reaction, the embryos are washed and imaged using confocal microscopy.
-
The fluorescence signal is quantified using image analysis software (e.g., ImageJ) to compare the labeling efficiency of the different ligands.
Based on the methodology described in Besanceney-Webler et al. (2011).[4]
Conclusion
References
- 1. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound = 95 1334179-85-9 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biocompatibility of BTTAA and Other Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation. However, the inherent cytotoxicity of the copper catalyst has been a significant hurdle for applications in living systems. The development of chelating ligands that stabilize the Cu(I) oxidation state and accelerate the reaction has been instrumental in overcoming this challenge. This guide provides a comprehensive comparison of the biocompatibility of a newer generation ligand, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), with other commonly used ligands such as BTTES, THPTA, and the first-generation ligand, TBTA.
Executive Summary
Experimental evidence consistently demonstrates the superior biocompatibility of this compound compared to other widely used CuAAC ligands. Its high reactivity allows for the use of lower, less toxic concentrations of copper, and it exhibits minimal cellular and in vivo toxicity. While quantitative cytotoxicity values (IC50) are not uniformly available across all ligands under identical conditions, qualitative and semi-quantitative studies consistently rank the ligands in the following order of biocompatibility: This compound > BTTES ≈ THPTA >> TBTA .
Data Presentation: A Comparative Overview
The following table summarizes key findings from comparative studies on the biocompatibility and performance of this compound versus other common CuAAC ligands.
| Parameter | This compound | BTTES | THPTA | TBTA | Source |
| In Vitro Cell Viability (Jurkat cells) | Proliferation rate similar to untreated cells.[1] | Proliferation rate similar to untreated cells.[1] | Proliferation rate similar to untreated cells.[1] | Slower proliferation rate and >50% cell lysis at 75 µM Cu(I).[1] | |
| In Vivo Developmental Toxicity (Zebrafish) | No observed developmental defects after 5 days of post-reaction monitoring.[1] | Minor developmental defects (~10% of embryos) observed under similar conditions.[1] | Not directly compared in the same study. | Not directly compared in the same study. | |
| Reaction Kinetics (Fluorogenic Assay) | Highest activity, with >45% product formation in 30 min.[1] | High activity, with ~30% product formation in 30 min.[2] | Slower reaction, with <15% product formation in 30 min.[1] | Lowest activity, with <15% product formation in 30 min.[1] | |
| Labeling Efficiency (Live Cells) | Provides a stronger signal than BTTES and THPTA.[1][3] | Provides a stronger signal than THPTA.[1] | Lower signal intensity compared to this compound and BTTES.[1][3] | No detectable signal in some live-cell labeling experiments.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand biocompatibility. Below are representative protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the ligand-copper complex for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.[1][4][5][6][7]
Cell Viability Assessment: Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.
Protocol:
-
Cell Treatment: Treat cells in culture with the ligand-copper complexes for the specified time.
-
Cell Harvesting: Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.[1][8]
In Vivo Developmental Toxicity: Zebrafish Embryo Assay
Zebrafish embryos are a valuable in vivo model for assessing developmental toxicity due to their rapid, external development and optical transparency.
Protocol:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Compound Exposure: Place the embryos in a multi-well plate and expose them to a range of concentrations of the ligand-copper complex starting from a few hours post-fertilization (hpf).
-
Monitoring: Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf) for developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, body curvature).
-
Data Analysis: Quantify the incidence of mortality and malformations at each concentration compared to a control group.[1][2][9][10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the biocompatibility assessment of CuAAC ligands.
Caption: Workflow for assessing the biocompatibility of CuAAC ligands.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review to Compare Chemical Hazard Predictions of the Zebrafish Embryotoxicity Test With Mammalian Prenatal Developmental Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules | bioRxiv [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
BTTAA in Bioorthogonal Chemistry: A Comparative Guide
In the rapidly evolving field of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands as a cornerstone for its high efficiency and specificity. The development of sophisticated copper(I)-chelating ligands has been pivotal in transitioning this powerful reaction into the complex milieu of living systems. Among these, 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA) has emerged as a next-generation, water-soluble ligand that significantly enhances reaction rates while mitigating cellular toxicity.[1][2] This guide provides a comprehensive comparison of this compound with other bioorthogonal reagents, supported by experimental data, detailed protocols, and visualizations to aid researchers in drug development and other life sciences.
Performance Comparison of CuAAC Ligands
The choice of a copper(I)-stabilizing ligand is critical for the success of in vivo and in vitro CuAAC reactions. The ideal ligand should not only accelerate the cycloaddition but also protect cells from the cytotoxic effects of free copper ions.[3] Here, we compare this compound with other commonly used ligands: Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2-[4-({bis[(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanesulfonic acid (BTTES).
| Ligand | Reaction Kinetics | Biocompatibility / Cytotoxicity | Water Solubility | Key Advantages | Limitations |
| This compound | Very High[3][4] | Very High / Very Low[3][4] | Moderate[3][5] | Dramatically accelerates reaction rates, suppresses cell cytotoxicity, allows for lower copper concentrations.[1][2] | Moderate water solubility compared to BTTES and THPTA.[3] |
| TBTA | Very High[3] | Low / High[3][4] | Low[3][5] | High reaction rates in organic solvents. | Poor water solubility and high cytotoxicity limit its use in biological systems.[3][4] |
| THPTA | Moderate[3][4] | Moderate / Moderate[3][4] | High[3] | Good water solubility. | Slower reaction kinetics compared to this compound and TBTA.[4] |
| BTTES | High[3][4] | Very High / Very Low[3][4] | High[3] | Excellent balance of reactivity and solubility, highly biocompatible.[4] | Generally slower kinetics than this compound.[4] |
This compound-Mediated CuAAC vs. Copper-Free Click Chemistry
Strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "copper-free" click chemistry, offers an alternative to CuAAC by eliminating the need for a copper catalyst.[6] However, the choice between these two powerful bioorthogonal reactions depends on the specific application.
A comparative study on labeling zebrafish glycans demonstrated that this compound-mediated CuAAC resulted in significantly stronger labeling compared to a biarylazacyclooctynone (BARAC)-mediated copper-free click chemistry under the tested conditions.[4] This suggests that for certain applications requiring rapid and efficient labeling, the ligand-accelerated CuAAC can be more effective.[4]
| Feature | This compound-Mediated CuAAC | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[7] | None (strain-promoted)[6] |
| Reaction Kinetics | Very fast, accelerated by this compound ligand.[4][8] | Can be very fast, dependent on the cyclooctyne (B158145) structure.[9] |
| Reactant Size | Small alkyne and azide (B81097) groups.[9] | Larger cyclooctyne probe.[9] |
| Biocompatibility | High with this compound due to low copper concentration and ligand protection.[4] | Generally considered highly biocompatible due to the absence of a metal catalyst.[6] |
| Applications | Broadly applicable for labeling proteins, glycans, lipids, and nucleic acids.[4] | Widely used for live-cell imaging and in vivo studies.[6][9] |
Experimental Protocols
General Protocol for this compound-Mediated CuAAC Labeling of Biomolecules
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Azide- or alkyne-functionalized biomolecule
-
Complementary alkyne or azide probe (e.g., a fluorescent dye)
-
This compound solution (stock in ddH₂O or DMSO)[5]
-
Copper(II) sulfate (B86663) (CuSO₄) solution (stock in ddH₂O)
-
Sodium ascorbate (B8700270) solution (freshly prepared stock in ddH₂O)
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
Procedure:
-
To your azide- or alkyne-labeled biomolecule in a suitable buffer, add the complementary alkyne or azide probe to the desired final concentration.
-
Add the this compound solution. A common starting point is a 5:1 ligand-to-copper ratio.
-
Add the CuSO₄ solution to the desired final copper concentration (typically 10-100 µM for live-cell labeling).[7][8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 times the concentration of CuSO₄).
-
Incubate the reaction at room temperature or 37°C for a duration determined by the reaction kinetics (can range from minutes to hours).
-
Proceed with downstream analysis, such as fluorescence microscopy, flow cytometry, or mass spectrometry.
Fluorogenic Assay for Comparing CuAAC Ligand Activity
This assay utilizes a fluorogenic azide that becomes fluorescent upon cycloaddition, allowing for real-time monitoring of the reaction progress.[4]
Materials:
-
Propargyl alcohol
-
3-azido-7-hydroxycoumarin
-
CuSO₄
-
Sodium ascorbate
-
This compound, TBTA, THPTA, and BTTES solutions
-
Reaction buffer (e.g., PBS)
-
Fluorometer
Procedure:
-
Prepare reaction mixtures in a microplate containing the reaction buffer, 3-azido-7-hydroxycoumarin, and propargyl alcohol.
-
Prepare catalyst premixes by combining CuSO₄ and the respective ligand (this compound, TBTA, THPTA, or BTTES) at the desired ratio.
-
To initiate the reactions, add the catalyst premix and sodium ascorbate to the wells.
-
Immediately place the microplate in a fluorometer and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the coumarin (B35378) fluorophore.
-
Plot the fluorescence intensity against time to determine the reaction rates for each ligand. A study showed that this compound resulted in the formation of over 45% cycloaddition product within the first 30 minutes with 50 μM Cu(I) at a 6:1 ligand-to-copper ratio, significantly outperforming THPTA and TBTA which yielded less than 15% product in the same timeframe.[4]
Visualizing Bioorthogonal Chemistry Workflows
To better understand the processes involved in bioorthogonal chemistry utilizing this compound, the following diagrams illustrate the core concepts.
Caption: The catalytic cycle of this compound-mediated CuAAC.
Caption: A general experimental workflow for bioorthogonal labeling.
References
- 1. This compound, 1334179-85-9 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
BTTAA: A Superior Catalyst for Copper-Catalyzed Click Chemistry
A comparative analysis of BTTAA's performance in enhancing the rate of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions reveals its superiority over other commonly used ligands. Experimental data consistently demonstrates that this compound not only accelerates the reaction but also offers improved biocompatibility, making it an optimal choice for applications in biological systems.
The CuAAC reaction, a cornerstone of click chemistry, is widely utilized in drug development, bioconjugation, and materials science for its high efficiency and specificity. The rate of this reaction is significantly influenced by the choice of the copper(I)-stabilizing ligand. Among the various ligands developed, 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (this compound) has emerged as a frontrunner.
Comparative Performance of this compound
Studies comparing this compound with other ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), have consistently highlighted the superior performance of this compound. In a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin, the this compound-Cu(I) catalyst demonstrated the highest activity.[1] Within the first 30 minutes of the reaction, over 45% of the cycloaddition product was formed using this compound, whereas THPTA and TBTA yielded less than 15%.[1]
This enhanced reactivity translates to more efficient labeling in biological contexts. In labeling SiaNAz-displaying cells, the this compound-Cu(I) catalyst yielded a 3- to 4-fold higher signal compared to the BTTES-Cu(I) catalyst and a six-fold stronger signal than THPTA-Cu(I), even at lower copper concentrations.[1] Barely any labeling was detectable with the TBTA-Cu(I) catalyst.[1] Furthermore, in labeling glycans in living zebrafish embryos, the this compound-mediated CuAAC resulted in significant labeling, while copper-free click chemistry showed only weak labeling.[1]
The advantages of this compound extend beyond just reaction kinetics. Cell proliferation assays have shown that cells treated with this compound-, BTTES-, and THPTA-Cu(I) catalysts proliferated at rates similar to untreated cells.[1] In contrast, cells treated with the TBTA-Cu(I) catalyst exhibited a slower proliferation rate, and significant cell lysis was observed at higher copper concentrations.[1] This indicates that this compound is a more biocompatible ligand, a crucial factor for in vivo applications.
The rate enhancement offered by this compound can be further amplified by using picolyl-azide reagents. The combination of picolyl azide (B81097) with the this compound ligand has been shown to provide even better cell labeling results.[2]
Quantitative Data Summary
| Ligand | Relative Reactivity/Labeling Efficiency | Biocompatibility (Cell Proliferation) | Reference |
| This compound | Highest activity, >45% product in 30 min | Similar to untreated cells | [1] |
| BTTES | High activity | Similar to untreated cells | [1] |
| THPTA | Slower reaction, <15% product in 30 min | Similar to untreated cells | [1] |
| TBTA | Lowest activity, weakest signal | Slower proliferation, cell lysis at higher [Cu] | [1] |
Experimental Protocols
General Protocol for CuAAC Labeling of Biomolecules
This protocol is a general guideline and may require optimization for specific applications.[3]
-
Preparation of Reagents:
-
Prepare stock solutions of your azide- and alkyne-functionalized biomolecules in an appropriate buffer.
-
Prepare a fresh premix of CuSO₄ and this compound. A 1:5 molar ratio of CuSO₄ to this compound is often recommended as a starting point, with a final CuSO₄ concentration typically ranging from 50 µM to 2 mM.[3][4]
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 1 M).[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide- and alkyne-functionalized molecules in the desired reaction buffer.
-
Add the freshly prepared CuSO₄:this compound premix to the reaction mixture and mix briefly.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Analysis:
-
The reaction product can be analyzed by various techniques such as SDS-PAGE, Western blot, or fluorescence microscopy, depending on the nature of the biomolecules and the reporter tags used.
-
Protocol for Labeling of Fixed and Permeabilized Cells
This protocol is suitable for labeling intracellular components.[3]
-
Cell Preparation:
-
Grow cells on coverslips and treat with the desired azide- or alkyne-functionalized metabolic substrate.
-
Fix and permeabilize the cells using standard protocols.
-
-
Labeling Reaction:
-
Prepare the CuAAC reaction cocktail as described in the general protocol. A final CuSO₄ concentration of 2 mM and a CuSO₄:this compound ratio of 1:5 can be used as a starting point.[3]
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature.
-
-
Washing and Imaging:
-
Wash the cells to remove unreacted reagents.
-
Image the cells using an appropriate microscope.
-
Mechanism of CuAAC and the Role of this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The ligand, this compound, plays a crucial role in stabilizing the catalytically active Cu(I) oxidation state and preventing its disproportionation or oxidation, thereby accelerating the reaction. It also prevents the formation of inactive copper species.[6]
Figure 1. The catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Reaction Ligand Test Kit (THPTA & this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. CuAAC Biomolecule Reaction Buffer Kit (this compound based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. This compound, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
A Head-to-Head Comparison of BTTAA and TBTA for Enhanced Cell Labeling
In the dynamic field of cellular analysis, the precise and efficient labeling of biomolecules is paramount. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful tool for this purpose. The efficacy and biocompatibility of this reaction are critically dependent on the choice of the copper(I)-stabilizing ligand. This guide provides a comprehensive comparison of two prominent ligands, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), to assist researchers in selecting the optimal reagent for their cell labeling experiments.
Executive Summary
This compound consistently emerges as the superior ligand for live-cell labeling applications. Its excellent water solubility, ability to promote rapid reaction kinetics at low copper concentrations, and significantly lower cytotoxicity make it the preferred choice for preserving cellular health and obtaining high-quality labeling results. While TBTA has historical significance in the development of click chemistry, its poor water solubility and higher toxicity limit its utility in live-cell imaging and other applications requiring high biocompatibility.
Performance Comparison at a Glance
| Feature | This compound | TBTA |
| Water Solubility | High | Low (Requires DMSO or DMF) |
| Reaction Kinetics | Very High | Moderate |
| Required Copper Concentration | Very Low (e.g., 30-50 µM) | High |
| Biocompatibility | Very High | Low |
| Cytotoxicity | Very Low | High |
In-Depth Quantitative Analysis
The selection of a CuAAC ligand directly impacts reaction efficiency and cell viability. The following table summarizes key quantitative data from comparative studies.
| Parameter | This compound | TBTA | Reference |
| Cycloaddition Product Formation | >45% in 30 min (50 µM Cu(I)) | <15% in 30 min (50 µM Cu(I)) | [1] |
| Cell Proliferation | Similar to untreated cells | Slower proliferation at 50 µM Cu(I) | [1] |
| Cell Lysis | No significant lysis | >50% cell lysis at 75 µM Cu(I) | [1] |
Experimental Protocols: A Side-by-Side Guide
The following protocols provide a general framework for cell labeling using this compound and TBTA. Note the critical difference in the preparation of the ligand stock solutions.
Protocol 1: Cell Labeling with this compound
Materials:
-
Azide- or alkyne-modified cells
-
Fluorescent alkyne or azide (B81097) probe
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Deionized water
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve the appropriate amount of this compound in deionized water. Gentle heating may be required to fully dissolve the ligand. Store at -20°C.
-
Prepare a 100 mM CuSO₄ stock solution: Dissolve CuSO₄ in deionized water. Store at room temperature.
-
Prepare a 1 M Sodium Ascorbate stock solution: Dissolve sodium ascorbate in deionized water. Prepare this solution fresh for optimal performance.
-
Prepare the labeling cocktail: For a final volume of 1 mL, add the following to your cell culture medium:
-
10 µL of 10 mM this compound (final concentration: 100 µM)
-
2 µL of 100 mM CuSO₄ (final concentration: 200 µM)
-
10 µL of 1 M Sodium Ascorbate (final concentration: 10 mM)
-
Your fluorescent probe at the desired final concentration.
-
Note: The optimal ligand to copper ratio is typically 5:1. Concentrations should be optimized for your specific cell type and application.
-
-
Label the cells: Add the labeling cocktail to your cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Wash and image: Wash the cells twice with PBS and proceed with imaging.
Protocol 2: Cell Labeling with TBTA
Materials:
-
Azide- or alkyne-modified cells
-
Fluorescent alkyne or azide probe
-
TBTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS) or other suitable cell culture medium
-
Deionized water
Procedure:
-
Prepare a 10 mM TBTA stock solution: Dissolve the appropriate amount of TBTA in DMSO or DMF. Store at -20°C.
-
Prepare a 100 mM CuSO₄ stock solution: Dissolve CuSO₄ in deionized water. Store at room temperature.
-
Prepare a 1 M Sodium Ascorbate stock solution: Dissolve sodium ascorbate in deionized water. Prepare this solution fresh.
-
Prepare the labeling cocktail: For a final volume of 1 mL, add the following to your cell culture medium:
-
10 µL of 10 mM TBTA in DMSO/DMF (final concentration: 100 µM)
-
2 µL of 100 mM CuSO₄ (final concentration: 200 µM)
-
10 µL of 1 M Sodium Ascorbate (final concentration: 10 mM)
-
Your fluorescent probe at the desired final concentration.
-
Note: Ensure the final concentration of the organic solvent is not detrimental to your cells.
-
-
Label the cells: Add the labeling cocktail to your cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash and image: Wash the cells twice with PBS and proceed with imaging.
Visualizing the Workflow and Ligand Impact
To better understand the experimental process and the influence of ligand choice, the following diagrams are provided.
Caption: General experimental workflow for CuAAC-based cell labeling.
Caption: Logical relationship between ligand choice and experimental outcomes.
Conclusion
For researchers engaged in cell labeling, particularly in live-cell imaging and other sensitive applications, this compound stands out as the demonstrably superior ligand. Its favorable properties translate to more reliable and reproducible results with minimal perturbation to the biological system under investigation. While TBTA played a crucial role in the initial development of CuAAC, the advancements offered by this compound make it the current standard for high-performance, biocompatible cell labeling.
References
Safety Operating Guide
Essential Safety and Handling of BTTAA for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for the handling of 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), a next-generation, water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Adherence to these guidelines is critical due to the inherent hazards associated with this compound.
Hazard Classification: this compound is classified as a Self-Reactive Type C substance, meaning it is thermally unstable and can undergo a strongly exothermic decomposition. It is accompanied by the GHS02 pictogram, a "Danger" signal word, and the hazard statement H242: "Heating may cause a fire".[1][2]
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for any specific protocol involving this compound. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and dust. |
| Hand Protection | Gloves | Chemical-impermeable gloves.[3] Must be inspected prior to use.[3] | Prevents skin contact. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® lab coat.[4] | Protects skin and clothing from spills and fire. |
| Clothing | Fire/flame resistant and impervious clothing.[3] Long pants and closed-toe shoes are mandatory.[4] | Provides an additional layer of protection. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] | Protects against inhalation of dust or aerosols. |
| Additional Protection | Blast Shield | To be used in conjunction with a fume hood.[4] | Protects against potential explosions. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[3] Keep away from combustible materials.[2]
-
Contamination: Avoid contamination with incompatible materials.[3]
Experimental Protocol:
The following diagram outlines a generalized workflow for safely handling this compound in a laboratory setting.
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste.[4][5]
-
Segregation: Do not mix this compound waste with other chemical waste streams.[6]
-
Containerization: Collect in a suitable, closed, and properly labeled container.[3]
-
Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] Contaminated packaging should be triple rinsed and then disposed of appropriately.[3]
Emergency Procedures
In the event of an emergency, follow these procedures:
Spill:
-
Evacuate personnel to a safe area.[3]
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3]
-
Prevent the spill from entering drains.[3]
Fire:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Firefighter Protection: Wear a self-contained breathing apparatus.[3]
-
Explosion Hazard: Fight fire remotely due to the risk of explosion.[2]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
The following diagram illustrates the decision-making process for handling a this compound-related emergency.
References
- 1. This compound = 95 1334179-85-9 [sigmaaldrich.com]
- 2. Hazard Communication - Appendix C | Occupational Safety and Health Administration [osha.gov]
- 3. targetmol.com [targetmol.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
